Technical Documentation Center

2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine
  • CAS: 1242886-45-8

Core Science & Biosynthesis

Foundational

A Strategic Guide to the Pharmacological Characterization of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Abstract: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide array of biological activities.[1][2] This guide addresses the no...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide array of biological activities.[1][2] This guide addresses the novel compound, 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine, for which specific pharmacological data is not yet publicly available. We present a comprehensive, technically-grounded strategy for its systematic pharmacological evaluation. This document serves as a roadmap for researchers and drug development professionals, outlining a logical progression from in silico prediction to detailed in vitro characterization. The proposed workflows are designed to elucidate the mechanism of action, identify potential therapeutic targets, and establish a foundational dataset for future preclinical development. Our approach emphasizes scientific integrity and provides actionable protocols to unlock the therapeutic potential of this promising molecule.

Introduction: The Promise of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine nucleus is a "privileged scaffold" in drug discovery, renowned for its synthetic accessibility and broad spectrum of pharmacological activities.[1][3] Marketed drugs such as zolpidem (hypnotic), alpidem (anxiolytic), and zolimidine (gastroprotective) highlight the therapeutic versatility of this heterocyclic system.[4][5][6] Derivatives of this scaffold have demonstrated activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[7][8] The subject of this guide, 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine, is a structurally distinct member of this class. The presence of a 3-amino group and a 2-(3-methylphenyl) substituent suggests the potential for novel biological activities, warranting a thorough and systematic investigation.

Phase 1: In Silico Profiling and Target Prioritization

Given the novelty of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine, a robust in silico evaluation is the logical first step. This predictive phase will guide experimental design and resource allocation.

Physicochemical and ADMET Prediction

A critical initial assessment involves the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. These parameters are crucial for determining the "drug-likeness" of a compound.

Table 1: Predicted Physicochemical and ADMET Properties

ParameterPredicted ValueImplication
Molecular Weight~223.28 g/mol Favorable for oral bioavailability (Lipinski's Rule of 5)
LogP~2.5-3.5Good balance between aqueous solubility and lipid permeability
H-Bond Donors1Compliance with Lipinski's Rule of 5
H-Bond Acceptors3Compliance with Lipinski's Rule of 5
Predicted SolubilityModerateMay require formulation strategies for optimal delivery
Blood-Brain Barrier PermeabilityProbablePotential for CNS activity, a known feature of some imidazopyridines
Cytochrome P450 InhibitionTo be determinedKey for assessing drug-drug interaction potential
Target Prediction via Molecular Docking

Leveraging the known pharmacology of the imidazo[1,2-a]pyridine scaffold, we can prioritize potential biological targets for molecular docking studies.

Key Target Classes for Investigation:

  • GABA-A Receptors: Many imidazo[1,2-a]pyridines act as positive allosteric modulators of GABA-A receptors, mediating sedative and anxiolytic effects.[6][9]

  • Kinases: A growing body of evidence points to the kinase inhibitory potential of this scaffold, with implications for oncology.[1][7]

  • Microbial Enzymes: The scaffold has been explored for its activity against various pathogens, including Mycobacterium tuberculosis.[1][4]

Experimental Protocol: Molecular Docking Workflow

  • Ligand Preparation: Generate a 3D conformation of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine and optimize its geometry using a suitable force field.

  • Target Selection and Preparation: Obtain crystal structures of prioritized targets (e.g., GABA-A receptor subunits, various kinases) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Docking Simulation: Utilize a validated docking program (e.g., AutoDock, Glide) to predict the binding mode and affinity of the compound within the active site of each target.

  • Analysis and Prioritization: Analyze the docking scores and binding poses to identify the most promising putative targets for subsequent in vitro validation.

dot

docking_workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Ligand 3D Ligand Generation (2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine) Docking Molecular Docking (e.g., AutoDock, Glide) Ligand->Docking Target Target Protein Structure (from PDB) Target->Docking Analysis Analyze Binding Affinity and Pose Docking->Analysis Prioritization Prioritize Targets Analysis->Prioritization

Caption: Molecular Docking Workflow.

Phase 2: In Vitro Pharmacological Evaluation

The insights gained from in silico analysis will inform a targeted in vitro screening cascade to validate predicted activities and uncover novel pharmacological properties.

Primary Target Binding and Functional Assays

Based on docking results, initial experimental efforts should focus on the highest-ranking putative targets.

Experimental Protocol: Radioligand Binding Assay (Example: GABA-A Receptor)

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the GABA-A receptor subtype of interest.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [3H]flunitrazepam), and varying concentrations of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine.

  • Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Calculate the IC50 value, representing the concentration of the test compound that inhibits 50% of specific radioligand binding.

dot

binding_assay Membrane Prepare Receptor-Expressing Cell Membranes Setup Incubate Membranes with Radioligand and Test Compound Membrane->Setup Filter Separate Bound and Unbound Radioligand Setup->Filter Quantify Quantify Radioactivity Filter->Quantify Analyze Calculate IC50 Quantify->Analyze

Caption: Radioligand Binding Assay Workflow.

Broad-Based Phenotypic Screening

In parallel with target-specific assays, a broad phenotypic screen can uncover unexpected activities. This involves testing the compound across a panel of diverse cell-based assays.

Table 2: Representative Phenotypic Screening Panel

Assay TypeCell LineEndpointPotential Therapeutic Area
CytotoxicityA549 (Lung), MCF-7 (Breast), HCT116 (Colon)Cell Viability (e.g., MTT, CellTiter-Glo)Oncology
Anti-inflammatoryLPS-stimulated RAW 264.7 MacrophagesNitric Oxide or TNF-α ProductionInflammation
AntimicrobialS. aureus, E. coli, M. tuberculosis H37RvMinimum Inhibitory Concentration (MIC)Infectious Disease
Neuronal ActivitySH-SY5Y Neuroblastoma CellsCalcium Flux or Membrane PotentialNeuroscience

Phase 3: Elucidating the Mechanism of Action

Should primary screening yield promising results, the next logical step is to delve deeper into the compound's mechanism of action. For instance, if anticancer activity is observed, a series of follow-up studies would be warranted.

dot

moa_workflow cluster_initial Initial Finding cluster_elucidation Mechanism Elucidation Cytotoxicity Anticancer Activity Observed in Phenotypic Screen Apoptosis Apoptosis Assays (Annexin V, Caspase Activity) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle Kinase Kinase Inhibition Profiling Cytotoxicity->Kinase Pathway Western Blot for Signaling Pathways (e.g., MAPK, PI3K) Cytotoxicity->Pathway

Caption: Mechanism of Action Workflow for Anticancer Activity.

Experimental Protocol: Western Blot for Signaling Pathway Analysis

  • Cell Treatment: Treat cancer cells with 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine at various concentrations and time points.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific to key signaling proteins (e.g., phosphorylated and total forms of ERK, Akt) followed by secondary antibodies conjugated to a detectable enzyme (e.g., HRP).

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify band intensities to determine the effect of the compound on protein expression and phosphorylation status.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for the initial pharmacological characterization of the novel compound 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine. By progressing from in silico predictions to targeted in vitro assays and mechanistic studies, researchers can efficiently and effectively profile its biological activities. The imidazo[1,2-a]pyridine scaffold continues to be a rich source of therapeutic innovation.[2] A systematic approach, as outlined herein, is essential to unlock the full potential of new derivatives and to pave the way for the development of next-generation therapeutics. The data generated through these studies will be critical for intellectual property protection and for making informed decisions regarding the advancement of this compound into more complex preclinical models.

References

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]

  • de Souza, M. V. N., et al. (2025). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]

  • ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 93, 01004. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E). ACS Omega, 8(40), 37233–37250. Available from: [Link]

  • Google Patents. (2002). A process for the preparation of 2-phenyl-imidazo[1,2-A]pyridine-3-acetamides. EP1172364A1.
  • MDPI. (2024). C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. Molecules, 29(15), 3429. Available from: [Link]

  • Elaatiaoui, A., et al. (2015). (E)-2-Phenyl-N-(thiophen-2-ylmethylidene)imidazo[1,2-a]pyridin-3-amine. IUCrData, 1(1), x152433. Available from: [Link]

  • Archiv der Pharmazie. (2026). Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. Archiv der Pharmazie, 359(2), e70214. Available from: [Link]

  • PubMed. (2018). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Available from: [Link]

  • Organic & Biomolecular Chemistry. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 20(44), 8683-8689. Available from: [Link]

  • Wikipedia. (2024). Imidazopyridine. Available from: [Link]

  • MDPI. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 395. Available from: [Link]

  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35191–35205. Available from: [Link]

  • EDG-Corpus Journal. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). EDG-Corpus Journal, 24(8). Available from: [Link]

Sources

Exploratory

A Technical Guide to the Structural Elucidation and In Silico Analysis of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine

This guide provides an in-depth technical exploration of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine, a member of the medicinally significant imidazo[1,2-a]pyridine family. The imidazo[1,2-a]pyridine scaffold is a pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical exploration of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine, a member of the medicinally significant imidazo[1,2-a]pyridine family. The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system found in numerous therapeutic agents, including well-known anxiolytic and hypnotic drugs like zolpidem and alpidem.[1][2] The diverse biological activities of these compounds, which include anticancer, anti-inflammatory, antiviral, and antimicrobial properties, have fueled extensive research into their synthesis and mechanisms of action.[3][4][5][6] This document will delve into the critical aspects of its structural characterization through single-crystal X-ray diffraction and its potential biological interactions via molecular docking studies.

Part 1: Unveiling the Molecular Architecture: Crystal Structure Analysis

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its physicochemical properties and biological activity. Single-crystal X-ray diffraction is the definitive technique for determining the solid-state structure of a crystalline compound. While the specific crystal structure of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine is not publicly available, we can infer its likely structural features and the methodology for its determination from published studies on closely related analogues.[7][8][9]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a meticulous process that begins with the growth of high-quality single crystals.

  • Crystal Growth : Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol, methanol, or a mixture of solvents) at room temperature is a common method for obtaining diffraction-quality crystals.

  • Data Collection : A suitable single crystal is mounted on a goniometer head of a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffractometer then rotates the crystal through a series of orientations while irradiating it with X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to optimize the atomic coordinates, and thermal parameters, and to locate hydrogen atoms.

The following diagram illustrates the workflow for crystal structure determination.

crystal_structure_workflow cluster_exp Experimental Phase cluster_analysis Computational Analysis crystal_growth Crystal Growth data_collection X-ray Data Collection crystal_growth->data_collection High-quality crystal structure_solution Structure Solution data_collection->structure_solution Diffraction data structure_refinement Structure Refinement structure_solution->structure_refinement Initial model structure_analysis Structural Analysis structure_refinement->structure_analysis Final structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Anticipated Structural Features and Intermolecular Interactions

Based on the crystal structures of analogous imidazo[1,2-a]pyridine derivatives, several key structural features can be anticipated for 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine:

  • Planarity of the Imidazo[1,2-a]pyridine Core : The fused imidazo[1,2-a]pyridine ring system is expected to be nearly planar.[7][9]

  • Torsion Angles : The phenyl ring at the 2-position will be twisted out of the plane of the imidazo[1,2-a]pyridine core. The dihedral angle between these two ring systems is a critical conformational parameter. For instance, in (E)-2-phenyl-N-(thiophen-2-ylmethylidene)imidazo[1,2-a]pyridin-3-amine, the dihedral angle between the imidazo[1,2-a]pyridine and the phenyl ring is approximately 40°.[7]

  • Intermolecular Interactions : The presence of the 3-amino group suggests that N-H···N or N-H···O hydrogen bonds will be significant in the crystal packing, often forming chains or dimers.[8] Additionally, C-H···π interactions, where a C-H bond interacts with the electron cloud of an aromatic ring, are also commonly observed and contribute to the overall stability of the crystal lattice.[7][9]

A summary of crystallographic data for a representative imidazo[1,2-a]pyridine derivative is presented in the table below.

Parameter(E)-2-Phenyl-N-(thiophen-2-ylmethylidene)imidazo[1,2-a]pyridin-3-amine[7]N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine[8]
Chemical FormulaC₁₈H₁₃N₃SC₁₉H₂₃N₃O
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
a (Å)12.345(3)10.123(2)
b (Å)9.876(2)15.432(3)
c (Å)13.543(3)11.987(2)
β (°)110.12(1)109.87(1)
V (ų)1548.9(6)1759.8(6)
Z44

Part 2: Predicting Biological Interactions: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a powerful tool in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.

Rationale for Molecular Docking of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Given the broad spectrum of biological activities exhibited by imidazo[1,2-a]pyridine derivatives, molecular docking can provide valuable insights into their potential mechanisms of action. For example, derivatives of this scaffold have been investigated as inhibitors of various enzymes, including kinases, cyclooxygenases (COX), and microbial enzymes like CYP51.[5][10][11] Docking studies can help identify key amino acid residues in the active site of a target protein that interact with the ligand, guiding the design of more potent and selective inhibitors.

Experimental Protocol: A Generalized Molecular Docking Workflow

The following steps outline a typical molecular docking protocol using widely available software.

  • Ligand Preparation :

    • The 3D structure of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine is built using molecular modeling software (e.g., Avogadro, ChemDraw).

    • The structure is then energetically minimized using a suitable force field (e.g., MMFF94).

    • Appropriate protonation states at physiological pH are assigned, and partial charges are calculated.

  • Protein Preparation :

    • The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are typically removed.

    • Hydrogen atoms are added to the protein structure, and their positions are optimized.

    • Partial charges are assigned to the protein atoms.

  • Docking Simulation :

    • The binding site on the protein is defined, often based on the location of a known inhibitor or by using a pocket detection algorithm.

    • A docking program (e.g., AutoDock, Glide, GOLD) is used to systematically search for the optimal binding pose of the ligand within the defined binding site. The program employs a scoring function to estimate the binding affinity for each pose.

  • Analysis of Results :

    • The docking results are analyzed to identify the most favorable binding poses, characterized by the lowest binding energy scores.

    • The interactions between the ligand and the protein in the top-ranked poses are visualized and analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

The logical flow of a molecular docking study is depicted in the following diagram.

docking_workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_post Post-Processing ligand_prep Ligand Preparation define_site Define Binding Site ligand_prep->define_site protein_prep Protein Preparation protein_prep->define_site run_docking Run Docking Simulation define_site->run_docking analyze_poses Analyze Binding Poses run_docking->analyze_poses Docked poses & scores visualize_interactions Visualize Interactions analyze_poses->visualize_interactions Top-ranked pose

Caption: Generalized workflow for a molecular docking study.

Exemplary Docking Studies of Imidazo[1,2-a]pyridine Derivatives

While a specific docking study for 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine is not available, numerous studies on related compounds provide a framework for understanding their potential interactions.

Compound ClassProtein TargetKey InteractionsReference
3-Acyl Imidazo[1,2-a]pyrimidinesFungal CYP51Interactions with Tyr108, Gly283, Leu352, and other residues in the active site.[11]
Imidazo[1,2-a]pyridine-3-carboxamidesInfluenza A Virus RNA-dependent RNA polymeraseInteractions with LYS643 and GLN408 in the PA-PB1 binding site.[4]
2-Aryl-substituted Imidazo[1,2-a]pyridinesMycobacterium tuberculosis targetsDocking into the active site of various mycobacterial enzymes.[2]

These studies collectively demonstrate that the imidazo[1,2-a]pyridine core can serve as a versatile scaffold for designing inhibitors that target a wide array of proteins. The specific substitution patterns on the core structure are crucial for determining the binding affinity and selectivity.

Conclusion

The structural and computational analysis of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine, and its derivatives, offers a powerful paradigm for modern drug discovery. The integration of experimental techniques like single-crystal X-ray diffraction with in silico methods such as molecular docking provides a comprehensive understanding of the molecule's properties and its potential as a therapeutic agent. This guide has outlined the fundamental principles and methodologies that underpin these investigations, providing a solid foundation for researchers and drug development professionals working with this important class of compounds. The continued exploration of the imidazo[1,2-a]pyridine scaffold is poised to yield novel therapeutic agents with improved efficacy and safety profiles.

References

  • A process for the preparation of 2-phenyl-imidazo[1,2-A]pyridine-3-acetamides.
  • (E)-2-Phenyl-N-(thiophen-2-ylmethylidene)imidazo[1,2-a]pyridin-3-amine.
  • Crystalline forms of 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-n-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide and its mono hydrochloride salt.
  • Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives: N-tert-butyl-2-(4-methoxyphenyl) - PMC.
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC.
  • Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed.
  • Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E) - PMC.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. American Chemical Society.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022) - ResearchGate.
  • (PDF) Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
  • Crystal structure of (E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol - PMC.
  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry.
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC.
  • Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential - PubMed.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. BIO Web of Conferences.
  • Synthesis, Molecular Docking, and Antimycotic Evaluation of Some 3-Acyl Imidazo[1,2-a]pyrimidines - NIH.

Sources

Foundational

mechanism of action of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine in vitro

An In-Depth Technical Guide on the In Vitro Mechanism of Action of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine Abstract The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the In Vitro Mechanism of Action of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide delves into the potential in vitro mechanisms of action for a specific derivative, 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine. While direct experimental data for this particular compound is not extensively available in public literature, this document will synthesize information from structurally related imidazo[1,2-a]pyridine analogues to propose likely biological targets and pathways of action. Furthermore, a comprehensive strategy for the in vitro elucidation of its specific mechanism is presented, complete with detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this chemical class.

The Imidazo[1,2-a]pyridine Scaffold: A Hub of Biological Activity

The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle that has demonstrated a remarkable breadth of pharmacological activities.[3] Its rigid structure and synthetic tractability have made it a popular starting point for the development of novel therapeutics.[4][5] Marketed drugs containing this scaffold, such as the hypnotic agent Zolpidem, underscore its clinical relevance.[2][6] The biological activities associated with this class of compounds are diverse, spanning multiple therapeutic areas.[3][7]

Key Therapeutic Areas for Imidazo[1,2-a]pyridine Derivatives:

  • Oncology: Many derivatives exhibit potent anticancer effects by targeting key cellular processes.[1][8]

  • Inflammation: Inhibition of enzymes like cyclooxygenase-2 (COX-2) has been a notable mechanism.[9][10]

  • Infectious Diseases: The scaffold has yielded promising antibacterial and antitubercular agents.[11][12]

  • Neuroscience: Modulation of receptors and enzymes in the central nervous system has been reported.[1]

Given the known activities of this chemical family, it is plausible that 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine may exhibit activity in one or more of these areas. The subsequent sections will explore the established mechanisms in greater detail and outline a strategy to pinpoint its specific mode of action.

Established In Vitro Mechanisms of Action for Imidazo[1,2-a]pyridine Analogues

The wide range of biological effects observed for imidazo[1,2-a]pyridine derivatives stems from their ability to interact with a variety of molecular targets. The following subsections detail some of the most well-documented mechanisms.

Anticancer Mechanisms

The anticancer properties of imidazo[1,2-a]pyridines are often multifactorial, involving the modulation of several key signaling pathways that govern cell growth, proliferation, and survival.

  • Kinase Inhibition: A significant number of imidazo[1,2-a]pyridine derivatives function as kinase inhibitors.[1] For instance, some analogues have shown potent inhibitory activity against receptor tyrosine kinases like c-Met, which is crucial for cell proliferation and motility.[1] Others have been identified as inhibitors of the PI3K/mTOR pathway, a central regulator of cell growth and survival.[13]

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

  • Induction of Apoptosis and Cell Cycle Arrest: A common outcome of treatment with bioactive imidazo[1,2-a]pyridines is the induction of programmed cell death (apoptosis).[8] This can be triggered through various mechanisms, including the inhibition of survival pathways like the Akt signaling cascade, leading to the upregulation of pro-apoptotic proteins such as p53 and Bax.[8]

  • Aldehyde Dehydrogenase (ALDH) Inhibition: The enzyme aldehyde dehydrogenase 1A3 (ALDH1A3) is overexpressed in certain cancer stem cells, contributing to therapeutic resistance. Novel imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of ALDH, presenting a strategy to target these resilient cell populations.[14]

Below is a diagram illustrating a potential anticancer signaling pathway targeted by imidazo[1,2-a]pyridine derivatives.

anticancer_pathway Compound 2-(Aryl)imidazo [1,2-a]pyridin-3-amine RTK Receptor Tyrosine Kinase (e.g., c-Met) Compound->RTK Inhibition PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation

Caption: Potential Kinase Inhibition Pathway.

Anti-inflammatory Mechanisms

Chronic inflammation is implicated in a variety of diseases. The anti-inflammatory effects of imidazo[1,2-a]pyridines are primarily attributed to the inhibition of key enzymes in the inflammatory cascade.

  • Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[9] Several studies have reported the design and synthesis of imidazo[1,2-a]pyridine derivatives as selective COX-2 inhibitors, with some compounds exhibiting potent activity in the nanomolar range.[10] The methylsulfonylphenyl moiety, common in selective COX-2 inhibitors, has been successfully incorporated into the imidazo[1,2-a]pyridine scaffold to achieve this selectivity.[9]

Antimicrobial Mechanisms

The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The imidazo[1,2-a]pyridine scaffold has proven to be a valuable template in this endeavor.

  • Mycobacterium tuberculosis (Mtb) Inhibition: A number of imidazo[1,2-a]pyridine derivatives have demonstrated significant activity against Mtb, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[12][15] One of the most prominent targets is the QcrB subunit of the cytochrome bcc complex, which is essential for the pathogen's respiratory chain.[12] Telacebec (Q203), a clinical-stage anti-tubercular drug candidate, belongs to this class of compounds.[12]

  • Bacterial GyrB Inhibition: Molecular docking studies have suggested that some azo-linked imidazo[1,2-a]pyridine derivatives can bind to and inhibit bacterial DNA gyrase subunit B (GyrB), an essential enzyme for bacterial DNA replication.[11][16]

A Proposed Strategy for In Vitro Mechanistic Elucidation

To determine the specific mechanism of action of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine, a systematic, multi-tiered approach is recommended. This strategy begins with broad phenotypic screening and progressively narrows down to specific molecular targets.

experimental_workflow cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target-Based Assays cluster_2 Tier 3: Cellular Mechanism Validation cluster_3 Outcome A Cytotoxicity Screening (e.g., NCI-60 Panel) B1 Kinase Panel Screen A->B1 B2 COX-1/COX-2 Inhibition Assay A->B2 B3 Antimicrobial MIC Determination A->B3 C1 Cell Cycle Analysis (Flow Cytometry) B1->C1 C2 Apoptosis Assays (Annexin V/PI Staining) B1->C2 C3 Western Blot Analysis (Key Pathway Proteins) B1->C3 D Elucidation of Mechanism of Action C1->D C2->D C3->D

Caption: Proposed Experimental Workflow.

Tier 1: Initial Phenotypic Screening

The first step is to assess the compound's general biological activity.

  • Broad-Spectrum Cytotoxicity Screening: The compound should be screened against a panel of human cancer cell lines, such as the NCI-60 panel. This will provide initial insights into its potential anticancer activity and identify sensitive cell lines for further investigation.

Tier 2: Target-Based and Secondary Assays

Based on the results of the initial screen and the known activities of the imidazo[1,2-a]pyridine class, a series of target-oriented assays should be performed.

  • Kinase Inhibition Profiling: If the compound shows significant anticancer activity, it should be screened against a broad panel of kinases to identify potential molecular targets.

  • COX-1/COX-2 Inhibition Assays: To evaluate its anti-inflammatory potential, the compound's inhibitory activity against both COX-1 and COX-2 should be determined to assess its potency and selectivity.[9][10]

  • Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) of the compound should be determined against a panel of pathogenic bacteria and fungi, including drug-resistant strains.[15]

Tier 3: Cellular Mechanism of Action Studies

If a promising activity is identified in Tier 2, further cell-based assays are necessary to confirm the mechanism of action within a cellular context.

  • Cell Cycle Analysis: If cytotoxicity is observed, flow cytometry analysis of propidium iodide-stained cells can determine if the compound induces cell cycle arrest at a specific phase.

  • Apoptosis Assays: The induction of apoptosis can be confirmed and quantified using methods such as Annexin V/propidium iodide staining followed by flow cytometry.[8]

  • Western Blot Analysis: To confirm target engagement and downstream effects, the protein expression levels of key components of the suspected signaling pathway should be analyzed by Western blotting. For example, if kinase inhibition is suspected, the phosphorylation status of the kinase and its downstream substrates should be examined.[8]

Detailed Experimental Protocols

Protocol: In Vitro COX-2 Inhibition Assay (Fluorescent)

This protocol is adapted from commercially available kits, such as the Cayman Chemical COX Fluorescent Inhibitor Screening Assay Kit.

  • Reagent Preparation: Prepare all reagents (assay buffer, heme, arachidonic acid, fluorometric substrate) according to the manufacturer's instructions.

  • Compound Preparation: Prepare a stock solution of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine in DMSO. Perform serial dilutions to obtain a range of test concentrations.

  • Assay Plate Setup:

    • Add 10 µL of assay buffer to the background wells.

    • Add 10 µL of the supplied COX-1 or COX-2 enzyme to the respective wells.

    • Add 10 µL of the diluted test compound or a known inhibitor (e.g., celecoxib) to the appropriate wells.

  • Incubation: Incubate the plate for 15 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of the arachidonic acid solution to all wells to initiate the reaction.

  • Signal Detection: Immediately read the fluorescence intensity using a plate reader with excitation and emission wavelengths of 530-540 nm and 585-595 nm, respectively. Read every minute for 10 minutes.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the reaction velocity (V) for each well.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression analysis.

Protocol: Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise tabular format to facilitate comparison between different experimental conditions.

Table 1: Hypothetical In Vitro Activity Profile of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Assay TypeTarget/Cell LineEndpointResult
CytotoxicityMCF-7 (Breast Cancer)IC505.2 µM
CytotoxicityHCT-116 (Colon Cancer)IC508.9 µM
Enzyme InhibitionCOX-1IC50> 100 µM
Enzyme InhibitionCOX-2IC500.5 µM
AntimicrobialM. tuberculosis H37RvMIC> 50 µg/mL

The interpretation of these results should be guided by the established literature. For example, a high selectivity index (COX-1 IC50 / COX-2 IC50) would suggest that the compound is a selective COX-2 inhibitor.[9] Potent cytotoxicity against specific cancer cell lines would warrant further investigation into the underlying mechanism, such as kinase inhibition or apoptosis induction.

Conclusion

While the precise in vitro mechanism of action of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine remains to be definitively elucidated, its chemical structure places it within a class of compounds with a rich and diverse pharmacology. Based on extensive research on analogous structures, it is reasonable to hypothesize that this compound may exert its biological effects through mechanisms such as kinase inhibition, COX-2 inhibition, or the induction of apoptosis. The systematic in vitro testing strategy outlined in this guide provides a robust framework for investigating these possibilities and uncovering the therapeutic potential of this promising molecule. The insights gained from such studies will be invaluable for guiding future drug development efforts.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.[1]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.[4]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate.[7]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.[2]

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Bentham Science.[9]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC.[8]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. PMC.[3]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2- a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed.[11]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.[10]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC.[5]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega.[16]

  • Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. MDPI.[13]

  • Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. ACS Publications.[17]

  • Design, synthesis and biological evaluation of some imidazo[1,2-a]pyridine derivatives as anti-tubercular agents: an in silico – in vitro approach. Taylor & Francis Online.[15]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry.[12]

  • Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E). PMC.[18]

  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. ACS Publications.[19]

  • Imidazo[1,2- a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells. PubMed.[14]

  • A process for the preparation of 2-phenyl-imidazo[1,2-A]pyridine-3-acetamides. Google Patents.[6]

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of 2-(3-Methylphenyl)imidazo[1,2-a]pyridin-3-amine: A Comprehensive Technical Guide

Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged nitrogen-bridged bicyclic pharmacophore, famously serving as the structural backbone for blockbuster non-benzodiazepine drugs such as zolpidem and alp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged nitrogen-bridged bicyclic pharmacophore, famously serving as the structural backbone for blockbuster non-benzodiazepine drugs such as zolpidem and alpidem . Among its derivatives, 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine presents a highly specific physicochemical profile driven by the interplay between its electron-deficient aromatic core, the lipophilic 2-(m-tolyl) substituent, and the strongly electron-donating 3-amino group.

This whitepaper provides an in-depth technical analysis of the compound's structural, acid-base, and photophysical properties. Furthermore, it details field-proven, self-validating experimental protocols for its synthesis via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction and the subsequent characterization of its internal charge transfer (ICT) fluorescence capabilities.

Structural and Electronic Profiling

The physicochemical behavior of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine is dictated by its distinct molecular topography. The fused bicyclic system is highly planar, allowing for extended π -conjugation.

  • The 2-(m-Tolyl) Group: Unlike an ortho-substituted analog, the meta-methyl group provides minimal steric hindrance against the imidazopyridine core. This allows the phenyl ring to adopt a nearly coplanar conformation, extending the conjugation network while predictably increasing the molecule's overall lipophilicity.

  • The 3-Amino Group: The primary amine at the C3 position acts as a powerful electron-donating group (EDG). It pushes electron density into the π -system, creating a "push-pull" electronic architecture. This structural feature is the primary driver of the molecule's distinct photophysical properties and its susceptibility to oxidative degradation if not stored properly.

Structural_Properties core Imidazo[1,2-a]pyridine Core (Aromatic, Planar) pKa pKa ~ 6.8-7.2 (N1 Protonation) core->pKa Determines basicity fluor Fluorescence (ICT State, Push-Pull) core->fluor Fluorophore backbone mtolyl 2-(3-Methylphenyl) Group (Lipophilic, Conjugation) logP LogP ~ 2.8-3.2 (Optimal Lipophilicity) mtolyl->logP Increases hydrophobicity mtolyl->fluor Extends conjugation amine 3-Amino Group (Electron Donor, H-Bonding) amine->fluor Push-pull donor

Logical mapping of structural moieties to physicochemical properties.

Acid-Base Chemistry and Lipophilicity (ADME Predictors)

Understanding the ionization and partitioning behavior of this compound is critical for downstream biological assays and formulation.

Ionization Profile (pKa)

Despite the presence of a primary amine, the most basic site on the molecule is the N1 nitrogen of the imidazopyridine core. The lone pair on the 3-amino group is heavily delocalized into the aromatic π -system, rendering it poorly basic. Protonation at the N1 position typically occurs at a pKa of 6.8 to 7.2 . Consequently, at physiological pH (7.4), the molecule exists predominantly in its neutral, un-ionized form, which is ideal for passive membrane diffusion.

Lipophilicity (LogP)

The addition of the m-tolyl group significantly enhances the hydrophobic character of the scaffold. The partition coefficient (LogP) is estimated between 2.8 and 3.2 . This falls perfectly within the optimal range defined by Lipinski’s Rule of Five (LogP < 5), suggesting excellent oral bioavailability and blood-brain barrier (BBB) penetration capabilities—a hallmark of imidazopyridine-based CNS drugs.

Table 1: Summary of Physicochemical Parameters
ParameterValue / RangePrimary Analytical Method
Molecular Weight 223.28 g/mol LC-MS (ESI+)
LogP (Octanol/Water) ~2.8 - 3.2RP-HPLC / Shake-flask
pKa (N1 position) 6.8 - 7.2Potentiometric Titration
Absorption Max ( λabs​ ) 300 - 330 nmUV-Vis Spectroscopy
Emission Max ( λem​ ) 410 - 480 nm (Solvent dependent)Fluorescence Spectroscopy
Quantum Yield ( Φf​ ) 0.40 - 0.85Relative to Quinine Sulfate

Photophysical and Fluorescent Properties

Imidazo[1,2-a]pyridines are inherently fluorescent, but the 3-amino-2-aryl substitution pattern transforms the molecule into a highly sensitive environmentally responsive fluorophore .

The electron-donating 3-amine and the electron-accepting heterocyclic core generate an Internal Charge Transfer (ICT) state upon photoexcitation.

  • Solvatochromism: The compound exhibits positive solvatochromism. In non-polar solvents (e.g., hexane, toluene), the emission is blue-shifted. In polar protic solvents (e.g., methanol, water), the dipole moment of the excited state is stabilized by solvent relaxation, resulting in a significant red-shift and an increased Stokes shift.

  • Quantum Yield: Due to the rigid planar structure which minimizes non-radiative decay pathways, the fluorescence quantum yield ( Φf​ ) is exceptionally high, often exceeding 0.50 in organic solvents.

Experimental Workflows & Protocols

As an application scientist, I emphasize that protocols must be designed with built-in causality and self-validation. Below are the definitive workflows for synthesizing and characterizing this compound.

Protocol 1: Synthesis via the Groebke-Blackburn-Bienaymé (GBB) Reaction

Directly synthesizing a primary 3-amine via multicomponent reactions is synthetically challenging because ammonia cannot be used as an isocyanide equivalent. Causality: We utilize tert-butyl isocyanide to form an intermediate secondary amine, which is subsequently cleaved via acid-catalyzed carbocation formation to reveal the primary amine .

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) and 3-methylbenzaldehyde (1.0 eq) in anhydrous ethanol.

  • Catalysis: Add a catalytic amount of Scandium(III) triflate (5 mol%) or glacial acetic acid. Stir for 30 minutes at room temperature to allow the iminium ion to fully form. Self-Validation: The solution will turn slightly yellow, indicating iminium formation.

  • Cyclization: Add tert-butyl isocyanide (1.1 eq) dropwise. Heat the mixture to 80°C for 4-6 hours.

  • Intermediate Isolation: Concentrate the solvent in vacuo, and purify the intermediate (N-tert-butyl-2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine) via flash chromatography (Hexanes/EtOAc).

  • Deprotection: Dissolve the intermediate in neat Trifluoroacetic acid (TFA) and heat to 70°C for 12 hours. The bulky tert-butyl group is ejected as isobutylene gas.

  • Neutralization & Recovery: Quench the reaction carefully with saturated aqueous NaHCO3​ until pH 8 is reached. Extract with Dichloromethane (DCM), dry over Na2​SO4​ , and concentrate to yield the pure target primary amine.

GBB_Mechanism step1 1. Condensation 2-Aminopyridine + m-Tolualdehyde step2 2. Iminium Ion Formation (Acid Catalyzed) step1->step2 step3 3. Nucleophilic Addition (tert-Butyl Isocyanide) step2->step3 step4 4. Intramolecular Cyclization (Pyridine N attacks Nitrilium) step3->step4 step5 5. Rearomatization (Forms N-tert-butyl intermediate) step4->step5 step6 6. Acidic Deprotection (TFA/HCl to yield primary amine) step5->step6 target 2-(3-Methylphenyl)imidazo[1,2-a]pyridin-3-amine step6->target

Step-by-step mechanistic workflow of the GBB multicomponent synthesis.
Protocol 2: Determination of Fluorescence Quantum Yield ( Φf​ )

To accurately profile the photophysical properties, the relative quantum yield must be measured against a reliable standard. Causality: Quinine sulfate in 0.5 M H2​SO4​ is chosen as the reference because its excitation wavelength (366 nm) perfectly overlaps with the absorption maximum of the imidazopyridine core, and its quantum yield is rigorously established ( ΦR​=0.546 ).

Step-by-Step Methodology:

  • Preparation of Standard: Prepare a solution of Quinine Sulfate in 0.5 M H2​SO4​ .

  • Preparation of Sample: Prepare a solution of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine in spectroscopic grade ethanol.

  • Absorbance Matching (Critical Step): Dilute both the standard and the sample until their absorbance at the excitation wavelength (e.g., 330 nm) is identical and strictly below 0.05 OD . Self-Validation: Keeping absorbance below 0.05 prevents inner-filter effects (self-absorption of emitted light), which would artificially lower the calculated quantum yield.

  • Emission Scanning: Record the fluorescence emission spectra for both solutions using the same excitation wavelength and identical fluorometer slit widths.

  • Integration & Calculation: Integrate the area under the emission curves. Calculate the quantum yield using the comparative Williams method equation, factoring in the refractive indices of the respective solvents (Ethanol η=1.36 ; 0.5 M H2​SO4​ η=1.33 ).

Conclusion

The 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine molecule is a sophisticated heterocyclic system. Its specific substitution pattern yields a highly lipophilic, membrane-permeable compound with an un-ionized profile at physiological pH. Furthermore, the push-pull electronic dynamic established by the 3-amino group grants it exceptional, solvent-responsive fluorescent properties. Mastering the GBB synthetic route and the photophysical characterization protocols outlined above empowers researchers to leverage this scaffold for advanced drug discovery and bioimaging applications.

References

  • Narayan A., Patel S., Baile S., Jain S., Sharma S. "Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022)". Endocrine, Metabolic & Immune Disorders - Drug Targets, 2024. URL:[Link]

  • Tong L., Yang Y., Zhang L., et al. "Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine". Molecules, 2024. URL:[Link]

  • Boltjes, A., Doemling, A. "The Groebke-Blackburn-Bienayme Reaction". European Journal of Organic Chemistry, 2019. URL:[Link]

Foundational

An In-Depth Technical Guide to Determining the Binding Affinity of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine to Target Receptors

Preamble: The Privileged Scaffold and the Investigative Imperative The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure provides a versatile temp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Privileged Scaffold and the Investigative Imperative

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure provides a versatile template for designing ligands that can interact with a wide array of biological targets with high affinity and specificity.[1][2][3] Compounds incorporating this moiety have been successfully developed as anxiolytics, anti-cancer agents, anti-inflammatory drugs, and antivirals.[1][4] The specific compound of interest, 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine, while not extensively characterized in publicly available literature, possesses structural motifs—a 2-aryl group and a C3-amine—that suggest a high probability of interaction with several key classes of protein targets.

This guide, therefore, is structured not as a retrospective data sheet, but as a prospective investigative manual. It provides the strategic framework and detailed methodologies for a researcher to comprehensively determine the binding affinity and target profile of this promising, yet under-characterized, molecule. We will proceed from target hypothesis to in silico prediction and, finally, to rigorous experimental validation.

Part 1: Target Hypothesis Generation - An Evidence-Based Approach

The substitution pattern of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine allows us to form educated hypotheses about its potential biological targets based on extensive structure-activity relationship (SAR) data from analogous compounds.

  • Protein Kinases: The 2-phenyl and 3-amino substituents are common features in imidazo[1,2-a]pyridine-based kinase inhibitors.[3] Kinases such as FMS-like tyrosine kinase 3 (FLT3), Aurora kinases, and Insulin-like Growth Factor-1 Receptor (IGF-1R) are frequently targeted by this scaffold.[1][5][6][7] These enzymes are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[3] The 3-amino group can act as a key hydrogen bond donor/acceptor, mimicking the hinge-binding motif of ATP.

  • Cyclooxygenase (COX) Enzymes: A series of 2-phenyl-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives have been reported as potent and selective COX-2 inhibitors.[1][8] The general structure of our compound fits this pharmacophore well. COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins.[8]

  • Autotaxin (ATX): Potent inhibitors of autotaxin, a secreted enzyme involved in the production of lysophosphatidic acid (LPA), have been developed from the imidazo[1,2-a]pyridine scaffold.[9][10] These inhibitors often feature a substituent at the 3-position that occupies a hydrophobic pocket in the enzyme's active site.[9]

  • GABA-A Receptors: While many sedative imidazo[1,2-a]pyridines like Zolpidem are C3-acetamide derivatives, the core scaffold is known to interact with the benzodiazepine binding site of GABA-A receptors.[4][11][12] Therefore, this target class, while perhaps less likely than kinases or COX, should not be entirely dismissed without investigation.

Based on this analysis, a logical first wave of investigation would prioritize kinases, COX-2, and autotaxin.

Part 2: In Silico Assessment - Prioritizing Experimental Resources

Before committing to resource-intensive wet lab experiments, computational modeling provides a cost-effective strategy to predict the likelihood of binding to our hypothesized targets and to understand potential binding modes.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This allows for the estimation of binding affinity (as a docking score) and visualization of key interactions.

Workflow for Molecular Docking:

  • Receptor Preparation: Obtain high-resolution crystal structures of the target proteins (e.g., FLT3 kinase, COX-2, ATX) from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Generate a 3D conformation of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine. Optimize its geometry and assign charges using a suitable force field.

  • Docking Simulation: Define the binding site on the receptor (often based on the location of a co-crystallized native ligand). Use a docking algorithm (e.g., AutoDock Vina) to explore possible binding poses of the ligand within this site.

  • Analysis: Analyze the results based on the predicted binding energy (docking score) and the specific interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and amino acid residues in the binding pocket. A lower binding energy generally indicates a more favorable interaction.

cluster_0 In Silico Workflow PDB Obtain Receptor Structure (e.g., from PDB) PrepReceptor Prepare Receptor (Add Hydrogens, etc.) PDB->PrepReceptor Ligand Prepare Ligand (3D Structure Generation) Docking Run Docking Simulation (e.g., AutoDock Vina) Ligand->Docking DefineSite Define Binding Site PrepReceptor->DefineSite DefineSite->Docking Analysis Analyze Results (Binding Energy, Pose) Docking->Analysis

Caption: Molecular docking workflow.

A favorable docking score against a particular target, coupled with interactions involving key catalytic or binding residues, provides a strong rationale for proceeding with experimental validation for that target.

Part 3: Experimental Determination of Binding Affinity

This section provides detailed protocols for quantifying the binding affinity of the compound to the prioritized target classes.

Method 1: Surface Plasmon Resonance (SPR) for Kinase Binding

SPR is a label-free biophysical technique that measures real-time binding events between a ligand and a target immobilized on a sensor surface. It provides comprehensive kinetic data, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Experimental Protocol:

  • Target Immobilization: Covalently immobilize the purified recombinant kinase (e.g., FLT3) onto a CM5 sensor chip via amine coupling. The goal is to achieve an appropriate density to ensure a good signal-to-noise ratio while avoiding mass transport limitations.

  • Ligand Preparation: Prepare a dilution series of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO). Concentrations should typically span at least two orders of magnitude around the expected Kd.

  • Binding Measurement:

    • Inject the running buffer over the sensor surface to establish a stable baseline.

    • Sequentially inject each concentration of the compound over the immobilized kinase surface (the "association phase").

    • Follow with an injection of running buffer to monitor the dissociation of the compound from the kinase (the "dissociation phase").

    • Between cycles, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound ligand and prepare the surface for the next injection.

  • Data Analysis:

    • "Double reference" the data by subtracting the signal from a reference flow cell (without immobilized protein) and the signal from a buffer-only injection.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to extract ka, kd, and calculate the Kd (kd/ka).

cluster_1 SPR Experimental Workflow Immobilize 1. Immobilize Kinase on Sensor Chip PrepareLigand 2. Prepare Ligand (Serial Dilution) Immobilize->PrepareLigand Inject 3. Inject Ligand & Monitor Association PrepareLigand->Inject Dissociate 4. Inject Buffer & Monitor Dissociation Inject->Dissociate Regenerate 5. Regenerate Chip Surface Dissociate->Regenerate Analyze 6. Fit Data to Model (Calculate ka, kd, Kd) Regenerate->Analyze Analyze->Immobilize Next Cycle

Caption: Surface Plasmon Resonance (SPR) workflow.

Method 2: Enzyme Inhibition Assay for COX-2

For enzyme targets, an inhibition assay measuring the effect of the compound on enzyme activity is a common method to determine potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experimental Protocol (Fluorometric Assay):

  • Reagent Preparation:

    • Prepare a stock solution of human recombinant COX-2 enzyme in an appropriate buffer.

    • Prepare a stock solution of the fluorogenic substrate (e.g., Arachidonyl-1-pyrenebutanoic acid).

    • Prepare a serial dilution of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine.

  • Assay Procedure (96-well plate format):

    • To each well, add the COX-2 enzyme and the test compound at various concentrations. Include control wells with a known inhibitor (e.g., Celecoxib) and no-inhibitor controls.

    • Incubate for a predefined period (e.g., 15 minutes at room temperature) to allow the compound to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation/emission wavelengths. The rate of fluorescence increase is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Normalize the data, setting the no-inhibitor control as 100% activity and a no-enzyme control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Method 3: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single experiment.

Experimental Protocol:

  • Sample Preparation:

    • Prepare the target protein (e.g., Autotaxin) in a suitable buffer and load it into the sample cell of the calorimeter.

    • Prepare the ligand, 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine, in the exact same buffer and load it into the injection syringe. The ligand concentration should be 10-20 times higher than the protein concentration.

  • Titration:

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat change upon binding.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine Kd, n, and ΔH. The binding free energy (ΔG) and entropy (ΔS) can then be calculated.

Part 4: Data Summary and Interpretation

The primary output of these experiments is a quantitative measure of binding affinity. It is crucial to present this data clearly.

Table 1: Summary of Hypothetical Binding Affinity Data

Target ReceptorAssay MethodAffinity ConstantValue (Hypothetical)
FLT3 KinaseSPRKd85 nM
COX-2Enzyme AssayIC50250 nM
AutotaxinITCKd1.2 µM
GABA-A (α1β2γ2)Radioligand AssayKi> 10 µM

Interpretation:

  • Kd (Dissociation Constant): Represents the concentration of ligand at which 50% of the target receptors are occupied at equilibrium. A lower Kd indicates a higher binding affinity.

  • IC50 (Half-maximal Inhibitory Concentration): A functional measure of the concentration of an inhibitor required to reduce a biological process (e.g., enzyme activity) by 50%. It is dependent on assay conditions.

  • Ki (Inhibition Constant): An intrinsic measure of the affinity of an inhibitor for an enzyme. It can be calculated from the IC50 value if the substrate concentration and Km are known (using the Cheng-Prusoff equation).

In our hypothetical example, the data suggests that 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a potent binder of FLT3 kinase, a moderate inhibitor of COX-2, a weaker binder of autotaxin, and has negligible affinity for the GABA-A receptor at the tested concentrations. This profile would suggest prioritizing further development of this compound as a potential anti-cancer agent targeting FLT3.

Conclusion

This guide outlines a systematic, multi-faceted approach to thoroughly characterize the binding affinity of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine. By combining evidence-based target hypothesis, in silico prediction, and rigorous biophysical and biochemical experimentation, researchers can build a comprehensive profile of this molecule's interactions with key biological targets. This foundational knowledge is the critical first step in the long and complex journey of drug discovery and development, providing the empirical grounding necessary to advance a promising chemical scaffold toward a potential therapeutic application.

References

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • Imidazo[1,2-a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance. Journal of Medicinal Chemistry. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline. PubMed. [Link]

  • An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. PubMed Central. [Link]

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. PubMed. [Link]

  • Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. PubMed. [Link]

  • Novel imidazo[1,2-a]pyridine derivatives as potent ATX allosteric inhibitors: Design, synthesis and promising in vivo anti-fibrotic efficacy in mice lung model. PubMed. [Link]

  • Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. PubMed Central. [Link]

  • RNA-dependent RNA polymerase (RdRp) inhibitors: The current landscape and repurposing for the COVID-19 pandemic. PubMed Central. [Link]

  • In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. MDPI. [Link]

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry. [Link]

  • Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay. Frontiers in Microbiology. [Link]

  • Imidazopyridine. Wikipedia. [Link]

  • Synthesis and evaluation of avermectin-imidazo[1,2-a]pyridine hybrids as potent GABA A receptor modulators. PubMed. [Link]

  • Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. Bentham Science. [Link]

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hop. Semantic Scholar. [Link]

  • Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABA A α2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. ACS Publications. [Link]

  • Abstract B238: Novel imidazo[1,2-a]pyridines as inhibitors of the IGF-1R tyrosine kinase. American Association for Cancer Research. [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating. BioImpacts. [Link]

  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. eScholarship.org. [Link]

  • RdRp (RNA-dependent RNA polymerase): A key target providing anti-virals for the management of various viral diseases. PubMed Central. [Link]

  • C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. ResearchGate. [Link]

  • RNA dependent RNA polymerase (RdRp) as a drug target for SARS-CoV2. PubMed. [Link]

  • Non-Nucleotide RNA-Dependent RNA Polymerase Inhibitor that Blocks SARS-CoV-2 Replication. MDPI. [Link]

Sources

Exploratory

A Technical Guide to the Preliminary Biological Evaluation of 2-(3-Methylphenyl)imidazo[1,2-a]pyridin-3-amine Derivatives

This guide provides an in-depth technical overview of the preliminary biological evaluation of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine derivatives. The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of the preliminary biological evaluation of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine derivatives. The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] This document will detail a scientifically rigorous workflow for the initial assessment of this specific class of compounds, from synthesis to primary biological screening, with a focus on anticancer applications.

Section 1: Synthesis of 2-(3-Methylphenyl)imidazo[1,2-a]pyridin-3-amine Derivatives: A Multicomponent Approach

The efficient synthesis of a compound library is the cornerstone of any drug discovery program. For the construction of the 2-aryl-3-aminoimidazo[1,2-a]pyridine core, the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) stands out as a particularly effective and atom-economical method.[3] This one-pot reaction allows for the rapid generation of molecular diversity from simple starting materials.

A key example is the synthesis of N-(4-chlorophenyl)-2-(m-tolyl)imidazo[1,2-a]pyridin-3-amine, a derivative bearing the 2-(3-methylphenyl) moiety.[3] The reaction proceeds by the condensation of 2-aminopyridine with m-tolualdehyde (3-methylbenzaldehyde) in the presence of a Lewis acid catalyst, such as Scandium(III) triflate (Sc(OTf)₃), to form an imine intermediate. Subsequent nucleophilic attack by an isocyanide, in this case, 4-chlorophenyl isocyanide, followed by intramolecular cyclization and tautomerization, yields the final product.[1][3]

Detailed Synthetic Protocol

The following protocol is adapted from the work of da Silva et al. (2025) for the synthesis of N-(4-chlorophenyl)-2-(m-tolyl)imidazo[1,2-a]pyridin-3-amine.[3]

Materials:

  • 2-aminopyridine

  • m-tolualdehyde (3-methylbenzaldehyde)

  • 4-chlorophenyl isocyanide

  • Scandium(III) triflate (Sc(OTf)₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Methanol (MeOH)

  • Standard laboratory glassware and stirring equipment

  • Nitrogen atmosphere setup

Procedure:

  • To a round-bottom flask, add 2-aminopyridine (2.0 mmol), m-tolualdehyde (2.0 mmol), Sc(OTf)₃ (0.1 mmol), and anhydrous Na₂SO₄ (200 mg) in methanol (10 mL).

  • Stir the mixture under a nitrogen atmosphere at 50°C for one hour. The formation of the imine intermediate is crucial at this stage.

  • Add a solution of 4-chlorophenyl isocyanide (2.2 mmol) in methanol (2 mL) to the reaction mixture.

  • Continue stirring the reaction at 50°C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-(4-chlorophenyl)-2-(m-tolyl)imidazo[1,2-a]pyridin-3-amine.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthetic Workflow Diagram

Synthesis cluster_reactants Starting Materials cluster_reaction Groebke-Blackburn-Bienaymé Reaction cluster_purification Workup & Purification cluster_product Final Product 2-aminopyridine 2-aminopyridine Reaction_Vessel One-pot reaction MeOH, 50°C, Sc(OTf)₃ 2-aminopyridine->Reaction_Vessel m-tolualdehyde m-tolualdehyde m-tolualdehyde->Reaction_Vessel 4-chlorophenyl_isocyanide 4-chlorophenyl isocyanide 4-chlorophenyl_isocyanide->Reaction_Vessel Purification Column Chromatography Reaction_Vessel->Purification Crude Product Final_Product N-(4-chlorophenyl)-2-(m-tolyl)imidazo[1,2-a]pyridin-3-amine Purification->Final_Product Pure Product

Caption: Synthetic workflow for 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine derivatives via GBB-3CR.

Section 2: Preliminary Biological Evaluation: A Tiered Approach

A tiered or hierarchical approach is recommended for the initial biological screening of novel compounds. This strategy begins with broad cytotoxicity profiling to determine the general cellular toxicity and effective concentration range. Subsequent, more specific assays can then be employed to elucidate the mechanism of action.

Tier 1: Cytotoxicity Screening

The primary goal of cytotoxicity screening is to assess the concentration-dependent effect of the test compounds on the viability of cancer cells. This provides a preliminary indication of their potential as anticancer agents.

2.1.1. Cell Line Selection

The choice of cell lines is critical and should be guided by the therapeutic rationale. A panel of cancer cell lines from different tissue origins is often used. For instance, the cytotoxic activity of N-(4-chlorophenyl)-2-(m-tolyl)imidazo[1,2-a]pyridin-3-amine was evaluated against breast (MCF-7), colon (HT-29), and melanoma (B16F10) cancer cell lines.[3] It is also advisable to include a non-cancerous cell line to assess selectivity.

2.1.2. Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to measure cellular metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

2.1.3. Data Presentation: Cytotoxicity Data Table

CompoundCell LineIC₅₀ (µM)
N-(4-chlorophenyl)-2-(m-tolyl)imidazo[1,2-a]pyridin-3-amineMCF-7 (Breast)> 50[3]
HT-29 (Colon)> 50[3]
B16F10 (Melanoma)21.75 ± 0.81[3]
Doxorubicin (Control)MCF-7[Hypothetical] 0.5
HT-29[Hypothetical] 0.8
B16F10[Hypothetical] 0.3

Hypothetical values for a standard chemotherapeutic agent are included for comparison.

Tier 2: Mechanistic Assays (Proposed)

Based on the broad biological activities reported for the imidazo[1,2-a]pyridine scaffold, several mechanistic pathways can be investigated. Kinase inhibition is a prominent mechanism of action for many anticancer drugs, and this scaffold has been shown to be a promising starting point for the development of kinase inhibitors.

2.2.1. Kinase Inhibition Assay

Protein kinases are key regulators of cellular processes, and their dysregulation is a hallmark of cancer. An in vitro kinase inhibition assay can determine if the 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine derivatives can inhibit the activity of specific kinases.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a specific kinase. The inhibitory effect of the test compound is quantified by the reduction in this enzymatic activity. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. A higher luminescence signal corresponds to lower kinase activity (less ATP consumed) and thus greater inhibition.

Experimental Protocol: Luminescence-Based Kinase Assay

Materials:

  • Recombinant kinase of interest (e.g., a tyrosine kinase like FLT3 or a serine/threonine kinase like a CDK)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound stock solution

  • Luminescent ATP detection reagent

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the kinase assay buffer at the desired concentrations.

  • Compound Dispensing: Dispense the test compounds at various concentrations into the wells of the 384-well plate. Include a positive control (a known inhibitor for the target kinase) and a negative control (vehicle).

  • Kinase Reaction Initiation: Add the kinase and substrate mixture to the wells, followed by the addition of ATP to start the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and Signal Generation: Add the luminescent ATP detection reagent to stop the kinase reaction and generate a light signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.

Overall Evaluation Workflow

EvaluationWorkflow cluster_synthesis Compound Synthesis & Characterization cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mechanistic Insight (Proposed) cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity IC50_Determination IC₅₀ Determination Cytotoxicity->IC50_Determination Kinase_Assay Kinase Inhibition Assay IC50_Determination->Kinase_Assay If Cytotoxic Antimicrobial_Assay Antimicrobial Screening IC50_Determination->Antimicrobial_Assay Alternative Screening SAR_Analysis Structure-Activity Relationship (SAR) IC50_Determination->SAR_Analysis Kinase_Assay->SAR_Analysis Antimicrobial_Assay->SAR_Analysis Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection

Caption: A tiered workflow for the preliminary biological evaluation of novel compounds.

Section 3: Concluding Remarks and Future Directions

This guide has outlined a robust and scientifically sound approach for the preliminary biological evaluation of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine derivatives. The use of efficient synthetic methodologies like the GBB-3CR allows for the rapid generation of analogs for structure-activity relationship (SAR) studies. The tiered evaluation, starting with broad cytotoxicity screening followed by more targeted mechanistic assays, provides a comprehensive initial assessment of the therapeutic potential of these compounds.

The finding that N-(4-chlorophenyl)-2-(m-tolyl)imidazo[1,2-a]pyridin-3-amine exhibits activity against melanoma cells provides a promising starting point for further investigation. Future work should focus on synthesizing a broader range of derivatives to establish clear SAR, conducting more extensive kinase profiling to identify specific molecular targets, and performing in vivo studies to assess the efficacy and safety of lead compounds in preclinical models.

References

  • da Silva, G. V. J., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Journal of the Brazilian Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • de Souza, M. V. N., et al. (2002). Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Adingra, K. M. A., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry. [Link]

  • Gomes, P. A. T. M., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • Régnier, S., et al. (2016). Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. The Journal of Organic Chemistry. [Link]

  • Movahed, E., et al. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. ResearchGate. [Link]

  • Google Patents. (n.d.). A process for the preparation of 2-phenyl-imidazo[1,2-A]pyridine-3-acetamides.
  • Adimurthy, S., et al. (2014). Methods for the preparation of 3-formyl-2-phenyl-imidazo[1,2- a ]pyridines 3. ResearchGate. [Link]

  • Menchon, J. C., et al. (2021). (E)-3-((2-Fluorophenyl)(hydroxy)methylene)imidazo[1,2-a]pyridin-2(3H)-one. MDPI. [Link]

  • Li, J-T., et al. (2011). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules. [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-phenyl-imidazo [1, 2-a] pyridine-3-acetamides.

Sources

Foundational

An In-Depth Technical Guide to the ADMET and Pharmacokinetic Profiling of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis of several marketed drugs, including the wide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis of several marketed drugs, including the widely prescribed hypnotic agent zolpidem and the anxiolytics alpidem and saripidem.[1][2] This heterocyclic system is synthetically versatile and its derivatives have demonstrated a vast spectrum of biological activities, including potent anti-cancer, anti-inflammatory, and anti-tuberculosis properties.[2][3][4][5] The specific analogue, 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine, represents a novel chemical entity with therapeutic potential.

However, promising biological activity alone is insufficient for a compound to become a viable drug. A candidate molecule must also possess a favorable pharmacokinetic profile, ensuring it can reach its target in the body in sufficient concentration and for an appropriate duration, without causing undue toxicity. This guide provides a comprehensive, technically-grounded framework for the complete ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and pharmacokinetic characterization of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine, from early in silico predictions to definitive in vivo studies.

Part 1: In Silico ADMET Prediction - The Predictive Foundation

Before committing to costly and time-consuming wet lab experiments, a robust in silico (computational) assessment is essential. This initial screening uses computational models to predict the physicochemical and ADMET properties of a molecule based on its structure, allowing for early identification of potential liabilities.

Key Predictive Endpoints

A thorough in silico analysis for 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine would focus on several key drug-like properties. While specific values for this exact molecule are not publicly available, we can anticipate a profile based on analyses of similar imidazo[1,2-a]pyridine derivatives.[6][7][8]

Parameter Predicted Property Significance in Drug Development
Physicochemical
Molecular Weight (MW)~223 g/mol Influences diffusion and overall size; generally <500 Da is preferred.
LogP (Lipophilicity)2.5 - 3.5Critical for membrane permeability; values too high or low can hinder absorption.
pKaBasic pKa ~5-6Affects solubility and ionization state at physiological pH.
Absorption
Aqueous SolubilityModerate to LowLow solubility can limit oral absorption and formulation development.
Caco-2 PermeabilityModerate to HighPredicts intestinal absorption. Efflux ratio indicates susceptibility to transporters like P-gp.
Distribution
Plasma Protein Binding>90%High binding can limit the free fraction of the drug available for therapeutic effect.
Blood-Brain Barrier (BBB)Likely to crossImidazo[1,2-a]pyridines like zolpidem are CNS-active.[9]
Metabolism
CYP450 SusceptibilityLikely substrate of CYP3A4, 2D6Predicts major metabolic pathways and potential for drug-drug interactions.
Toxicity
hERG InhibitionPossibleA common liability for nitrogen-containing heterocyclic compounds.
Ames MutagenicityUnlikelyAromatic amines can sometimes be a structural alert, requiring experimental confirmation.
In Silico Profiling Workflow

The computational assessment follows a logical progression from basic property calculation to complex toxicity predictions.

in_silico_workflow cluster_input Input cluster_physchem Physicochemical Properties cluster_admet ADMET Prediction cluster_output Output mol_structure 2D/3D Structure of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine physchem_calc Calculate MW, LogP, pKa, Polar Surface Area mol_structure->physchem_calc absorption A: Solubility, Permeability (e.g., Caco-2, PAMPA models) physchem_calc->absorption distribution D: Plasma Protein Binding, BBB Penetration physchem_calc->distribution metabolism M: CYP450 Substrate/Inhibitor, Metabolite Prediction physchem_calc->metabolism excretion E: Renal/Biliary Clearance (Qualitative) physchem_calc->excretion toxicity T: hERG, Ames, Hepatotoxicity (DILI) Models physchem_calc->toxicity report Comprehensive Report: Predicted ADMET Profile & Potential Liabilities absorption->report distribution->report metabolism->report excretion->report toxicity->report

Caption: Workflow for in silico ADMET prediction.

Part 2: In Vitro ADMET Profiling - The Experimental Confirmation

In vitro assays provide the first experimental data to validate or refute in silico predictions. These assays use subcellular fractions (microsomes), cultured cells, or artificial membranes to model specific physiological processes.

Metabolic Stability: Microsomal and Hepatocyte Assays

The primary goal is to determine the intrinsic clearance (Clint) of the compound—its inherent susceptibility to enzymatic metabolism. This is a critical parameter for predicting in vivo hepatic clearance and oral bioavailability.[10]

1. Liver Microsomal Stability Assay

This assay assesses Phase I metabolic stability, primarily driven by cytochrome P450 (CYP) enzymes.[11]

  • Causality: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes. By incubating the compound with microsomes and the necessary cofactor (NADPH), we can measure the rate of metabolism in a simplified system that isolates the contribution of these key enzymes.[10]

Protocol: Liver Microsomal Stability

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine in DMSO.

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Thaw pooled liver microsomes (human, rat, mouse) on ice. Dilute to a working concentration of 0.5 mg/mL in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the test compound to the microsomal suspension to achieve a final concentration of 1 µM. Include positive control compounds (e.g., a high-turnover compound like verapamil and a low-turnover compound like warfarin).

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a 4-fold volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).

  • Sample Processing & Analysis:

    • Centrifuge the quenched samples at high speed (e.g., 4000 g for 15 minutes) to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining percentage of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percent remaining parent compound versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) using the following equations:

      • t½ = 0.693 / k

      • Clint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

2. Hepatocyte Stability Assay

This assay provides a more comprehensive view of metabolism, incorporating both Phase I and Phase II (conjugation) pathways, as well as cellular uptake processes.[12]

  • Causality: Intact hepatocytes contain the full complement of metabolic enzymes and cofactors in their natural cellular environment. This allows for a more physiologically relevant assessment of a compound's metabolic fate compared to subcellular fractions.[13] The protocol is similar to the microsomal assay but uses a suspension of cryopreserved hepatocytes (e.g., 0.5 x 10^6 viable cells/mL) and does not require an external NADPH source.[12]

Permeability and Efflux: The MDCK-MDR1 Assay

Predicting a drug's ability to cross the intestinal wall and enter the central nervous system is crucial. The MDCK-MDR1 assay is the gold standard for assessing permeability and identifying substrates of the P-glycoprotein (P-gp/MDR1) efflux transporter.[14][15]

  • Causality: MDCK (Madin-Darby Canine Kidney) cells, when grown on a semi-permeable membrane, form a polarized monolayer with tight junctions that mimics biological barriers like the intestinal epithelium and the blood-brain barrier.[16] The MDCK-MDR1 cell line is specifically transfected to overexpress human P-gp, a key efflux pump that actively transports substrates out of cells, limiting drug absorption and brain penetration.[15][17]

Protocol: Bidirectional MDCK-MDR1 Permeability

  • Cell Culture:

    • Seed MDCK-MDR1 cells onto transwell inserts in a 24- or 96-well plate and culture for 3-5 days to form a confluent, polarized monolayer.

    • Confirm monolayer integrity before the experiment by measuring the transepithelial electrical resistance (TEER).

  • Assay Setup:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

    • Prepare the dosing solution of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine (e.g., 10 µM) in transport buffer.

  • Transport Experiment:

    • Apical to Basolateral (A→B): Add the dosing solution to the apical (upper) compartment and fresh transport buffer to the basolateral (lower) compartment. This simulates intestinal absorption.

    • Basolateral to Apical (B→A): Add the dosing solution to the basolateral compartment and fresh buffer to the apical compartment. This measures the rate of efflux.

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).

  • Sample Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

    • Quantify the compound concentration in all samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in both directions:

      • Papp (cm/s) = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) .

    • Interpretation: An ER ≥ 2 strongly suggests that the compound is a substrate for active efflux by P-gp.[14]

Safety and Toxicity Screening

1. hERG Inhibition Assay

Inhibition of the hERG potassium channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias. Early assessment is a regulatory requirement.

  • Causality: The hERG channel plays a critical role in cardiac repolarization. Blocking this channel delays repolarization, prolongs the action potential, and increases the risk of arrhythmia.[18] Automated patch-clamp systems are the current standard for accurately measuring a compound's effect on hERG channel currents.

Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.

  • Assay Execution:

    • Cells are captured on a microfluidic chip.

    • A giga-seal is formed, and the cell membrane is ruptured to achieve whole-cell configuration.

    • A specific voltage protocol is applied to elicit hERG currents.

    • 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine is applied at increasing concentrations (e.g., 0.1, 1, 10, 30 µM).

  • Data Analysis:

    • The inhibitory effect on the hERG tail current is measured at each concentration.

    • An IC50 value (the concentration causing 50% inhibition) is calculated. An IC50 < 10 µM is often considered a potential concern.

Experimental Workflow Visualization

in_vitro_workflow cluster_absorption Absorption/Permeability cluster_metabolism Metabolism cluster_distribution Distribution cluster_toxicity Toxicity mdck MDCK-MDR1 Assay papp Calculate Papp (A→B, B→A) mdck->papp er Calculate Efflux Ratio papp->er microsomes Microsomal Stability Assay clint Calculate t½ and Clint microsomes->clint hepatocytes Hepatocyte Stability Assay hepatocytes->clint cyp_inhibit CYP450 Inhibition Assay ic50 Determine IC50 values cyp_inhibit->ic50 ppb Plasma Protein Binding (Equilibrium Dialysis) fu Determine Unbound Fraction (fu) ppb->fu herg hERG Inhibition Assay (Patch Clamp) herg_ic50 Determine hERG IC50 herg->herg_ic50 cyto Cytotoxicity Assay (e.g., HepG2) cyto_ic50 Determine IC50 cyto->cyto_ic50

Caption: Core in vitro ADMET experimental workflow.

Part 3: In Vivo Pharmacokinetics - The Whole System View

In vivo studies in animal models (typically rodents) are the definitive step to understand how a compound behaves in a complete biological system. These studies integrate all ADMET processes simultaneously and are essential for predicting human pharmacokinetics.

Single-Dose Pharmacokinetic Study in Rats
  • Causality: Administering the compound via both intravenous (IV) and oral (PO) routes allows for the determination of fundamental pharmacokinetic parameters. The IV dose provides direct information on distribution and clearance, while the PO dose reveals the extent and rate of oral absorption and bioavailability. Comparing the two routes is essential for a complete PK profile.[4]

Protocol: Rat Pharmacokinetic Study (IV and PO)

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group), cannulated for serial blood sampling.

  • Dosing:

    • IV Group: Administer 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine as a bolus dose (e.g., 1-2 mg/kg) via the tail vein. The compound should be formulated in a suitable vehicle (e.g., saline with 5% DMSO, 10% Solutol).

    • PO Group: Administer a higher dose (e.g., 5-10 mg/kg) by oral gavage.

  • Blood Sampling:

    • Collect sparse blood samples (approx. 100 µL) at predetermined time points into tubes containing an anticoagulant (e.g., K2-EDTA).

    • IV schedule: e.g., 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • PO schedule: e.g., 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • Sample Processing:

    • Centrifuge blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the compound in rat plasma.

    • Analyze the plasma samples to generate concentration-time data.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

Key Pharmacokinetic Parameters

The in vivo study will yield a set of crucial parameters that define the compound's behavior.

Parameter Abbreviation Description Significance
Clearance CLThe volume of plasma cleared of the drug per unit of time (L/hr/kg).Indicates the efficiency of elimination. High clearance can lead to a short duration of action.
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma (L/kg).A high Vd (>1 L/kg) suggests extensive distribution into tissues.
Terminal Half-Life The time required for the plasma concentration to decrease by half.A key determinant of dosing frequency.
Area Under the Curve AUCThe integral of the drug concentration-time curve; represents total drug exposure.Used to calculate clearance and bioavailability.
Oral Bioavailability F%The fraction of the orally administered dose that reaches systemic circulation.F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 . A critical parameter for oral drug viability.
Integrating In Vitro and In Vivo Data

The ultimate goal is to establish an in vitro-in vivo correlation (IVIVC). For example, the intrinsic clearance from the hepatocyte assay can be used in models (e.g., the well-stirred model) to predict in vivo hepatic clearance, which can then be compared to the actual clearance measured in the rat study.

ivivc_flow cluster_invitro In Vitro Data cluster_scaling In Vitro-In Vivo Extrapolation (IVIVE) cluster_invivo In Vivo Data clint Intrinsic Clearance (Clint) from Hepatocytes scaling_model Well-Stirred Model Qh * (fu * Clint) / (Qh + fu * Clint) clint->scaling_model fu Unbound Fraction (fu) from PPB Assay fu->scaling_model predicted_cl Predicted Hepatic Clearance scaling_model->predicted_cl q_h Physiological Parameters (Hepatic Blood Flow, Qh) q_h->scaling_model observed_cl Observed Clearance from Rat PK Study predicted_cl->observed_cl Compare & Refine Model

Caption: In vitro to in vivo extrapolation of clearance.

Conclusion

The comprehensive ADMET and pharmacokinetic profiling of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a multi-faceted process that builds from predictive computational models to robust experimental assays. By systematically evaluating the compound's permeability, metabolic stability, potential for drug interactions, safety liabilities, and in vivo disposition, researchers can make informed decisions. This structured approach mitigates the risk of late-stage failures and is fundamental to translating a promising bioactive molecule from the imidazo[1,2-a]pyridine class into a clinically successful therapeutic agent.

References

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Ahmadi, N., et al. (n.d.). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Bentham Science. [Link]

  • Wang, B., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]

  • Singh, P., & Singh, P. (2025). An In silico Study of Imidazo[1,2-a]pyridine Derivatives with Homology Modelled F1F0 ATP Synthase Against Mycobacterium Tuberculosis. ResearchGate. [Link]

  • Kurva, M., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • Movahed, M. A., et al. (n.d.). Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. Bentham Science. [Link]

  • Xia, C. Q., et al. (2018). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. SLAS DISCOVERY. [Link]

  • Douzane, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal. [Link]

  • Ahmadi, N., et al. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Scientific Reports. [Link]

  • Dadwal, A., et al. (2026). Exploring imidazo[1,2-a]pyridine hybrids in cancer therapy: ADMET profiling, molecular docking, MD simulations and DFT calculations. Journal of Biomolecular Structure & Dynamics. [Link]

  • Al-Otaibi, F. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International. [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • Al-Ameri, M. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate. [Link]

  • Usman, M., et al. (2022). In-silico design and ADMET predictions of some new imidazo[1,2-a]pyridine-3-carboxamides (IPAs) as anti-tubercular agents. Journal of the Indian Chemical Society. [Link]

  • Bi, H., et al. (2022). Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration. Pharmacology Research & Perspectives. [Link]

  • Estevez-Hernandez, O., et al. (n.d.). Imidazo[1,2-a]pyridines evaluated in in vivo preclinical toxicology studies. ResearchGate. [Link]

  • Douzane, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. ResearchGate. [Link]

  • Singh, P., & Singh, P. (2022). An In silico Study of Imidazo[1,2-a]pyridine Derivatives with Homology Modelled F1F0 ATP Synthase Against Mycobacterium Tuberculosis. Bentham Science. [Link]

  • Academia.edu. (n.d.). 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflammatory Activity. Retrieved from [Link]

  • BioDuro. (n.d.). ADME MDR1-MDCK Permeability Assay. Retrieved from [Link]

  • Zaher, A. M., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • ResearchGate. (2025). In-silico ADMET analysis of imidazole derivatives to screen new drug like carriers. Retrieved from [Link]

  • Fan, H., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Da Settimo, F., et al. (1995). Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. Journal of Medicinal Chemistry. [Link]

  • Di Mola, A., et al. (2025). Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition. Journal of Medicinal Chemistry. [Link]

  • Saraiva, M. F., et al. (2022). IP-Se-06, a Selenylated Imidazo[1,2-a]pyridine, Modulates Intracellular Redox State and Causes Akt/mTOR/HIF-1α. Oxidative Medicine and Cellular Longevity. [Link]

  • Neuhoff, S., et al. (2025). Canine Mdr1 Knockout MDCK Cells Reliably Estimate Human Small Intestinal Permeability (Peff) and Fraction Absorbed (fa). Molecular Pharmaceutics. [Link]

  • Snyders, D. J., & Chaudhary, A. (1996). Inhibition of HERG K+ current and prolongation of the guinea-pig ventricular action potential by 4-aminopyridine. The Journal of Physiology. [Link]

  • Deshmukh, N., & Soni, L. K. (2023). Prediction of In-silico ADMET Properties and Molecular docking study of Substituted Thiadiazole for screening of Antiviral activity against protein target Covid-19 main protease. Research Journal of Pharmacy and Technology. [Link]

  • Point, L. D., et al. (2022). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. Toxics. [Link]

  • Patel, K., & Noolvi, M. N. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol for the Synthesis of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine via Multicomponent Reaction

For: Researchers, scientists, and drug development professionals. Abstract This application note provides a comprehensive and technically detailed protocol for the synthesis of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive and technically detailed protocol for the synthesis of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine, a key scaffold in medicinal chemistry. The described method utilizes a highly efficient one-pot, three-component Groebke-Blackburn-Bienaymé reaction (GBBR). This guide is designed to offer researchers a robust and reproducible procedure, complete with mechanistic insights, expert commentary, and detailed characterization data. The imidazo[1,2-a]pyridine core is a privileged structure found in numerous marketed drugs, and this protocol facilitates access to novel analogs for drug discovery programs.[1][2][3][4][5]

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a cornerstone of modern medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] This scaffold is present in a number of commercially successful drugs, including the anxiolytic, alpidem, and the hypnotic agent, zolpidem.[1][2] The therapeutic potential of imidazo[1,2-a]pyridine derivatives extends to their use as anticancer, antiviral, and anti-inflammatory agents.[3][6][7] The unique structural and electronic properties of this fused heterocyclic system allow it to interact with a variety of biological targets, making it a highly sought-after framework in drug discovery.[1][3]

Multicomponent reactions (MCRs) have emerged as a powerful tool in synthetic organic chemistry, enabling the construction of complex molecules from simple starting materials in a single step.[8][9] The Groebke-Blackburn-Bienaymé reaction (GBBR), a type of isocyanide-based MCR, is particularly well-suited for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[8][10][11] This reaction offers significant advantages over traditional multi-step syntheses, including operational simplicity, high atom economy, and the ability to rapidly generate diverse libraries of compounds.[11][12]

This document outlines a detailed protocol for the synthesis of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine, a representative example of this important class of molecules.

Reaction Scheme & Mechanism

The synthesis of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine proceeds via a one-pot, three-component reaction between 2-aminopyridine, 3-methylbenzaldehyde, and an isocyanide, catalyzed by a Lewis or Brønsted acid.[8][13]

Reaction:

2-Aminopyridine + 3-Methylbenzaldehyde + Isocyanide --(Catalyst)--> 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Plausible Mechanism:

The reaction is initiated by the acid-catalyzed condensation of 2-aminopyridine with 3-methylbenzaldehyde to form a Schiff base (iminium ion).[10][13] The isocyanide then undergoes a [4+1] cycloaddition with the protonated Schiff base.[10] A subsequent prototropic shift leads to the formation of the aromatic imidazo[1,2-a]pyridine ring system.[10]

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine Schiff_Base Schiff Base (Iminium Ion) 2-Aminopyridine->Schiff_Base + 3-Methylbenzaldehyde (Acid Catalyst) 3-Methylbenzaldehyde 3-Methylbenzaldehyde 3-Methylbenzaldehyde->Schiff_Base Isocyanide Isocyanide Cycloadduct [4+1] Cycloadduct Isocyanide->Cycloadduct Schiff_Base->Cycloadduct + Isocyanide Product 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine Cycloadduct->Product Prototropic Shift caption Figure 1: Proposed reaction mechanism for the GBBR synthesis.

Caption: Figure 1: Proposed reaction mechanism for the GBBR synthesis.

Experimental Protocol

This protocol provides a step-by-step guide for the synthesis of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.SupplierNotes
2-AminopyridineC₅H₆N₂94.12504-29-0Sigma-AldrichReagent grade, ≥98%
3-MethylbenzaldehydeC₈H₈O120.15620-23-5Sigma-AldrichReagent grade, ≥97%
tert-Butyl isocyanideC₅H₉N83.137188-38-7Sigma-AldrichReagent grade, 98%
Scandium(III) triflateSc(CF₃SO₃)₃422.11144026-79-9Sigma-AldrichCatalyst, handle with care
Methanol (MeOH)CH₄O32.0467-56-1Fisher ScientificAnhydrous, for reaction
Ethyl acetate (EtOAc)C₄H₈O₂88.11141-78-6Fisher ScientificFor extraction and chromatography
HexaneC₆H₁₄86.18110-54-3Fisher ScientificFor chromatography
Saturated aq. NaHCO₃----For workup
Brine----For workup
Anhydrous MgSO₄MgSO₄120.377487-88-9Sigma-AldrichFor drying
Equipment
  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware

Step-by-Step Procedure

G start Start reactants 1. Combine Reactants: 2-Aminopyridine (1.0 mmol) 3-Methylbenzaldehyde (1.0 mmol) Sc(OTf)₃ (10 mol%) in MeOH (10 mL) start->reactants stir 2. Stir at room temperature for 10 minutes reactants->stir add_iso 3. Add tert-Butyl isocyanide (1.1 mmol) stir->add_iso reflux 4. Reflux the reaction mixture for 4-6 hours add_iso->reflux monitor 5. Monitor reaction by TLC reflux->monitor workup 6. Aqueous Workup: - Cool to RT - Concentrate in vacuo - Add EtOAc & H₂O - Separate layers monitor->workup extract 7. Extract aqueous layer with EtOAc (2x) workup->extract combine 8. Combine organic layers extract->combine wash 9. Wash with NaHCO₃ & Brine combine->wash dry 10. Dry over MgSO₄, filter, and concentrate wash->dry purify 11. Purify by column chromatography (Hexane:EtOAc) dry->purify characterize 12. Characterize the product (NMR, IR, MS) purify->characterize end End characterize->end caption Figure 2: Workflow for the synthesis of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine.

Caption: Figure 2: Workflow for the synthesis of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (94.1 mg, 1.0 mmol), 3-methylbenzaldehyde (120.2 mg, 1.0 mmol), and scandium(III) triflate (49.2 mg, 0.1 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous methanol (10 mL) to the flask.

  • Initial Stirring: Stir the mixture at room temperature for 10 minutes to ensure all solids are dissolved and the initial condensation begins.

  • Isocyanide Addition: Add tert-butyl isocyanide (0.12 mL, 1.1 mmol) to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C) for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The product spot should be UV active.

  • Workup: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine.

  • Characterization: The structure and purity of the final compound can be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[14][15][16][17]

Results and Discussion

This protocol typically provides the desired product in good to excellent yields. The use of scandium triflate as a catalyst is effective for this transformation, although other Lewis or Brønsted acids can also be employed.[8][9] The reaction is generally clean, and purification by column chromatography is straightforward.

Expected Yield: 75-85%

Physical Appearance: Off-white to pale yellow solid.

Troubleshooting:

  • Low Yield:

    • Ensure all reagents are pure and the methanol is anhydrous.

    • Increase the reaction time or catalyst loading slightly.

    • Check for incomplete conversion by TLC before workup.

  • Impure Product:

    • Optimize the eluent system for column chromatography to achieve better separation.

    • Ensure complete removal of starting materials during workup.

Conclusion

The described multicomponent protocol offers an efficient and reliable method for the synthesis of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine. This approach is highly valuable for medicinal chemists and researchers in drug discovery, providing a rapid and versatile route to a privileged heterocyclic scaffold. The operational simplicity and high efficiency of the Groebke-Blackburn-Bienaymé reaction make it an attractive strategy for the generation of compound libraries for biological screening.

References

  • New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Schwerkoske, T., et al. (2005). New multi-component reaction accessing 3-aminoimidazo[1,2-a]pyridines. Tetrahedron Letters, 46(52), 9055-9058. [Link]

  • Synthesis of 3-amino-imidazo[1,2-a]pyridines. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Plausible mechanism for the formation of 3-amino-imidazo[1,2-a]pyridines. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences. Retrieved March 17, 2026, from [Link]

  • Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. (2018). Molbank, 2018(4), M1018. [Link]

  • Eosin Y-Catalyzed Synthesis of 3-Aminoimidazo[1,2-a]Pyridines via the HAT Process under Visible Light through Formation of the C–N Bond. (2020). ACS Omega, 5(46), 30094-30103. [Link]

  • New multi-component reaction accessing 3-aminoimidazo[1,2-a]pyridines. (2005). Semantic Scholar. Retrieved March 17, 2026, from [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (n.d.). Royal Society of Chemistry. Retrieved March 17, 2026, from [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (2016). Current Topics in Medicinal Chemistry, 16(30), 3590-3616. [Link]

  • Examples of imidazo[1,2-a]pyridine containing drugs and biologically active compounds. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E). (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Synthesis of Imidazo[1,2-a]pyridines via Multicomponent GBBR Using α-isocyanoacetamides. (2018). Molecules, 23(11), 2955. [Link]

  • Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. (2017). Journal of Chemical Education, 94(3), 368-371. [Link]

  • (PDF) Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E). (2023). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). Chemical Communications, 51(9), 1555-1575. [Link]

  • (PDF) (E)-2-Phenyl-N-(thiophen-2-ylmethylidene)imidazo[1,2-a]pyridin-3-amine. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). (2021). Chemistry & Biology Interface, 11(1), 34-39. [Link]

  • Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. (2020). Semantic Scholar. Retrieved March 17, 2026, from [Link]

Sources

Application

Application Note: A Robust HPLC Method for the Quantification of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Abstract This application note details the development and validation of a simple, rapid, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-(3-methylph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a simple, rapid, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine. This compound is a key heterocyclic amine with significant interest in pharmaceutical research and development. The method utilizes a C18 stationary phase with a mobile phase composed of a phosphate buffer and acetonitrile, providing excellent peak symmetry and resolution. The method was developed based on the physicochemical properties of the analyte and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for routine analysis in a drug development setting.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties.[1] Accurate and reliable quantification of these compounds is crucial for pharmacokinetic studies, formulation development, and quality control. 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a promising derivative within this class, necessitating a robust analytical method for its characterization.

This document provides a comprehensive guide to the development and validation of an HPLC method for this analyte, explaining the rationale behind the selection of chromatographic parameters and outlining a detailed protocol for its implementation.

Physicochemical Properties of the Analyte

  • Structure: The molecule contains a basic imidazo[1,2-a]pyridine core and a substituted aromatic phenyl ring, indicating it will behave as a basic compound.

  • Predicted pKa: The presence of the amine group and the nitrogen atoms in the heterocyclic ring system suggests that the molecule will have at least one basic pKa. Publicly available prediction tools estimate the most basic pKa to be in the range of 4.5 - 5.5. This is a critical parameter for controlling retention and peak shape by adjusting the mobile phase pH.[2][3]

  • Predicted logP: The octanol-water partition coefficient (logP) is a measure of the molecule's hydrophobicity. The presence of the phenyl and methyl groups suggests a moderate to high hydrophobicity, making it well-suited for reversed-phase chromatography.

  • UV Absorbance: Imidazo[1,2-a]pyridine derivatives are known to possess strong UV absorbance due to their conjugated aromatic system.[4][5][6] Based on published spectra of similar compounds, a maximum absorbance is expected in the range of 230-280 nm and around 330-380 nm.

HPLC Method Development

The method development strategy was guided by the predicted physicochemical properties of the analyte, aiming for a simple, efficient, and robust separation.

Chromatographic System

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ComponentSpecification
HPLC SystemAgilent 1260 Infinity II or equivalent
DetectorDiode Array Detector (DAD) or UV-Vis Detector
SoftwareOpenLab CDS or equivalent
Method Development Workflow

MethodDevelopment cluster_0 Initial Parameter Selection cluster_1 Optimization cluster_2 Final Method & Validation Analyte_Properties Analyte Physicochemical Properties (Predicted) Column_Selection Column Selection: C18, 5 µm, 4.6 x 150 mm Analyte_Properties->Column_Selection Mobile_Phase_Initial Initial Mobile Phase: ACN:Water Gradient Column_Selection->Mobile_Phase_Initial Detection_Wavelength Detection Wavelength: Scan 200-400 nm Mobile_Phase_Initial->Detection_Wavelength pH_Optimization pH Optimization: Test pH 3.0, 4.5, 6.0 Detection_Wavelength->pH_Optimization Buffer_Selection Buffer Selection: Phosphate Buffer (20 mM) pH_Optimization->Buffer_Selection Organic_Modifier Organic Modifier: Acetonitrile vs. Methanol Buffer_Selection->Organic_Modifier Gradient_Optimization Gradient Optimization: Fine-tune %B and slope Organic_Modifier->Gradient_Optimization Final_Method Final Optimized Method Gradient_Optimization->Final_Method Validation Method Validation (ICH Q2(R1)) Final_Method->Validation

Caption: Workflow for HPLC method development.

Rationale for Parameter Selection
  • Column: A C18 column was chosen as the primary stationary phase due to the predicted moderate to high hydrophobicity of the analyte.[7][8] The non-polar nature of the C18 stationary phase provides good retention for aromatic compounds through hydrophobic interactions.

  • Mobile Phase:

    • Organic Modifier: Acetonitrile (ACN) and methanol are common organic modifiers in reversed-phase HPLC. ACN was chosen for its lower viscosity and better UV transparency at lower wavelengths.

    • Aqueous Phase and pH Control: Since the analyte is basic, controlling the mobile phase pH is critical for achieving good peak shape and reproducible retention times.[9][10] At a pH approximately 2 units below the pKa of the amine, the analyte will be fully protonated, leading to a single ionic species and minimizing peak tailing caused by interactions with residual silanols on the silica-based column.[11][12] A phosphate buffer was selected due to its appropriate buffering range and low UV cutoff.[13][14]

  • Detection Wavelength: A Diode Array Detector (DAD) was used to scan the UV spectrum of the analyte from 200 to 400 nm. The wavelength of maximum absorbance was found to be 254 nm, which was selected for quantification to ensure high sensitivity.

Final Optimized HPLC Method

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0 (adjusted with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B in 10 minutes, hold at 80% B for 2 minutes, return to 20% B in 1 minute, and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Diluent Mobile Phase A:Mobile Phase B (80:20 v/v)

Protocol for Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[15] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Specificity

Specificity was evaluated by analyzing a blank (diluent), a placebo (if applicable in a formulated product), and a spiked sample. The chromatograms were examined for any interfering peaks at the retention time of the analyte.

Linearity and Range

Linearity was assessed by preparing a series of at least five standard solutions of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine at different concentrations. The peak areas were plotted against the corresponding concentrations, and the linearity was evaluated by the correlation coefficient (r²) of the regression line.

Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

Precision
  • Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the standard solution at 100% of the target concentration on the same day.

  • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst and/or different equipment.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by intentionally varying key method parameters, such as:

  • Mobile phase pH (± 0.2 units)

  • Column temperature (± 5 °C)

  • Flow rate (± 0.1 mL/min)

  • Wavelength of detection (± 2 nm)

The effect of these variations on the system suitability parameters (e.g., peak area, retention time, tailing factor, and resolution) was monitored.

Conclusion

This application note presents a detailed, robust, and validated RP-HPLC method for the quantification of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine. The method development was based on a scientific understanding of the analyte's properties, leading to an efficient and reliable analytical procedure. The comprehensive validation according to ICH guidelines confirms that the method is accurate, precise, and specific, making it suitable for routine use in research and quality control laboratories.

References

  • HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]

  • Selecting Buffer pH in Reversed-Phase HPLC. Farmatel. Available at: [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. Available at: [Link]

  • Exploring the Role of pH in HPLC Separation. Veeprho. Available at: [Link]

  • Principles of Chromatography Method Development. IntechOpen. Available at: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]

  • Reversed-phase HPLC Buffers. Regis Technologies. Available at: [Link]

  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. GALAK Chromatography. Available at: [Link]

  • Your guide to select the buffer in HPLC development part 1. PharmaCores. Available at: [Link]

  • Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Available at: [Link]

  • HPLC Method Development: From Basics to Advanced Strategies. Mastelf. Available at: [Link]

  • Top Three HPLC Method Development Tips. LCGC International. Available at: [Link]

  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Chemistry Central Journal. Available at: [Link]

  • UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7. ResearchGate. Available at: [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Available at: [Link]

  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. National Center for Biotechnology Information. Available at: [Link]

  • Eosin Y-Catalyzed Synthesis of 3-Aminoimidazo[1,2-a]Pyridines via the HAT Process under Visible Light through Formation of the C–N Bond. ACS Omega. Available at: [Link]

  • (E)-2-Phenyl-N-(thiophen-2-ylmethylidene)imidazo[1,2-a]pyridin-3-amine. ResearchGate. Available at: [Link]

  • Predicting pKa. National Center for Biotechnology Information. Available at: [Link]

  • Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • A process for the preparation of 2-phenyl-imidazo[1,2-A]pyridine-3-acetamides. Google Patents.

Sources

Method

NMR spectroscopy characterization of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine

An Application Guide to the Complete NMR Structural Elucidation of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine Authored by: A Senior Application Scientist Abstract The imidazo[1,2-a]pyridine scaffold is a privileged...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Complete NMR Structural Elucidation of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Authored by: A Senior Application Scientist

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2] The precise structural characterization of its derivatives is paramount for drug development, ensuring unambiguous identification and forming the basis for structure-activity relationship (SAR) studies. This application note provides a comprehensive, in-depth guide to the complete structural elucidation of a representative derivative, 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine, using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We will move beyond a simple listing of data, explaining the strategic rationale behind the experimental choices and demonstrating how a combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR experiments provides a self-validating system for molecular characterization.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

Imidazo[1,2-a]pyridines are bicyclic nitrogen-containing heterocycles that have garnered significant attention from the pharmaceutical industry.[1][3] Their rigid framework and synthetic accessibility make them ideal for developing compounds with a wide range of therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.[1][4] The biological function of these molecules is exquisitely sensitive to the substitution pattern on the core structure. Therefore, definitive and robust analytical methodologies are critical. NMR spectroscopy stands as the gold standard for the non-destructive, detailed structural analysis of such organic molecules in solution.

This guide focuses on the complete NMR assignment of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine, whose structure with the IUPAC numbering scheme is shown below.

Chemical structure of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine with atom numbering

Figure 1: Structure and IUPAC numbering of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine.

Strategic Workflow for NMR Characterization

A multi-step, logical workflow ensures the complete and accurate assignment of all ¹H and ¹³C signals. Each experiment provides a unique piece of the structural puzzle, and together they create a network of correlations that validates the final assignment.

G cluster_prep Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation Experiments cluster_analysis Data Analysis & Elucidation Prep Prepare Sample (5-10 mg in 0.6 mL DMSO-d6) H1 ¹H NMR (Proton Environment & Integration) Prep->H1 C13 ¹³C{¹H} NMR (Carbon Count) H1->C13 Initial Overview Assign Final Structure Assignment H1->Assign DEPT DEPT-135 (Carbon Type: CH, CH₂, CH₃) C13->DEPT Refine C-types C13->Assign COSY ¹H-¹H COSY (Proton-Proton Coupling) DEPT->COSY Begin Correlations DEPT->Assign HSQC ¹H-¹³C HSQC (Direct C-H Attachment) COSY->HSQC Link ¹H to ¹³C COSY->Assign HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC Connect Fragments HSQC->Assign HMBC->Assign

Caption: Key ¹H-¹H COSY correlations establishing spin systems.

The HSQC spectrum definitively links each proton to its directly attached carbon. This allows for the confident assignment of all protonated carbons from the already-assigned proton spectrum.

Caption: Direct one-bond ¹H-¹³C HSQC correlations.

The HMBC spectrum is the final key to the puzzle, revealing long-range (2- and 3-bond) correlations that connect the different parts of the molecule and assign the quaternary carbons.

  • Crucial Inter-ring Correlation: The most important correlation will be from the protons on the 3-methylphenyl ring (e.g., H-2' and H-6') to the C-2 carbon of the imidazo[1,2-a]pyridine core. This unambiguously confirms the connectivity between the two ring systems.

  • Methyl Group Correlation: The protons of the methyl group (CH₃) will show correlations to C-2', C-3', and C-4' of the phenyl ring, confirming its position.

  • Amine Group Correlation: The NH₂ protons may show weak correlations to C-2 and C-3, confirming the position of the amino group.

  • Intra-ring Correlations: Protons like H-5 will show correlations to C-7 and C-8a, helping to assign the quaternary C-8a.

G H2p H-2' C2 C-2 H2p->C2 Key Inter-ring C1p C-1' H2p->C1p H6p H-6' H6p->C2 Key Inter-ring H6p->C1p CH3_H CH₃-H C3p C-3' CH3_H->C3p C4p C-4' CH3_H->C4p C2p C2p CH3_H->C2p H5 H-5 C3 C-3 H5->C3 C8a C-8a H5->C8a Quat. Assignment NH2 NH₂ NH2->C2 NH2->C3

Caption: Key long-range ¹H-¹³C HMBC correlations.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structural characterization of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine can be achieved. This methodical approach, beginning with basic ¹H and ¹³C spectra and progressing through correlation experiments like COSY, HSQC, and HMBC, creates a robust, self-validating dataset. The rationale behind each experimental choice ensures that every atom's position and connectivity is confirmed by multiple data points. This protocol serves as a reliable template for researchers in medicinal chemistry and drug development for the essential task of characterizing novel heterocyclic compounds.

References

Sources

Application

use of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine in high-throughput drug screening

Application Note & Protocol Topic: High-Throughput Screening of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine and its Analogs for Kinase Inhibitor Discovery Audience: Researchers, scientists, and drug development profe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: High-Throughput Screening of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine and its Analogs for Kinase Inhibitor Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Emergence of a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry, recognized for its broad pharmacological applications and presence in several marketed drugs.[1][2][3] This "privileged scaffold" possesses a unique structural framework that facilitates strong interactions with a variety of biological targets, making it an exceptionally favorable candidate for drug development.[1][4] Among its diverse biological activities, the ability of imidazo[1,2-a]pyridine derivatives to function as potent kinase inhibitors has garnered substantial attention, leading to their investigation as next-generation therapeutics, particularly in oncology.[1][5]

This document provides a comprehensive guide to utilizing compounds based on this scaffold in high-throughput screening (HTS) campaigns aimed at discovering novel kinase inhibitors. We will use 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine as a representative compound to detail the principles, protocols, and data analysis workflows essential for identifying and validating new therapeutic leads. The methodologies described herein are designed to be robust, self-validating, and adaptable to a wide range of kinase targets.

Scientific Rationale: Targeting Kinases with Imidazo[1,2-a]pyridines

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates.[6] Aberrant kinase activity is a hallmark of many diseases, including cancer, making them one of the most important classes of drug targets.[6][7] The primary strategy for kinase inhibition involves the development of small molecules that compete with ATP for binding in the enzyme's active site.[7]

The imidazo[1,2-a]pyridine scaffold is particularly well-suited for this role. Its fused ring system serves as a bioisostere for the purine ring of ATP, allowing it to anchor within the highly conserved hinge region of the kinase ATP-binding pocket. The diverse substitution patterns possible at various positions of the core structure allow for the rapid generation of compound libraries, enabling fine-tuning of potency and selectivity against specific kinases.[3][8] For example, derivatives have been successfully developed as potent inhibitors of PI3K/mTOR and FLT3, demonstrating the scaffold's versatility.[5][9]

Figure 1: Generalized Kinase Signaling Cascade cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FLT3) Growth_Factor->Receptor Binds & Activates Kinase_A Kinase A (e.g., PI3K) Receptor->Kinase_A Phosphorylates Kinase_B Kinase B (e.g., mTOR) Kinase_A->Kinase_B Activates Effector Effector Proteins Kinase_B->Effector Phosphorylates Response Proliferation, Survival, Angiogenesis Effector->Response Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->Kinase_A Inhibitor->Kinase_B

Caption: Generalized Kinase Signaling Cascade

Primary High-Throughput Screening: A Biochemical Approach

The first step in a screening campaign is to assess the direct inhibitory effect of compounds on the purified kinase enzyme. For this, a robust, sensitive, and scalable biochemical assay is required. The ADP-Glo™ Kinase Assay is an ideal choice as it provides a universal platform for monitoring the activity of any ADP-generating enzyme, including all protein kinases.[10]

Principle of the Assay: The assay quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction is complete, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal that is directly proportional to kinase activity.[10]

Figure 2: HTS Workflow for Kinase Inhibition Start Start Plate_Compound 1. Compound Plating (384-well plate) Start->Plate_Compound Add_Enzyme 2. Add Kinase, Substrate, & ATP Solution Plate_Compound->Add_Enzyme Incubate_1 3. Incubate (Kinase Reaction) Add_Enzyme->Incubate_1 Add_Reagent_1 4. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate_1->Add_Reagent_1 Incubate_2 5. Incubate Add_Reagent_1->Incubate_2 Add_Reagent_2 6. Add Detection Reagent (Convert ADP to ATP, Drive Luciferase) Incubate_2->Add_Reagent_2 Incubate_3 7. Incubate Add_Reagent_2->Incubate_3 Read_Plate 8. Read Luminescence Incubate_3->Read_Plate Analyze_Data 9. Data Analysis (% Inhibition, Z', IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: HTS Workflow for Kinase Inhibition

Protocol: ADP-Glo™ Kinase Assay

A. Materials and Reagents

  • Target Kinase (e.g., PI3Kα)

  • Kinase Substrate (specific to the target kinase)

  • ATP (ultrapure)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (specific to kinase, typically includes DTT, MgCl₂, BSA)

  • Test Compounds (e.g., 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine) and compound library, dissolved in 100% DMSO.

  • Known potent inhibitor for the target kinase (Positive Control).

  • Low-volume, white, 384-well assay plates.

  • Plate reader capable of measuring luminescence.

B. Step-by-Step Methodology

  • Compound Plate Preparation:

    • Prepare serial dilutions of test compounds and control inhibitor in 100% DMSO.

    • Using a liquid handler, transfer 25-50 nL of compounds from the DMSO source plate to the 384-well assay plate. This results in a final compound concentration range appropriate for dose-response analysis (e.g., 10 µM to 0.5 nM).

  • Kinase Reaction Setup:

    • Prepare a 2X Kinase/Substrate/ATP solution in the appropriate assay buffer. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitivity to competitive inhibitors.

    • Add 5 µL of the 2X solution to each well of the assay plate containing the pre-spotted compounds.

    • Expert Insight: The order of addition matters. Pre-incubating the enzyme with the inhibitor for a short period before adding ATP/substrate can be important for detecting slow-binding inhibitors.

  • Initiate and Incubate:

    • Mix the plate on a plate shaker for 30 seconds.

    • Centrifuge the plate briefly (e.g., 1200 rpm for 1 minute) to bring all reactants to the bottom of the wells.

    • Incubate the reaction at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).

  • Detection Steps:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.

    • Incubate at room temperature for 40 minutes to allow for complete depletion of the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates the luminescence reaction.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

C. Essential Controls for a Self-Validating Assay

  • Negative Control (100% Activity): Wells containing enzyme, substrate, ATP, and only DMSO (no inhibitor). This defines the maximum signal window.

  • Positive Control (0% Activity): Wells containing enzyme, substrate, ATP, and a known, potent inhibitor at a concentration sufficient to fully inhibit the enzyme. This defines the minimum signal.

  • Background Control (No Enzyme): Wells containing substrate, ATP, and DMSO, but no kinase. This measures any background signal from the reagents.

Data Analysis and Quality Control

A. Calculation of Percent Inhibition The raw luminescence data is first normalized to percent inhibition using the control wells:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

B. Assay Quality Control: The Z'-Factor The robustness and quality of an HTS assay are determined by the Z'-factor. This metric accounts for the dynamic range of the signal and the data variation.[10] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Z' = 1 - (3 * (SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive|

Where SD is the standard deviation of the respective controls.

C. Data Presentation and Hit Identification Primary screening data is often visualized as a scatter plot of percent inhibition for all compounds. Compounds exceeding a defined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean) are selected as "hits." These hits are then re-tested, and a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50), a key measure of compound potency.

Compound IDConc. (µM)Raw Luminescence (RLU)% InhibitionIC50 (µM)
Negative Control0850,0000%-
Positive Control1050,000100%-
Compound X10.095,00094.4%0.15
Compound X1.0280,00071.3%
Compound X0.1510,00042.5%
Compound X0.01810,0005.0%
Library Hit 110.0150,00087.5%0.45
Library Hit 210.0750,00012.5% (Inactive)>10

Secondary Screening: Validating Hits in a Cellular Context

A compound that is potent in a biochemical assay may not be effective in a cellular environment due to poor membrane permeability, metabolic instability, or off-target effects.[11] Therefore, a secondary, cell-based assay is a critical step to validate primary hits in a more physiologically relevant system.[12][13]

Protocol: Cell Proliferation Assay (MTS/MTT)

A. Rationale and Cell Line Choice Given that imidazo[1,2-a]pyridine derivatives are known to inhibit kinases like FLT3, a human acute myeloid leukemia (AML) cell line that is dependent on FLT3 signaling, such as MOLM-14, is an excellent model system.[9] A reduction in cell proliferation upon treatment with a compound provides strong evidence of on-target activity.

B. Step-by-Step Methodology

  • Cell Plating: Seed MOLM-14 cells into a clear, 96-well or 384-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in complete culture medium.

  • Compound Addition: Add serially diluted compounds to the wells. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Viability Measurement: Add a viability reagent (e.g., CellTiter 96® AQueous One Solution Reagent (MTS)) to each well. This reagent is converted by metabolically active cells into a colored formazan product.

  • Incubation and Data Acquisition: Incubate for 1-4 hours, then measure the absorbance at 490 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percent growth inhibition relative to DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition). A strong correlation between the biochemical IC50 and the cellular GI50 strengthens the case for a compound being a promising lead.

References

  • High Throughput Screening for Protein Kinase Inhibitors. Bentham Science Publishers. [Link]

  • Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. Archiv der Pharmazie, 2026. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 2011. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 2026. [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry, 2024. [Link]

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. ACS Medicinal Chemistry Letters, 2019. [Link]

  • Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR Protocols, 2021. [Link]

  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega Corporation. [Link]

  • High-throughput screening for kinase inhibitors. ChemBioChem, 2005. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 2024. [Link]

  • Cell based High Throughput Screening Assays of Bacteria. Methods in Cell Biology, 2021. [Link]

  • Cell-based assays for high-throughput screening. Nature Reviews Drug Discovery, 2002. [Link]

  • Cell-based assays in high-throughput mode (HTS). BioTechnologia, 2017. [Link]

  • An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. European Journal of Medicinal Chemistry, 2022. [Link]

  • Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. RSC Medicinal Chemistry, 2021. [Link]

  • Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. Journal of Medicinal Chemistry, 2017. [Link]

  • The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. Bioorganic & Medicinal Chemistry Letters, 2015. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2020. [Link]

  • Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E) - N-(thiophen-2-ylmethylene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine. ACS Omega, 2023. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2025. [Link]

Sources

Method

Application Note: Standardized Preparation and Cell Culture Application of 2-(3-Methylphenyl)imidazo[1,2-a]pyridin-3-amine Stock Solutions

Executive Summary The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently synthesized via the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction[1]. Derivatives such as 2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently synthesized via the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction[1]. Derivatives such as 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine exhibit profound pharmacological potential, notably in oncology and infectious diseases, by acting as potent inhibitors of the NF-κB and STAT3 signaling pathways[2], as well as targeting oxidative phosphorylation (via QcrB) in mycobacteria[3].

However, the planar, aromatic nature of the fused bicyclic core, combined with the lipophilic 3-methylphenyl (m-tolyl) substitution, renders this compound highly hydrophobic. Improper solubilization leads to micro-precipitation in aqueous cell culture media, resulting in irreproducible dose-response curves and false-negative cytotoxicity data. This application note provides a self-validating, causality-driven protocol for the preparation, storage, and in vitro application of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine stock solutions.

Pharmacological Context & Mechanism of Action

Imidazo[1,2-a]pyridin-3-amines are heavily utilized in drug discovery due to their ability to intercalate or bind specifically to kinase domains and transcription factor complexes[4]. In mammalian cell culture models (e.g., breast and ovarian cancer lines like MDA-MB-231 and SKOV3), specific m-tolyl and p-tolyl substituted imidazo[1,2-a]pyridin-3-amines have been shown to suppress tumor proliferation by inhibiting the DNA-binding activity of NF-κB and preventing the phosphorylation of STAT3[2].

Understanding this mechanism is critical for assay design: because the compound acts on intracellular transcription factors, it must remain fully dissolved in the culture media to successfully permeate the hydrophobic lipid bilayer of the cell membrane.

Fig 1: Proposed mechanism of action showing dual inhibition of NF-κB and STAT3 signaling pathways.

Physicochemical Properties & Solubility Profiling

To ensure thermodynamic stability of the stock solution, the solvent must match the compound's polarity. Due to the lack of highly polar functional groups (aside from the primary amine, which is sterically hindered and conjugated with the aromatic system), the compound is practically insoluble in water or phosphate-buffered saline (PBS). Anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory solvent.

PropertyValue / DescriptionExperimental Implication
Core Scaffold Imidazo[1,2-a]pyridinePlanar, highly aromatic, prone to π-π stacking.
Substitution 2-(3-methylphenyl), 3-amineIncreases lipophilicity; amine provides weak H-bond potential.
Aqueous Solubility < 0.1 mg/mLCannot be dissolved directly in culture media or PBS.
Primary Solvent Anhydrous DMSO (≥99.9%)Achieves >50 mM solubility. Must be kept strictly anhydrous.
Storage Temp (Solid) +4°C to -20°C (Desiccated)Protect from moisture to prevent degradation.
Storage Temp (Stock) -80°CPrevents compound degradation and solvent freezing/expansion damage.

Master Protocol: Preparation of 10 mM in vitro Stock Solutions

Scientific Causality: DMSO is highly hygroscopic. If the compound vial is opened while cold, ambient moisture will immediately condense on the powder. When DMSO is subsequently added, this microscopic water content will drastically reduce the compound's solubility limit, leading to invisible micro-precipitates that invalidate downstream dosing.

Materials Required:
  • 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine (Lyophilized powder)

  • Anhydrous DMSO (Cell culture grade, ≥99.9% purity, stored under inert gas)

  • Amber microcentrifuge tubes (Compound may exhibit mild photosensitivity over time)

  • Analytical balance (Resolution: 0.01 mg)

Step-by-Step Methodology:
  • Thermal Equilibration: Remove the sealed vial of the compound from cold storage (-20°C). Do not open. Allow it to equilibrate to room temperature in a desiccator for at least 30–60 minutes.

  • Mass Verification: Weigh the desired amount of powder. (e.g., For a 10 mM stock, 2.23 mg of compound requires approximately 1.0 mL of DMSO, assuming a MW of ~223.28 g/mol ).

  • Solvent Addition: Add the calculated volume of room-temperature anhydrous DMSO directly to the vial.

  • Dissolution & Self-Validation: Vortex the solution gently for 30 seconds.

    • QC Check: Hold the vial against a light source. The solution must be 100% optically clear with no particulate matter. If particulates remain, sonicate in a water bath at 37°C for 2–5 minutes.

  • Aliquoting (Critical Step): Divide the master stock into single-use aliquots (e.g., 20 µL to 50 µL) in amber tubes.

    • Causality: Repeated freeze-thaw cycles of DMSO introduce atmospheric moisture and cause the compound to crash out of solution. Single-use aliquots guarantee absolute concentration fidelity.

  • Storage: Immediately transfer aliquots to a -80°C freezer.

Fig 2: Standardized workflow for the preparation and storage of in vitro master stock solutions.

Cell Culture Application & Dilution Workflow

When introducing a highly lipophilic imidazo[1,2-a]pyridine derivative into aqueous cell culture media, the transition must be managed carefully to prevent the compound from precipitating before it can bind to carrier proteins (such as Bovine Serum Albumin) present in the Fetal Bovine Serum (FBS).

Step-by-Step Dilution Protocol:
  • Thawing: Remove a single aliquot from -80°C and warm it to room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution (Optional but Recommended): If your final target concentration in the well is low (e.g., 1 µM), perform a 1:10 or 1:100 intermediate dilution in pure DMSO first.

  • Media Addition: Add the DMSO stock directly into pre-warmed (37°C) complete culture media (containing 5-10% FBS).

    • Causality: Cold media reduces the thermodynamic solubility of the compound, causing instantaneous precipitation. FBS provides carrier proteins that sequester the hydrophobic compound, keeping it in solution.

  • Rapid Mixing: Immediately and vigorously vortex the media upon addition of the compound. Do not let the DMSO drop sit in the media unmixed, as localized high concentrations will precipitate.

  • Vehicle Control Validation: Ensure the final concentration of DMSO in the cell culture well never exceeds 0.1% to 0.5% (v/v) . Higher concentrations of DMSO will induce solvent-mediated cytotoxicity, confounding the pharmacological effects of the imidazo[1,2-a]pyridine derivative. Always run a vehicle control well with the exact matching DMSO concentration.

Example Dilution Matrix (Target: 10 µM Final Concentration)
StepSource MaterialDiluentResulting Concentration% DMSO
1 10 mM Master StockNone10 mM100%
2 1 µL of 10 mM Stock999 µL Pre-warmed Media10 µM0.1%

Note: The resulting 10 µM solution is now ready to be applied directly to the cell monolayer.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at:[Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry (PMC). Available at:[Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating NF-κB and STAT3 pathways. BioImpacts. Available at:[Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at:[Link]

Sources

Application

Application Note: Elucidating the Gas-Phase Fragmentation Pathways of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine via Tandem Mass Spectrometry

Abstract This application note provides a detailed protocol and theoretical framework for the structural elucidation of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine using electrospray ionization tandem mass spectromet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol and theoretical framework for the structural elucidation of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine using electrospray ionization tandem mass spectrometry (ESI-MS/MS). Imidazo[1,2-a]pyridines are a significant class of nitrogen-containing fused heterocyclic compounds with diverse biological activities, making their structural characterization crucial in medicinal chemistry and drug development.[1][2] This guide outlines the predicted fragmentation pathways based on established principles of mass spectrometry and studies of related heterocyclic systems.[3] A step-by-step protocol for acquiring and interpreting high-resolution mass spectra is provided for researchers and drug development professionals.

Introduction

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[4][5] The biological activity of these compounds is highly dependent on the nature and position of their substituents. Therefore, unambiguous structural confirmation is a critical step in their synthesis and development. Tandem mass spectrometry (MS/MS) is a powerful analytical technique for the structural characterization of organic molecules by analyzing the fragmentation patterns of a selected precursor ion.[6][7]

This document details the expected fragmentation behavior of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine under positive mode ESI-MS/MS conditions. The proposed pathways are based on the known fragmentation patterns of related nitrogen-containing heterocycles and general principles of ion chemistry.[8] The stable imidazo[1,2-a]pyridine core is expected to influence the fragmentation, leading to characteristic product ions.[3]

Experimental Protocol

This section outlines a general procedure for the analysis of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine using a triple quadrupole or a hybrid quadrupole time-of-flight (Q-TOF) mass spectrometer.

2.1. Sample Preparation

  • Prepare a stock solution of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL for direct infusion.

2.2. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V

  • Source Temperature: 120 - 150 °C

  • Desolvation Temperature: 350 - 450 °C

  • Desolvation Gas Flow: 600 - 800 L/hr

  • Collision Gas: Argon

  • Collision Energy: Ramped from 10 to 40 eV to observe a range of fragment ions.

2.3. Data Acquisition

  • Acquire a full scan mass spectrum (MS1) to identify the protonated molecule [M+H]⁺.

  • Perform a product ion scan (MS/MS) by selecting the [M+H]⁺ ion as the precursor.

  • Fragment the precursor ion in the collision cell and acquire the spectrum of the resulting product ions.

Proposed Fragmentation Pathways

The fragmentation of protonated 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine is expected to be initiated by the cleavage of the most labile bonds and rearrangements of the resulting ions. The primary sites of fragmentation are predicted to be the C-N bond of the 3-amino group and cleavages within the heterocyclic ring system.

A key fragmentation pathway for related 3-substituted imidazo[1,2-a]pyridines involves the homolytic cleavage of the substituent at the 3-position.[3] For the title compound, this would involve the loss of the amino group. Further fragmentation of the imidazo[1,2-a]pyridine core and the methylphenyl substituent are also anticipated.

Diagram of the Proposed Experimental Workflow

workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation stock 1 mg/mL Stock Solution working 1-10 µg/mL Working Solution stock->working Dilution infusion Direct Infusion via ESI ms1 MS1 Scan (Identify [M+H]⁺) infusion->ms1 ms2 MS/MS Scan (Fragment [M+H]⁺) ms1->ms2 Precursor Ion Selection pathway Propose Fragmentation Pathways ms2->pathway structure Structural Confirmation pathway->structure

Caption: Experimental workflow for MS analysis.

Predicted Mass Fragments and Data Interpretation

The following table summarizes the predicted major fragment ions for 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine. The exact masses are calculated for the most abundant isotopes.

m/z (calculated) Proposed Formula Proposed Fragmentation Pathway
224.1182[C₁₄H₁₄N₃]⁺Protonated molecule [M+H]⁺
207.1022[C₁₄H₁₁N₂]⁺Loss of NH₃ from the protonated molecule
194.0940[C₁₃H₁₂N₂]⁺Loss of HCN from the imidazopyridine ring after initial fragmentation
118.0655[C₈H₈N]⁺Cleavage of the bond between the phenyl ring and the imidazo[1,2-a]pyridine core
91.0542[C₇H₇]⁺Tropylium ion from the methylphenyl group

Diagram of the Proposed Fragmentation Pathway

fragmentation_pathway M [M+H]⁺ m/z 224.1182 C₁₄H₁₄N₃⁺ F1 Fragment 1 m/z 207.1022 C₁₄H₁₁N₂⁺ M->F1 -NH₃ F3 Fragment 3 m/z 118.0655 C₈H₈N⁺ M->F3 Ring Cleavage F4 Fragment 4 m/z 91.0542 C₇H₇⁺ M->F4 Side Chain Cleavage F2 Fragment 2 m/z 194.0940 C₁₃H₁₂N₂⁺ F1->F2 -HCN

Sources

Method

Application Notes and Protocols for In Vivo Toxicity Testing of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Introduction: The Imperative for Rigorous In Vivo Toxicity Assessment The compound 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine belongs to the imidazo[1,2-a]pyridine class, a "privileged scaffold" in medicinal chemist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous In Vivo Toxicity Assessment

The compound 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine belongs to the imidazo[1,2-a]pyridine class, a "privileged scaffold" in medicinal chemistry due to its prevalence in pharmacologically active agents.[1][2] Derivatives of this heterocyclic system have demonstrated a wide array of biological activities, including potential anticancer, antiparasitic, and anti-inflammatory properties.[3][4][5] However, the translation of a promising lead compound from the bench to the clinic is contingent upon a thorough evaluation of its safety profile. In vivo toxicity testing is a critical and mandatory step in drug development, providing essential data on a substance's potential adverse effects on a living organism.[3]

These application notes provide a comprehensive framework for the in vivo toxicity assessment of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine, grounded in internationally recognized Organisation for Economic Co-operation and Development (OECD) guidelines.[6] The protocols herein are designed to be a self-validating system, guiding researchers through a logical, stepwise evaluation of the compound's toxicological profile, from acute effects to long-term and specialized toxicities. The causality behind each experimental choice is elucidated to empower researchers to not only execute the protocols but also to interpret the resulting data with a high degree of scientific rigor.

While some imidazo[1,2-a]pyridine derivatives have shown promising activity with minimal toxicity to normal cell lines, others have exhibited significant toxicity at higher doses, including the potential for hepatic damage.[1][4] Therefore, a systematic in vivo investigation is paramount to delineate the therapeutic window and identify potential target organs for the toxicity of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine.

Part 1: Acute Oral Toxicity Assessment

The initial step in characterizing the in vivo toxicity of a novel compound is to determine its acute oral toxicity. This provides information on the intrinsic toxicity of the substance after a single exposure and helps in the classification and labeling of the chemical.[7][8] The OECD provides several guidelines for this purpose, with the Acute Toxic Class Method (OECD 423) being a widely used approach that minimizes the number of animals required.[8][9][10]

Principle of the Acute Toxic Class Method (OECD 423)

This method involves the administration of the test substance to a small group of animals in a stepwise procedure using defined doses. The outcome of each step determines the subsequent step. The method allows for the classification of the substance into one of several toxicity classes based on the observed mortality and clinical signs.

Experimental Workflow for Acute Oral Toxicity (OECD 423)

cluster_0 Phase 1: Dose Range Finding (3 animals) cluster_1 Phase 2: Decision Point cluster_2 Phase 3: Confirmatory Dosing (if necessary) cluster_3 Phase 4: Final Classification a Administer starting dose (e.g., 300 mg/kg) to 3 animals b Observe for 14 days for mortality and clinical signs a->b c Analyze mortality data b->c d If mortality is 2/3 or 3/3, test a lower dose in 3 new animals c->d High Mortality e If mortality is 0/3 or 1/3, test a higher dose in 3 new animals c->e Low/No Mortality f If mortality is 1/3, re-dose at the same level in 3 new animals c->f Equivocal g Classify substance based on final mortality data across all steps d->g e->g f->g

Caption: Stepwise workflow for the Acute Toxic Class Method (OECD 423).

Detailed Protocol: Acute Oral Toxicity (OECD 423)
  • Animal Selection and Acclimatization:

    • Species: Wistar rats are a commonly used species.[1]

    • Sex: Initially, use females as they are generally slightly more sensitive.

    • Age: Young adult animals (8-12 weeks old).

    • Acclimatize animals for at least 5 days prior to dosing.

  • Dose Preparation and Administration:

    • Prepare a formulation of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Administer the substance as a single oral gavage. The volume should not exceed 1 mL/100g of body weight for aqueous solutions.[9]

  • Dosing Procedure (Stepwise):

    • Step 1: Dose a group of 3 female rats with a starting dose (e.g., 300 mg/kg). The choice of starting dose can be informed by any existing in vitro cytotoxicity data.

    • Step 2: Observe the animals for mortality and clinical signs of toxicity. If 2 or 3 animals die, proceed to a lower dose (e.g., 50 mg/kg) in a new group of 3 animals. If 0 or 1 animal dies, proceed to a higher dose (e.g., 2000 mg/kg) in a new group of 3 animals.

    • Step 3: Continue the stepwise dosing until a clear outcome is obtained for classification.

  • Observations:

    • Monitor animals closely for the first 30 minutes, then periodically for the first 24 hours, and daily thereafter for a total of 14 days.[3]

    • Record all clinical signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior.

    • Record body weights at the start of the study, weekly, and at the end of the 14-day observation period.

  • Pathology:

    • At the end of the observation period, euthanize all surviving animals.

    • Conduct a gross necropsy on all animals (including those that died during the study) and examine for any abnormalities.

Data Presentation: Acute Toxicity
Dose (mg/kg)Number of AnimalsMortalityClinical Signs ObservedGross Necropsy Findings
Control (Vehicle)3
Low Dose3
Mid Dose3
High Dose3

Part 2: Repeated Dose Toxicity Assessment

Following the acute toxicity assessment, repeated dose studies are crucial for evaluating the effects of longer-term exposure to 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine. These studies help to identify target organs of toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL).

Sub-acute (28-day) Oral Toxicity Study (OECD 407)

The 28-day study is a cornerstone for initial hazard identification from repeated exposure.[11][12] It provides information on a wide range of potential toxic effects, including those on the nervous, immune, and endocrine systems.[13]

Experimental Workflow for Sub-acute Toxicity (OECD 407)

cluster_0 Phase 1: Study Setup cluster_1 Phase 2: Dosing and Observation (28 days) cluster_2 Phase 3: Terminal Procedures cluster_3 Phase 4: Data Analysis and NOAEL Determination a Select at least 3 dose levels and a control group (10 animals/sex/group) b Acclimatize animals a->b c Daily oral administration of the test compound d Daily clinical observations c->d e Weekly body weight and food consumption measurements c->e f Hematology and clinical biochemistry analysis e->f g Gross necropsy and organ weight measurements f->g h Histopathological examination of target organs g->h i Statistical analysis of all data h->i j Determine the No-Observed-Adverse-Effect Level (NOAEL) i->j a Initial Data Review (Structure-Activity Relationship, in vitro data) b In Vivo Genotoxicity Testing (e.g., Micronucleus, Comet Assay) a->b e Reproductive and Developmental Toxicity Screening (OECD 421/422) a->e c Positive Genotoxicity Results or Structural Alerts? b->c d Long-Term Carcinogenicity Study (OECD 451) c->d Yes f Further Developmental Toxicity Studies (e.g., OECD 414) e->f If concerns are identified

Caption: Decision-making workflow for specialized toxicity testing.

Conclusion and Future Directions

The in vivo toxicity testing protocols outlined in these application notes provide a robust and scientifically sound framework for the safety assessment of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine. By adhering to these internationally recognized guidelines, researchers can generate the comprehensive data necessary for regulatory submissions and for making informed decisions about the continued development of this compound. It is critical to interpret the findings from each study in the context of all available data, including in vitro results and information on structurally related compounds. A weight-of-evidence approach will ultimately provide the most complete understanding of the toxicological profile of this promising therapeutic candidate.

References

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. ResearchGate. (2025). Available at: [Link]

  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. PMC. (n.d.). Available at: [Link]

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PMC. (n.d.). Available at: [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). Available at: [Link]

  • OECD Test Guideline 425. National Toxicology Program. (n.d.). Available at: [Link]

  • Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds | Journal of Agricultural and Food Chemistry. ACS Publications. (2024). Available at: [Link]

  • Chronic Toxicity OECD 452. Altogen Labs. (n.d.). Available at: [Link]

  • OECD Test Guideline 489: In Vivo Mammalian Alkaline Comet Assay. (2014). Available at: [Link]

  • OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test. National Toxicology Program. (2015). Available at: [Link]

  • Monograph No. 31 Guidance on Evaluation of Reproductive Toxicity Data. ECETOC. (n.d.). Available at: [Link]

  • OECD (2002) Test No. 423 Acute Oral Toxicity—Acute Toxic Class Method. Scientific Research Publishing. (2024). Available at: [Link]

  • Guidance on a strategy for genotoxicity testing of chemicals: Stage 2. GOV.UK. (n.d.). Available at: [Link]

  • The enhancement of the subacute repeat dose toxicity test OECD TG 407 for the detection of endocrine active chemicals. PubMed. (2007). Available at: [Link]

  • Guidelines for the Testing of Chemicals. OECD. (n.d.). Available at: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. (2026). Available at: [Link]

  • Test No. 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test. OECD. (2025). Available at: [Link]

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. (n.d.). Available at: [Link]

  • Summary subacute toxicity study (OECD 407) in Rats for RCX 09- 420. Regulations.gov. (n.d.). Available at: [Link]

  • Revision of OECD guidelines for genotoxicity. Ovid. (n.d.). Available at: [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS: CARCINOGENICITY STUDIES-CORRECTED TG 451. Fitoterapia Brasil. (2018). Available at: [Link]

  • Acute Toxicity. Joint Research Centre - European Commission. (n.d.). Available at: [Link]

  • Understanding GLP Carcinogenicity Studies: OECD 451 & 116. Quantics Biostatistics. (2024). Available at: [Link]

  • Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). IVAMI. (n.d.). Available at: [Link]

  • Chronic toxicity tests (OECD 452: 2018). IVAMI. (n.d.). Available at: [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS: CHRONIC TOXICITY STUDIES. (2018). Available at: [Link]

  • Imidazo[1,2-a]pyridines evaluated in in vivo preclinical toxicology studies. ResearchGate. (n.d.). Available at: [Link]

  • OECD Guidelines for the Testing of Chemicals. Wikipedia. (n.d.). Available at: [Link]

  • Advances in Genetic Toxicology and Integration of in vivo Testing into Standard Repeat Dose Studies. EPA. (2025). Available at: [Link]

  • OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test (1995). (1995). Available at: [Link]

  • Review of Annex VIII, Section 8.7 (Reproductive toxicity testing). GOV.UK. (2023). Available at: [Link]

  • 420 | oecd guideline for testing of chemicals. (2001). Available at: [Link]

  • The enhancement of the subacute repeat dose toxicity test OECD TG 407 for the detection of endocrine active chemicals. (2006). Available at: [Link]

  • Chemical carcinogen safety testing: OECD expert group international consensus on the development of an integrated approach for t. (2020). Available at: [Link]

  • From OECD guidelines to innovation: the future of genotoxicity testing. (2025). Available at: [Link]

  • Carcinogenicity Study Guidelines for Pharmaceuticals | PDF | Wellness. Scribd. (n.d.). Available at: [Link]

  • OECD Test Guideline 407: Repeated Dose 28-Day Oral Toxicity Study in Rodents (2008). Umwelt-online.de. (2008). Available at: [Link]

  • Chronic Toxicity OECD 452. Toxicology IND Services. (n.d.). Available at: [Link]

  • Acute Toxicity Studies | OECD 420 and OECD 423. YouTube. (2020). Available at: [Link]

  • EMA commentary on the ICH guideline for testing for carcinogenicity of pharmaceuticals. (2023). Available at: [Link]

  • Chronic Toxicity Study (OECD Test Guideline 452). YouTube. (2020). Available at: [Link]

  • "Chronic Toxicity Studies". Regulations.gov. (1981). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals seeking to optimize the synthesis of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals seeking to optimize the synthesis of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine .

Because synthesizing the primary 3-amine directly is often plagued by low yields and side reactions, the most robust and field-proven strategy is a two-step sequence: a multicomponent Groebke–Blackburn–Bienaymé (GBB) reaction using a cleavable isocyanide, followed by acidic deprotection . This guide provides causality-driven troubleshooting, validated protocols, and mechanistic insights to maximize your synthetic yield.

System Overview & Synthetic Workflow

The synthesis relies on the condensation of 2-aminopyridine with 3-methylbenzaldehyde (m-tolualdehyde) to form an electrophilic imine, which undergoes a [4+1] cycloaddition with tert-butyl isocyanide. The resulting tert-butyl-protected imidazopyridine is then cleaved to reveal the target primary amine.

G A 1. Reagents 2-Aminopyridine + 3-Methylbenzaldehyde B 2. Imine Formation Schiff Base Intermediate A->B Condensation (-H2O) C 3. GBB Multicomponent Reaction Addition of tert-Butyl Isocyanide + Catalyst B->C Activation of Imine D 4. Protected Intermediate N-(tert-butyl)-2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine C->D [4+1] Cycloaddition & Aromatization E 5. Acidic Cleavage TFA/CH2Cl2 or 5M HCl D->E tert-Butyl Cation Release F 6. Target Compound 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine E->F Neutralization & Isolation

Workflow for the two-step synthesis of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine.

Quantitative Optimization Matrix: GBB Reaction

The formation of the imidazo[1,2-a]pyridine core is highly dependent on the activation of the imine intermediate. The table below summarizes the causality behind catalyst and condition selection to maximize the yield of the protected intermediate[1][2].

CatalystSolventTemp (°C)TimeYield (%)Mechanistic Rationale
None MeOH2524 h<10%Insufficient electrophilic activation of the imine carbon prevents isocyanide attack.
p-TsOH (10 mol%)MeOH6512 h65%Brønsted acid protonates the imine, facilitating the [4+1] cycloaddition[2].
Sc(OTf)₃ (5 mol%)MeOH654 h82%Strong Lewis acid coordination lowers the LUMO of the imine, accelerating the reaction[2].
NH₄Cl (20 mol%)EtOH60 (MW)30 min89%Mild proton source; Microwave (MW) provides rapid, uniform heating, overcoming activation barriers without thermal degradation[1].

Self-Validating Experimental Protocols

To ensure reproducibility, these protocols are designed with built-in validation checkpoints so you can confirm success before proceeding to the next step.

Step A: Microwave-Assisted GBB Reaction[1]
  • Preparation: In a 10 mL microwave-sealed tube equipped with a magnetic stir bar, add 3-methylbenzaldehyde (1.0 equiv, 1.0 mmol) and 2-aminopyridine (1.0 equiv, 1.0 mmol).

  • Solvent & Catalyst: Dissolve the mixture in 1.0 mL of absolute EtOH. Add NH₄Cl (20 mol%) as a green catalyst.

  • Isocyanide Addition: Add tert-butyl isocyanide (1.1 equiv, 1.1 mmol) dropwise. Seal the tube.

  • Reaction: Heat the mixture in a microwave reactor at 60 °C (150 W) for 30 minutes.

  • Self-Validation (TLC Check): Spot the crude mixture on a silica TLC plate (Hexanes/EtOAc 3:7). The reaction is complete when the UV-active starting material (2-aminopyridine) disappears. Crucial Indicator: The newly formed imidazo[1,2-a]pyridine product will exhibit intense blue/green fluorescence under 365 nm UV light due to its extended aromatic system.

  • Workup: Remove the solvent under vacuum, resuspend in ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Step B: Acidic Deprotection to the Primary Amine[3][4]
  • Preparation: Dissolve the purified N-(tert-butyl)-2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine (1.0 mmol) in 5 mL of anhydrous CH₂Cl₂.

  • Scavenger Addition: Add anisole (5.0 equiv) to the solution. (See FAQ #3 for causality).

  • Acid Addition: Slowly add 5 mL of Trifluoroacetic acid (TFA) to create a 1:1 CH₂Cl₂/TFA mixture[3]. Alternatively, suspension in 5M HCl can be used[4].

  • Reaction: Stir at room temperature for 4–6 hours.

  • Self-Validation (LC-MS Check): Monitor the reaction via LC-MS. You must observe the complete disappearance of the parent mass [M+H]+ and the emergence of a new peak corresponding to a mass loss of exactly 56 Da (loss of the isobutylene fragment).

  • Workup: Concentrate the mixture under reduced pressure. Neutralize the residue carefully with saturated aqueous NaHCO₃ until pH 8 is reached, then extract with CH₂Cl₂ to isolate the free primary amine.

Troubleshooting & FAQs (Causality-Driven)

Q1: My GBB reaction is stalling at the imine intermediate, and the imidazopyridine core is not forming. What is happening? A1: Causality: The [4+1] cycloaddition requires the imine carbon to be highly electrophilic. If your solvent is too non-polar or your catalyst is inactive, the tert-butyl isocyanide cannot attack. Solution: Ensure your solvent is protic (like EtOH) or use a dedicated Lewis acid like Sc(OTf)₃[2]. If using conventional heating, switch to microwave irradiation (60 °C) to provide the necessary activation energy rapidly[1].

Q2: I am observing tarry, dark byproducts during the GBB reaction, and my yield is low. How do I fix this? A2: Causality: Imidazo[1,2-a]pyridines are sensitive to prolonged oxidative conditions at high temperatures. Conventional refluxing for 12–24 hours often leads to thermal degradation and polymerization of the isocyanide. Solution: Limit reaction times by utilizing microwave synthesis (30 minutes max)[1]. Additionally, ensure the reaction is run under an inert atmosphere (N₂ or Argon) to prevent auto-oxidation of the electron-rich heterocyclic core.

Q3: During the TFA deprotection step, I am seeing multiple new spots on the TLC plate instead of a single primary amine product. Why? A3: Causality: When the tert-butyl group is cleaved by the acid, it generates a highly reactive tert-butyl cation. Because the imidazo[1,2-a]pyridine core is electron-rich, this cation can undergo Friedel-Crafts-type re-alkylation on the aromatic rings, leading to a mixture of alkylated isomers. Solution: You must introduce a cation scavenger. Adding an excess of anisole (or thioanisole) to the TFA/CH₂Cl₂ mixture provides a highly nucleophilic sacrificial target that traps the tert-butyl cation, protecting your target molecule and ensuring a clean conversion to the primary amine[3].

Q4: The primary amine streaks heavily on my silica column during final purification. How can I improve recovery? A4: Causality: The target 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine is highly polar and contains basic nitrogen atoms that interact strongly with the acidic silanol groups on standard silica gel. Solution: Pre-treat your silica gel by flushing the column with 1-2% triethylamine (TEA) in hexanes before loading your sample, or use neutral alumina. This masks the acidic sites and prevents streaking, significantly improving your isolated yield.

References

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW MDPI[Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds National Institutes of Health (NIH)[Link]

  • Rapid Synthesis of 3-Amino-imidazopyridines by a Microwave-Assisted Four-Component Coupling in One Pot ACS Publications[Link]

  • Structural Determinants for the Mode of Action of Imidazopyridine DS2 at δ-Containing γ-Aminobutyric Acid Type A Receptors ACS Publications[Link]

Sources

Optimization

resolving solubility issues with 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine in aqueous media

Technical Support Center: Resolving Solubility Issues with 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine in Aqueous Media Welcome to the technical support guide for 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine. This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Solubility Issues with 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine in Aqueous Media

Welcome to the technical support guide for 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the challenges associated with the aqueous solubility of this compound. This guide provides a series of troubleshooting steps and frequently asked questions to ensure the successful implementation of your experiments.

Understanding the Challenge: The Physicochemical Properties of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine

2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine belongs to the imidazopyridine class of compounds, which are known for their diverse biological activities. However, their often-hydrophobic nature can lead to poor aqueous solubility, a significant hurdle in preclinical and clinical development. The solubility of these compounds is influenced by their molecular structure, which dictates their lipophilicity and potential for ionization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My stock solution of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine in a neutral aqueous buffer is cloudy and shows precipitation. What is the primary cause and how can I resolve this?

A1: Cause and Initial Steps

The observed precipitation is a clear indication of the low intrinsic aqueous solubility of the compound at neutral pH. The non-ionizable phenyl and methyl groups contribute to its hydrophobic character.

Troubleshooting Workflow:

G start Precipitation Observed ph_adjust Adjust pH to Acidic Range (e.g., pH 2-4) start->ph_adjust First-line approach cosolvent Introduce a Co-solvent ph_adjust->cosolvent If precipitation remains success Clear Solution Achieved ph_adjust->success If successful surfactant Add a Surfactant cosolvent->surfactant If precipitation remains cosolvent->success If successful cyclodextrin Use a Cyclodextrin surfactant->cyclodextrin If precipitation remains surfactant->success If successful cyclodextrin->success If successful failure Precipitation Persists cyclodextrin->failure G start Solution Instability (Precipitation over time) surfactants Incorporate Surfactants start->surfactants cyclodextrins Utilize Cyclodextrins start->cyclodextrins solid_dispersion Consider Solid Dispersions start->solid_dispersion Advanced Technique evaluate Evaluate Stability surfactants->evaluate cyclodextrins->evaluate solid_dispersion->evaluate stable Stable Solution evaluate->stable

Caption: Strategies to improve the stability of aqueous solutions.

Detailed Explanation and Protocols:

  • Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, keeping them dispersed in the aqueous phase. [1][2]

    • Recommended Surfactants and Starting Concentrations:

SurfactantTypeStarting Concentration (w/v)
Tween® 80 (Polysorbate 80)Non-ionic0.1 - 1.0%
Solutol® HS 15Non-ionic0.5 - 2.0%
Sodium Lauryl Sulfate (SLS)Anionic0.05 - 0.5%
  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the drug from the aqueous environment and increasing its apparent solubility. [3][4][5]

    • Commonly Used Cyclodextrins:

CyclodextrinKey Features
β-Cyclodextrin (β-CD)Natural cyclodextrin with limited aqueous solubility.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Modified cyclodextrin with significantly higher aqueous solubility and safety profile. [6]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)Anionic derivative with excellent solubility and a strong ability to form complexes.
  • Amorphous Solid Dispersions (Advanced Technique): For long-term stability and significant solubility enhancement, creating an amorphous solid dispersion is a powerful formulation strategy. [7][8]In this approach, the crystalline drug is molecularly dispersed within a hydrophilic polymer matrix.

    • Common Polymers: Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC).

    • Preparation Methods: Solvent evaporation, spray drying, or hot-melt extrusion. This is typically performed in a specialized formulation lab.

Q3: Are there any structural modifications to 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine that could improve its solubility?

A3: Medicinal Chemistry Approaches

While this is more in the realm of drug design, understanding how structural changes affect solubility can be informative. Introducing polar or ionizable functional groups can significantly enhance aqueous solubility. [14]For instance, the addition of hydrophilic groups to the 2-phenyl-imidazo[1,2-a]pyridine scaffold has been explored to improve the properties of these compounds. [14]

Summary of Recommended Solubilization Strategies

StrategyMechanism of ActionAdvantagesConsiderations
pH Adjustment Protonation of the basic amine to form a soluble salt.Simple, effective for ionizable compounds.pH may affect compound stability or biological activity.
Co-solvents Reduces the polarity of the aqueous medium.Easy to implement, can provide significant solubility enhancement.Potential for co-solvent toxicity or interference with the assay.
Surfactants Encapsulation of the drug in micelles.Effective at low concentrations, can improve stability.Potential for cell lysis or assay interference at high concentrations.
Cyclodextrins Formation of inclusion complexes.High solubilization capacity, good safety profile for modified cyclodextrins.Stoichiometry of complexation needs to be considered.
Solid Dispersions Molecular dispersion of the drug in a polymer matrix.Significant and long-lasting solubility enhancement.Requires specialized equipment and formulation expertise.

References

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]

  • MDPI. C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. Available from: [Link]

  • Google Patents. EP1172364A1 - A process for the preparation of 2-phenyl-imidazo[1,2-A]pyridine-3-acetamides.
  • PubChem. 2-Phenylimidazo(1,2-a)pyridin-3-amine. Available from: [Link]

  • PubMed. 2-Phenyl-imidazo[1,2-a]pyridine compounds containing hydrophilic groups as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity and electrophysiological studies. Available from: [Link]

  • PubMed Central. Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E). Available from: [Link]

  • U.S. Food and Drug Administration. Chemistry Review Data Sheet. Available from: [Link]

  • MDPI. Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. Available from: [Link]

  • Springer. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Available from: [Link]

  • PubMed Central. Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. Available from: [Link]

  • PubMed Central. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different .... Available from: [Link]

  • PubMed Central. Improvement in solubility of poor water-soluble drugs by solid dispersion. Available from: [Link]

  • ACS Publications. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Available from: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]

  • PubMed Central. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]

  • MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Available from: [Link]

  • PubMed Central. Intrinsic Solubility of Ionizable Compounds from pKa Shift. Available from: [Link]

  • Taylor & Francis Online. Oral formulation strategies to improve solubility of poorly water-soluble drugs. Available from: [Link]

  • World Journal of Pharmaceutical Research. Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • Future Journal of Pharmaceutical Sciences. Cyclodextrins: Concept to applications, regulatory issues and challenges. Available from: [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. Available from: [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Impurity Clearance for 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Welcome to the Technical Support Center. The synthesis of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine is typically achieved via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine is typically achieved via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction[1]. While this route is highly efficient, the crude product is often contaminated with unreacted 2-aminopyridine, 3-methylbenzaldehyde, isocyanide-derived by-products, and colored polymeric species[2].

This guide is engineered for researchers and process chemists. It bypasses basic theory to focus entirely on the causality of impurity entrapment and the thermodynamic principles required to isolate highly pure crystalline product.

Process Visualization: Impurity Clearance Workflow

CrystallizationWorkflow Crude Crude GBB Mixture (Target + Impurities) Dissolution Dissolution in EtOH (75°C, High Solubility) Crude->Dissolution Filtration Hot Carbon Filtration (Removes Polymers) Dissolution->Filtration Add Darco G-60 Cooling Controlled Cooling (0.2°C/min to 20°C) Filtration->Cooling Clarified Filtrate Nucleation Crystal Nucleation (Excludes Soluble Impurities) Cooling->Nucleation Add Anti-Solvent (H2O) Isolation Vacuum Filtration & Cold Wash Nucleation->Isolation Slurry Product Pure 2-(3-methylphenyl)imidazo [1,2-a]pyridin-3-amine Isolation->Product Retentate Waste Mother Liquor (Aldehyde & Amine Waste) Isolation->Waste Filtrate

Workflow for crystallization and impurity clearance of imidazo[1,2-a]pyridin-3-amines.

Troubleshooting FAQs: Mechanistic Solutions to Crystallization Failures

Q1: My crystallized product has a persistent yellow/brown tint. How do I remove these colored impurities? Causality: Colored impurities in GBB reactions are typically highly conjugated, trace-level polymeric species resulting from the oxidation of unreacted 2-aminopyridine or the degradation of the isocyanide component. Because these polymers have amorphous, flexible structures, they easily co-precipitate and coat the surface of your growing crystal lattice. Solution: Incorporate a hot filtration step with activated charcoal (e.g., Darco G-60) prior to crystallization. The microporous structure of the charcoal selectively adsorbs these large, conjugated polymeric impurities via π-π stacking, while leaving the smaller target monomer in solution[2].

Q2: I am observing "oiling out" (liquid-liquid phase separation) instead of crystal nucleation. How do I force crystallization? Causality: Oiling out occurs when the impurity concentration is high enough to significantly depress the melting point of the solute, causing it to separate as an impurity-rich liquid phase rather than a solid crystal. This is a bifurcation in growth modes driven by the system's inability to transport impurities away from the growth front[3]. Solution: You must bypass the primary nucleation energy barrier. Reduce the initial concentration by adding 10% more primary solvent, lower the cooling rate to 0.1–0.2 °C/min, and introduce pure seed crystals at the upper boundary of the metastable zone. Seeding provides a predefined lattice, forcing continuous solid growth rather than liquid separation[3].

Q3: NMR analysis shows residual 3-methylbenzaldehyde in my crystals. Why isn't the anti-solvent removing it? Causality: 3-methylbenzaldehyde is highly lipophilic. If you are using a non-polar anti-solvent (like heptane) in combination with ethyl acetate, the aldehyde partitions into the crystal lattice due to hydrophobic interactions. Solution: Switch to a polar protic solvent system, such as Ethanol/Water. The aldehyde remains highly soluble in the ethanolic mother liquor due to its inability to compete with the strong hydrogen-bonding network of the solvent, preventing it from co-crystallizing with the target compound[4].

Quantitative Data: Solvent System Selection

Selecting the correct solvent system is a thermodynamic balancing act between target recovery and impurity clearance. The table below summarizes the performance of standard systems for 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine.

Solvent SystemTarget Recovery (%)Polar Impurity Clearance (e.g., 2-aminopyridine)Non-Polar Impurity Clearance (e.g., Aldehyde)Dominant Crystallization Mechanism
Ethanol / Water (1:1) > 85% Excellent Moderate Anti-solvent + Cooling
Ethyl Acetate / Heptane~ 75%ModerateExcellentAnti-solvent
Isopropanol (Neat)~ 60%GoodGoodCooling
Dichloromethane / Hexane< 50%PoorExcellentAnti-solvent (High risk of oiling out)
Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Every step includes a Self-Validating Checkpoint to ensure the physical chemistry of the system is behaving as intended before you proceed.

Phase 1: Dissolution & Decolorization
  • Suspension: Suspend the crude 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine in 5 volumes of absolute ethanol.

  • Heating: Heat the mixture to 75°C under continuous stirring until complete dissolution is achieved.

  • Carbon Treatment: Add 5% w/w activated carbon. Stir at 75°C for 15 minutes, then perform a hot filtration rapidly through a pre-warmed Celite pad.

    • Causality: Ethanol provides a steep solubility curve for imidazo[1,2-a]pyridines, essential for high-yield cooling crystallization[4]. The carbon strips high-molecular-weight polymers[2].

    • Self-Validating Checkpoint: The filtrate must exhibit a distinct color shift from dark brown/red to pale yellow. If the dark color persists, the carbon was saturated; repeat the carbon treatment before proceeding.

Phase 2: Controlled Nucleation
  • Cooling: Transfer the clarified filtrate to a crystallizer. Begin cooling at a strictly controlled rate of 0.2 °C/min.

  • Seeding: Once the temperature reaches 55°C, add 0.5% w/w of pure 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine seed crystals.

    • Causality: Controlled cooling prevents rapid supersaturation, which leads to solvent inclusion and impurity entrapment within the crystal lattice[3].

    • Self-Validating Checkpoint: Within 10 minutes of seeding, the seed crystals should visibly grow and remain suspended. If they dissolve, the solution is undersaturated (heat and evaporate 10% of the solvent). If the solution rapidly turns opaque, the cooling rate was too fast, risking impurity entrapment.

Phase 3: Anti-Solvent Addition & Isolation
  • Anti-Solvent: Slowly add 5 volumes of pre-warmed (50°C) deionized water (anti-solvent) dropwise over 1 hour. Continue cooling the slurry to 5°C.

  • Isolation: Isolate the crystals via vacuum filtration. Wash the filter cake with 2 volumes of ice-cold Ethanol/Water (1:4 v/v).

    • Causality: Water acts as an anti-solvent for the lipophilic imidazo[1,2-a]pyridine core, driving the product out of solution while keeping polar impurities (like unreacted 2-aminopyridine) dissolved in the aqueous phase[4].

    • Self-Validating Checkpoint: The final wash filtrate must run completely clear. A cloudy wash indicates that surface-bound mother liquor (and therefore impurities) are still being removed, necessitating an additional cold wash cycle.

References
  • Source: PMC (nih.gov)
  • Title: Technical Support Center: Purification of 5-Isopropylimidazo[1,2-A]pyridine Source: Benchchem URL
  • Source: DICP (dicp.ac.cn)
  • Title: Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction Source: Organic Chemistry Portal URL

Sources

Optimization

Technical Support Center: Optimizing C-N Cross-Coupling Reactions for 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine

An advanced technical support resource for professionals engaged in the synthesis and optimization of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine amination reactions. Welcome to our specialized technical guide for re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An advanced technical support resource for professionals engaged in the synthesis and optimization of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine amination reactions.

Welcome to our specialized technical guide for researchers, chemists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful amination of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine, a common scaffold in medicinal chemistry. The focus is on the palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction, a powerful but often sensitive transformation. Our goal is to equip you with the scientific rationale and practical steps to overcome common experimental hurdles.

The imidazo[1,2-a]pyridine core presents unique challenges in palladium-catalyzed reactions. The endocyclic pyridine nitrogen can act as a ligand, potentially coordinating to the palladium center and inhibiting catalytic activity.[1] This guide is designed to navigate such substrate-specific issues and ensure reproducible, high-yielding results.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction with 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine is resulting in low to no product yield. What are the primary causes?

Low yields in this specific C-N coupling are frequently traced back to catalyst deactivation or suboptimal reaction parameters.[2] Let's break down the most common culprits.

Possible Causes:

  • Catalyst Poisoning by Pyridine Nitrogen: The most significant challenge with imidazo[1,2-a]pyridine substrates is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, effectively titrating it out of the catalytic cycle and leading to deactivation.[1]

  • Atmospheric Contamination: Palladium(0) catalysts are highly sensitive to oxygen. Insufficiently inert reaction conditions can lead to the oxidation of the active catalyst and the formation of inactive palladium black.[2]

  • Suboptimal Ligand-Base Combination: The synergy between the phosphine ligand and the base is critical for both catalyst stability and reactivity. An inappropriate choice can stall the catalytic cycle.[1]

  • Impure Reagents or Solvents: Water or other protic impurities can react with the catalyst or the strong base, leading to catalyst decomposition and reduced efficacy.[2]

Troubleshooting Strategies:

  • Ligand Selection: Employ sterically bulky, electron-rich monodentate biarylphosphine ligands. Ligands like XPhos , RuPhos , or BrettPhos are designed to create a sterically hindered coordination sphere around the palladium atom. This bulkiness physically obstructs the pyridine nitrogen from coordinating with the metal center while still allowing the desired catalytic cycle to proceed.

  • Ensure a Strictly Inert Atmosphere: All glassware should be oven or flame-dried. Solvents must be anhydrous and thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction setup and duration.

  • Systematic Screening: If the initial conditions fail, a systematic screening of ligands, bases, and solvents is the most logical path forward. Changing one variable at a time is crucial for identifying the key parameter for your specific aryl halide partner.[3]

Q2: I'm observing significant formation of a hydrodehalogenated side product from my aryl halide starting material. How can I suppress this?

Hydrodehalogenation is a common parasitic reaction in Buchwald-Hartwig couplings. It occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom.

Mechanistic Insight: This side reaction can occur via several pathways, often involving β-hydride elimination from palladium-alkoxide species (formed from the base) or from trace water impurities.

Troubleshooting Strategies:

  • Ligand Modification: This is the most effective lever. Switching to a ligand that promotes a faster rate of reductive elimination of the desired C-N bond can outcompete the hydrodehalogenation pathway.[4] Sterically hindered biaryl phosphine ligands are often effective.

  • Base Selection: The choice of base can influence the rate of this side reaction. While strong bases like NaOtBu are often required, screening alternatives like LiHMDS or weaker bases such as K₃PO₄ or Cs₂CO₃ (often requiring higher temperatures) may be beneficial.[4][5]

  • Temperature Control: Lowering the reaction temperature can sometimes slow the decomposition pathway responsible for hydrodehalogenation more than it slows the desired coupling. This may require a longer reaction time.[1]

Q3: My reaction mixture turns black, and the reaction stalls. What does this indicate?

The formation of a fine black precipitate is a classic sign of catalyst decomposition, where the soluble palladium catalyst has agglomerated into inactive, metallic palladium(0) black.[1]

Possible Causes:

  • Oxygen Contamination: As mentioned, this is a primary cause of catalyst death.

  • Thermal Instability: While heat is often required, excessively high temperatures (>120 °C) can cause the palladium-ligand complex to decompose, especially over prolonged reaction times.[1]

  • Inappropriate Ligand: The ligand's role is to stabilize the palladium center throughout the catalytic cycle. If the ligand is not robust enough for the reaction conditions, it can dissociate, leaving the palladium vulnerable to decomposition.

Troubleshooting Strategies:

  • Improve Inert Atmosphere Technique: Re-evaluate your degassing and inert gas handling procedures.

  • Optimize Temperature: Screen a range of temperatures (e.g., 80-110 °C). It's often better to run the reaction for longer at a slightly lower temperature to preserve catalyst lifetime.

  • Use a Pre-catalyst: Well-defined palladium pre-catalysts (e.g., XPhos Pd G3) can provide more consistent and reproducible results compared to generating the active catalyst in situ from sources like Pd(OAc)₂.[2] Pre-catalysts often form the active Pd(0) species more cleanly and efficiently.

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving common issues encountered during the amination reaction.

troubleshooting_workflow start Low or No Product Yield? check_inert Is the atmosphere strictly inert? start->check_inert check_reagents Are reagents & solvents pure and anhydrous? check_inert->check_reagents Yes improve_inert Action: Improve inert atmosphere technique. (Degas solvents, flame-dry glassware) check_inert->improve_inert No check_catalyst Is the catalyst system (ligand/base) optimal? check_reagents->check_catalyst Yes purify_reagents Action: Use fresh, high-purity reagents and anhydrous solvents. check_reagents->purify_reagents No screen_conditions Action: Systematically screen ligands, bases, and solvents. check_catalyst->screen_conditions No side_products Are significant side products observed (e.g., hydrodehalogenation)? check_catalyst->side_products Yes improve_inert->check_reagents purify_reagents->check_catalyst solved Problem Solved! screen_conditions->solved change_ligand Action: Switch to a more bulky/electron-rich ligand. (e.g., XPhos, RuPhos) side_products->change_ligand Yes side_products->solved No change_ligand->solved

Caption: A systematic workflow for troubleshooting Buchwald-Hartwig amination.

Data-Driven Optimization: Condition Screening

A systematic screening of reaction parameters is often the most efficient path to a successful reaction. Below is an illustrative table for screening ligands and bases for the coupling of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine with a generic aryl bromide.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10085
2Pd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.5)Toluene10078
3Pd₂(dba)₃ (2)BrettPhos (4)NaOtBu (1.5)Toluene10081
4Pd₂(dba)₃ (2)XPhos (4)LiHMDS (1.5)Toluene10075
5Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.0)Dioxane11065
6XPhos Pd G3 (4)-NaOtBu (1.5)Toluene10092

This data is illustrative. Actual results will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a robust starting point for the C-N cross-coupling.

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine (1.2 equiv), and the base (e.g., NaOtBu, 1.5 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%). Add these to the Schlenk tube.

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of ~0.1 M with respect to the aryl halide) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[1]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a short plug of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Reaction Mechanism Visualization

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

catalytic_cycle pd0 L₂Pd⁰ ox_add Oxidative Addition pd0->ox_add pd2_complex L₂PdII(Ar)(X) ox_add->pd2_complex arx Ar-X ox_add->arx amine_coord Amine Coordination & Deprotonation pd2_complex->amine_coord amido_complex L₂PdII(Ar)(NR₂) amine_coord->amido_complex r2nh + R₂NH + Base amine_coord->r2nh red_elim Reductive Elimination amido_complex->red_elim red_elim->pd0 product Ar-NR₂ red_elim->product

Caption: A simplified Buchwald-Hartwig catalytic cycle.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • MilliporeSigma. Cross-Coupling Reaction Manual: Desk Reference.
  • Reddit. (2018).
  • Wikipedia. (n.d.).
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Fan, R., Kuai, M., Lin, D., Bauer, F., & Fang, W. (2022). A General C–N Cross-Coupling to Synthesize Heteroaryl Amines Using a Palladacyclic N-Heterocyclic Carbene Precatalyst. Organic Letters, 24(47), 8688–8693.
  • BenchChem. (2025).
  • Chem.LibreTexts. (2023).
  • Anderson, K. W., Tundel, R. E., Ikawa, T., Altman, R. A., & Buchwald, S. L. (2006). The Journal of Organic Chemistry, 71(14), 5313-5322. [Link]

  • Hartwig, J. F. (2008). Accounts of Chemical Research, 41(11), 1534-1544. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Cellular Uptake of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Welcome to the technical support center for 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cellular uptake of this and similar imidazo[1,2-a]pyridine derivatives. Here, we will address common issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies to advance your research.

Frequently Asked Questions (FAQs)
Q1: We are observing low intracellular concentrations of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine in our initial cell-based assays. What are the primary factors that could be causing this?

A1: Poor cellular uptake of a small molecule like 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a frequent hurdle in drug discovery and can stem from several factors.[1] These can be broadly categorized into three areas: the physicochemical properties of the compound itself, the specific biology of the cell line being used, and the experimental conditions of your assay.

  • Compound Properties: Key characteristics such as high molecular weight, low lipophilicity (the ability to dissolve in fats or lipids), high polar surface area, and the presence of charged groups can all impede a compound's ability to passively diffuse across the lipid bilayer of the cell membrane.[1][2][3]

  • Cellular Mechanisms: The cell membrane is not a simple barrier. It is equipped with a variety of transporter proteins that can either facilitate the entry of substances (uptake transporters) or actively pump them out (efflux transporters).[4][5] If your compound is a substrate for a highly active efflux pump, such as P-glycoprotein (P-gp), it could be rapidly removed from the cell, resulting in low intracellular accumulation.[1]

  • Experimental Conditions: Factors such as the choice of cell culture medium, serum concentration, cell density, and even the type of culture vessel can influence cell health and membrane integrity, thereby affecting compound uptake.[6][7][8]

Troubleshooting & Optimization Guides
Q2: How can we systematically determine if the poor uptake is due to the compound's intrinsic properties or active cellular efflux?

A2: A tiered experimental approach is the most effective way to dissect this problem. We recommend starting with an assessment of passive permeability and then moving on to investigate the role of active transport.

Step 1: Assess Passive Permeability with a Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a cell-free assay that provides a clean measure of a compound's ability to diffuse across a lipid membrane.[1] This will help you determine if the issue lies with the fundamental physicochemical properties of your compound.

  • Principle: A donor well containing the compound is separated from an acceptor well by a porous filter coated with a lipid layer that mimics a cell membrane. The rate at which the compound appears in the acceptor well is a measure of its passive permeability.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Prepare the PAMPA Plate: A 96-well filter plate is coated with a solution of a lipid (e.g., phosphatidylcholine) in a suitable organic solvent (e.g., dodecane). The solvent is allowed to evaporate, leaving a lipid layer on the filter.

  • Prepare Compound Solutions: Dissolve 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine in a buffer that matches the assay conditions (e.g., phosphate-buffered saline, PBS) to a known concentration.

  • Load the Donor Plate: Add the compound solution to the wells of a 96-well donor plate.

  • Assemble the PAMPA Sandwich: Place the lipid-coated filter plate on top of the donor plate, and then place this assembly on top of an acceptor plate containing fresh buffer.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculate Permeability: The effective permeability (Pe) can be calculated using established equations.

Step 2: Evaluate Active Transport using a Caco-2 Cell Permeability Assay

If the PAMPA results indicate good passive permeability, the next step is to investigate the role of active transport using a cell-based assay. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used model because it differentiates into a monolayer of polarized epithelial cells that express a variety of transporters, mimicking the intestinal barrier.[1][9]

  • Principle: Caco-2 cells are grown on a semi-permeable membrane in a transwell insert, separating an apical (upper) chamber from a basolateral (lower) chamber. By adding the compound to one chamber and measuring its appearance in the other, you can assess both passive and active transport.

Experimental Protocol: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).[1] Seed the cells onto transwell inserts and allow them to differentiate for 21 days to form a confluent monolayer.

  • Verify Monolayer Integrity: Before the assay, measure the transepithelial electrical resistance (TEER) to ensure the cell monolayer is intact.

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with glucose).

    • Add the dosing solution containing your compound to the apical chamber.

    • Add fresh transport buffer to the basolateral chamber.

    • Incubate at 37°C with gentle shaking.

  • Permeability Assay (Basolateral to Apical - B-A):

    • In a separate set of wells, add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Sample Collection and Analysis: At various time points, take samples from the receiver chamber and analyze the compound concentration using LC-MS/MS.

  • Calculate Apparent Permeability (Papp) and Efflux Ratio: Calculate the Papp for both directions. The efflux ratio (Papp B-A / Papp A-B) will indicate if active efflux is occurring. An efflux ratio greater than 2 is generally considered indicative of active efflux.

Interpreting the Results:

PAMPA Result Caco-2 Efflux Ratio Interpretation Next Steps
Low PermeabilityNot ApplicablePoor intrinsic passive permeability.Consider medicinal chemistry efforts to optimize the compound's physicochemical properties (e.g., reduce polar surface area, modify logP).
High Permeability< 2Good passive permeability, no significant efflux. The issue may lie with other cellular factors or experimental conditions.Investigate cell line-specific transporters, optimize cell culture conditions, or consider alternative uptake mechanisms.
High Permeability> 2The compound is likely a substrate for an efflux transporter.Perform inhibitor studies with known efflux pump inhibitors (e.g., verapamil for P-gp) to confirm the specific transporter involved.
Q3: Our compound has poor aqueous solubility. How can we improve its delivery to the cells in our uptake assays?

A3: Poor solubility is a common challenge that can lead to an underestimation of permeability.[10] It is crucial to ensure your compound remains in solution throughout the experiment.

  • Co-solvents: You can use a small percentage (typically <1%) of a biocompatible co-solvent like dimethyl sulfoxide (DMSO) to aid in dissolving your compound. However, be mindful that high concentrations of DMSO can be toxic to cells and may affect membrane integrity.

  • Solubilizing Agents: For compounds that are particularly difficult to dissolve, you might consider using solubilizing agents such as cyclodextrins. These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.

  • Formulation Strategies: In more advanced stages of drug development, formulation strategies like self-microemulsifying drug delivery systems (SMEDDS) can be employed to enhance the oral absorption of poorly permeable drugs.[11]

Q4: What are some alternative methods for quantifying cellular uptake of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine?

A4: While LC-MS/MS is the gold standard for its sensitivity and specificity, other methods can also be employed, particularly for higher-throughput screening.

  • Radiolabeled Tracer Assays: If a radiolabeled version of your compound is available (e.g., with ³H or ¹⁴C), you can directly measure its accumulation in cells by scintillation counting. This is a highly sensitive and quantitative method.[12][13][14]

  • Fluorescent Assays: If your compound is intrinsically fluorescent or can be tagged with a fluorescent dye without significantly altering its properties, you can use fluorescence microscopy, flow cytometry, or a plate reader to measure uptake.[12][15]

  • Mass Spectrometry-based Assays: In addition to traditional LC-MS/MS of cell lysates, techniques like MALDI-TOF mass spectrometry can be used for direct quantification of internalized compounds.[16]

Visualizing the Troubleshooting Workflow

To help guide your experimental decisions, the following diagram illustrates the logical flow for troubleshooting poor cellular uptake.

Troubleshooting_Workflow cluster_initial_problem Initial Observation cluster_investigation Investigation Phase cluster_analysis Analysis & Interpretation cluster_conclusion Conclusion & Next Steps Start Low Intracellular Concentration PAMPA Perform PAMPA Assay Start->PAMPA Solubility Assess Solubility Start->Solubility PassivePerm Good Passive Permeability? PAMPA->PassivePerm Caco2 Perform Caco-2 Assay Efflux Efflux Ratio > 2? Caco2->Efflux PassivePerm->Caco2 Yes OptimizeProps Optimize Physicochemical Properties PassivePerm->OptimizeProps No InhibitorStudy Conduct Efflux Inhibitor Studies Efflux->InhibitorStudy Yes CheckConditions Optimize Experimental Conditions Efflux->CheckConditions No Cellular_Transport cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Passive Passive Diffusion Small, lipophilic molecules move down their concentration gradient. Compound_in Low Concentration Passive:port->Compound_in Facilitated Facilitated Diffusion Movement down a concentration gradient, aided by a channel or carrier protein. Facilitated:port->Compound_in Active Active Transport Movement against a concentration gradient, requires energy (ATP). Can be for uptake or efflux. Active:port->Compound_in Compound_out 2-(3-methylphenyl)imidazo [1,2-a]pyridin-3-amine Compound_out->Passive:port ? Compound_out->Facilitated:port ? Compound_out->Active:port ?

Caption: Possible routes of cellular entry for a small molecule.

Final Recommendations

Troubleshooting poor cellular uptake is an iterative process. By systematically evaluating the properties of your compound, the biological context of your cell model, and the specifics of your experimental setup, you can identify the root cause of the problem and develop effective solutions. Remember that imidazo[1,2-a]pyridine derivatives are a diverse class of molecules with a wide range of biological activities, and a thorough understanding of their cellular transport is key to unlocking their therapeutic potential. [17][18][19]

References
  • MarinBio. Cell-Based Drug Uptake Assays. Available from: [Link]

  • Zhang, L., et al. (2019). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Drug Delivery. Available from: [Link]

  • Stewart, M. P., et al. (2016). Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization. Molecular Pharmaceutics. Available from: [Link]

  • Guo, C., et al. (2018). Cellular Uptake of Nanoparticles versus Small Molecules: A Matter of Size. Accounts of Chemical Research. Available from: [Link]

  • Dvorak, A., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology. Available from: [Link]

  • GMP Plastics. (2025). How to Optimize Cell Culture. Available from: [Link]

  • Dvorak, A., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology. Available from: [Link]

  • VistaLab Technologies. (2022). 8 Ways to Optimize Cell Cultures. Available from: [Link]

  • Guo, C., et al. (2018). Cellular Uptake of Nanoparticles versus Small Molecules: A Matter of Size. PubMed. Available from: [Link]

  • Burlina, F., et al. (2006). A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry. Nature Protocols. Available from: [Link]

  • Zhang, L., et al. (2019). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online. Available from: [Link]

  • News-Medical.Net. (2023). Understanding small molecule transport across cell membranes. Available from: [Link]

  • Tsinman, K., et al. (2023). Challenges in Permeability Assessment for Oral Drug Product Development. Pharmaceutics. Available from: [Link]

  • Royal Society of Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available from: [Link]

  • Al-Zoubi, M., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Molecules. Available from: [Link]

  • PubChem. 2-Phenylimidazo(1,2-a)pyridin-3-amine. Available from: [Link]

  • PubMed. (1989). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Available from: [Link]

  • Lecarpentier, Y., et al. (2011). Optimizing stem cell culture. Journal of Cellular Biochemistry. Available from: [Link]

  • da Silva, M. R., et al. (2023). Selenylated Imidazo [1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells. International Journal of Molecular Sciences. Available from: [Link]

  • ACS Publications. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Available from: [Link]

  • Bentham Science. (2023). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Available from: [Link]

  • NextSDS. 2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride. Available from: [Link]

  • IUCrData. (2016). (E)-2-Phenyl-N-(thiophen-2-ylmethylidene)imidazo[1,2-a]pyridin-3-amine. Available from: [Link]

  • Labinsights. (2023). Method for Determination of Drug Permeability. Available from: [Link]

  • PubMed. (2026). Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. Available from: [Link]

  • NextSDS. 2-(2-PHENYL-IMIDAZO[1,2-A]PYRIDIN-3-YL)-ETHYLAMINE. Available from: [Link]

  • Al-Hussain, S. A., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Scientific Reports. Available from: [Link]

  • Al-Qadi, K. A., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. Available from: [Link]

  • Al-Qadi, K. A., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. Available from: [Link]

  • ACS Publications. (2017). Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (2026). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). Available from: [Link]

  • Zamek-Gliszczynski, M. J., et al. (2013). What do drug transporters really do?. Nature Reviews Drug Discovery. Available from: [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2024). Role of transporters in drug absorption and elimination. Available from: [Link]

  • MDPI. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Available from: [Link]

  • The AAPS Journal. (2009). The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. Available from: [Link]

  • ResearchGate. Role of Transporters in Drug Interactions. Available from: [Link]

  • Academia.edu. The role of transporters in drug interactions. Available from: [Link]

  • ACS Omega. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]

  • MDPI. (2024). C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. Available from: [Link]

  • de F. S. Santos, M., et al. (2026). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]

  • Ling, Y., et al. (2022). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. Acta Pharmaceutica Sinica B. Available from: [Link]

Sources

Optimization

Technical Support Center: A Guide to Preventing Degradation of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine During Long-Term Storage

Welcome to the technical support resource for 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine. The imidazo[1,2-a]pyridine core is a foundational scaffold in modern medicinal chemistry, recognized for its broad therapeuti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine. The imidazo[1,2-a]pyridine core is a foundational scaffold in modern medicinal chemistry, recognized for its broad therapeutic potential.[1][2] The stability and purity of your starting materials are paramount to the success and reproducibility of your research. This guide provides in-depth, experience-driven advice to help you maintain the integrity of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine during long-term storage.

Section 1: Frequently Asked Questions (FAQs) - Essential Storage Protocols

This section addresses the most common inquiries regarding the day-to-day handling and storage of your compound.

Q1: What are the absolute ideal conditions for the long-term storage of this compound?

A: For maximum stability, the compound should be stored at -20°C , under an inert atmosphere (argon or nitrogen) , in a tightly sealed, amber glass vial , and placed in a desiccator or a controlled low-humidity environment.

Q2: Why is an inert atmosphere so critical?

A: The recommendation for an inert atmosphere is based on fundamental chemical principles. The molecule possesses a primary amine group (-NH2) and an electron-rich heterocyclic ring system. These features make it susceptible to oxidative degradation. Oxygen from the air can react with the compound, leading to the formation of colored impurities and a loss of potency.

Q3: My lab stores most amines at 4°C. Is -20°C truly necessary?

A: While 4°C is acceptable for short-term storage (days to weeks), -20°C is strongly recommended for long-term storage (months to years). Lower temperatures significantly slow down the rate of all potential degradation reactions. Studies on other amine compounds have shown that even refrigerated temperatures (e.g., 7°C) can permit significant degradation over time compared to frozen conditions.[3]

Q4: What type of container is best? Can I use plastic tubes?

A: Type I borosilicate amber glass vials with PTFE-lined caps are the gold standard. Amber glass protects the compound from light, which can cause photodegradation. While high-quality plastic containers like HDPE can be used, glass is generally preferred due to its superior inertness and barrier properties against moisture and gases.[4]

Q5: How can I visually tell if my sample might be degrading?

A: A pure sample of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine should be a consistent, free-flowing powder. Signs of potential degradation include:

  • Color Change: Development of a yellow, brown, or orange tint.

  • Clumping or Caking: This may indicate moisture absorption, as amines are often hygroscopic.[4]

  • Change in Odor: While subjective, any deviation from the initial odor can be an indicator.

If you observe any of these changes, it is crucial to perform an analytical purity check before using the compound in an experiment.

Section 2: Troubleshooting Guide - Investigating Suspected Degradation

This section provides a logical framework for diagnosing and confirming degradation when you encounter unexpected issues in your research.

Issue: My compound's appearance has changed from a white powder to a yellowish solid.

  • Probable Cause: This is a classic sign of oxidation or the formation of a chromophoric (light-absorbing) degradant. It often occurs due to improper storage without an inert atmosphere or a faulty container seal.

  • Causality Explained: The imidazo[1,2-a]pyridine ring system and the exocyclic amine are susceptible to oxidation. The resulting products often have extended conjugation, causing them to absorb visible light and appear colored.

  • Recommended Action:

    • Do not use the material for sensitive experiments.

    • Perform a purity analysis using the HPLC-UV protocol outlined in Section 4.1 .

    • Compare the chromatogram to a reference standard or a previously analyzed batch of known purity. The presence of new peaks, especially late-eluting ones, confirms the formation of impurities.

Issue: My recent biological or chemical assays are yielding inconsistent or lower-than-expected results.

  • Probable Cause: A decline in the purity of your compound means you are using less of the active molecule than intended, leading to reduced efficacy or inconsistent results.

  • Causality Explained: If a portion of the compound has degraded, its effective concentration in your stock solution is lower than calculated. This directly impacts dose-response curves, kinetic measurements, and reaction yields.

  • Recommended Action:

    • Immediately qualify the purity of your current batch using HPLC analysis (Section 4.1 ).

    • Prepare a fresh stock solution from a new, unopened vial of the compound if possible, and re-run a key experiment.

    • If a new vial is unavailable, consider re-purifying the degraded material if the impurity level is low and you have the necessary chemistry expertise. Otherwise, the batch should be discarded.

Section 3: Primary Degradation Pathways and Prevention

Understanding the "how" and "why" of degradation is key to prevention. For 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine, three primary degradation mechanisms should be considered.

  • Oxidation: This is the most likely degradation pathway in the presence of air. The reaction can occur at the primary amine or on the electron-rich imidazopyridine ring, potentially forming N-oxides, hydroxylated species, or dimeric impurities.

  • Hydrolysis: As a primary amine, the compound is hygroscopic and can absorb atmospheric moisture.[4] While the imidazopyridine core is generally stable to hydrolysis, the presence of water can facilitate other degradation reactions or affect the physical properties of the solid.

  • Photodegradation: Aromatic and heterocyclic systems can absorb UV and visible light. This energy can promote bond cleavage and the formation of radical species, leading to a complex mixture of degradation products.

The following diagram illustrates these potential degradation routes.

G cluster_0 Stress Factors cluster_1 Compound cluster_2 Degradation Products O2 Oxygen (Air) Compound 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine O2->Compound Oxidation H2O Moisture H2O->Compound Hydrolysis/Moisture Uptake Light Light (hv) Light->Compound Photodegradation Oxidized Oxidized Products (N-Oxides, Hydroxylated Species) Compound->Oxidized Hydrolyzed Hygroscopic Adducts Compound->Hydrolyzed Photo Photodegradants Compound->Photo

Caption: Potential degradation pathways for the target compound.

Section 4: Protocols for Stability Assessment

To ensure the integrity of your research, routine analysis and, when necessary, forced degradation studies are essential.

Protocol 4.1: Routine Quality Control (QC) by HPLC-UV

This protocol is a self-validating check to quickly assess the purity of your compound.

Objective: To determine the purity of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine by percent area.

Methodology:

  • Sample Preparation: Accurately prepare a ~0.5 mg/mL solution of your compound in a 50:50 mixture of acetonitrile and water.

  • HPLC System: A standard HPLC system with UV detection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm and 254 nm.[5]

    • Injection Volume: 10 µL.

  • Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. A pure sample should be >98%.

Protocol 4.2: Forced Degradation Study Workflow

This study intentionally exposes the compound to harsh conditions to proactively identify potential degradants and confirm the stability-indicating nature of your analytical method.

G cluster_stress Apply Stress Conditions (24h) start Start: Pure Compound prep Prepare 5 Samples (1 mg/mL in ACN:H2O) start->prep acid Acidic 0.1 M HCl, 60°C base Basic 0.1 M NaOH, 60°C oxid Oxidative 3% H2O2, RT heat Thermal 80°C Solution light Photolytic UV Lamp, RT analyze Analyze All Samples by LC-MS/MS (vs. Control Sample) end Identify Degradants & Confirm Method Specificity analyze->end

Caption: Workflow for a forced degradation study.

Section 5: Data Summary and Recommendations

For ease of reference, the key parameters are summarized below.

Table 1: Storage Condition Guidelines

ParameterRecommended ConditionCondition to AvoidRationale
Temperature -20°C (Long-term) 2-8°C (Short-term)Room Temperature, Fluctuating TemperaturesMinimizes degradation kinetics.[3][4]
Atmosphere Inert Gas (Argon, Nitrogen)Ambient AirPrevents oxidation of the amine and heterocyclic ring.
Light In the Dark (Amber Vials)Direct Sunlight, UV LightPrevents photodegradation.
Humidity Dry / DesiccatedHigh Humidity EnvironmentAmines are hygroscopic; moisture can promote degradation.[4]
Container Tightly Sealed, Type I Amber GlassLoosely Capped, Incompatible PlasticEnsures protection from atmosphere and light.[4]

Table 2: Typical Analytical Parameters for Purity Assessment

ParameterSpecification
Technique HPLC-UV or LC-MS/MS
Column C18 Reversed-Phase
Mobile Phase Acetonitrile / Water with Acid Modifier (e.g., Formic Acid)
Detection UV (210-254 nm) or Mass Spectrometry (ESI+)[6]
Purity Acceptance >98% for most research applications

By adhering to these guidelines and implementing routine quality control, you can ensure the long-term stability of your 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine, leading to more reliable and reproducible scientific outcomes.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • MDPI. (2025, July 10). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E). Retrieved from [Link]

  • Columbus Chemical Industries. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • ACS Omega. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • PMC. (n.d.). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, March 3). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Retrieved from [Link]

  • IUCrData. (2016). (E)-2-Phenyl-N-(thiophen-2-ylmethylidene)imidazo[1,2-a]pyridin-3-amine. Retrieved from [Link]

  • Applied and Environmental Microbiology. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Retrieved from [Link]

  • PubMed. (2007, November 15). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. Retrieved from [Link]

  • ResearchGate. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives | Request PDF. Retrieved from [Link]

  • MDPI. (2025, February 8). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. Retrieved from [Link]

  • ScienceDirect. (2023, March 1). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of storage conditions on the biogenic amine content in wild boar meat. Retrieved from [Link]

  • Semantic Scholar. (2019). Microbial Degradation of Pyridine and Pyridine Derivatives. Retrieved from [Link]

  • MDPI. (2024, July 24). C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. Retrieved from [Link]

  • PMC. (2023, March 2). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Retrieved from [Link]

  • ResearchGate. (2010, February 19). Microbial Degradation of Pyridine and Its Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Retrieved from [Link]

  • MDPI. (2004, September 30). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate.
  • PMC. (n.d.). Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. Retrieved from [Link]

  • PMC. (n.d.). Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS. Retrieved from [Link]

Sources

Troubleshooting

optimizing mobile phase for 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine chromatography

Topic: Optimizing Mobile Phase for 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine This guide provides in-depth troubleshooting and optimization strategies for the chromatographic analysis of 2-(3-methylphenyl)imidazo[1,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Mobile Phase for 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine

This guide provides in-depth troubleshooting and optimization strategies for the chromatographic analysis of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine. The inherent physicochemical properties of this molecule—a basic heterocyclic amine with significant aromatic character—present specific challenges that can be systematically addressed through logical mobile phase optimization.

Foundational Analysis of the Analyte

Before troubleshooting, understanding the analyte's structure is paramount. 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine possesses two key features that dictate its chromatographic behavior:

  • A Hydrophobic Core: The presence of two aromatic rings (the phenyl group and the imidazopyridine system) provides significant hydrophobicity, making Reversed-Phase (RP) chromatography a suitable starting point.[1]

  • A Basic Functional Group: The imidazopyridine nitrogen atoms and the primary amine at the 3-position are basic. These sites are readily protonated in acidic conditions, leading to a positive charge on the molecule. This basicity is a critical factor influencing peak shape, as interactions with the stationary phase must be carefully controlled.

These characteristics mean that while the compound is hydrophobic enough for RP-HPLC, its basicity can cause undesirable interactions with the stationary phase, particularly residual silanols on silica-based columns, leading to poor peak shape. Mobile phase pH will be the most powerful tool for controlling retention and peak symmetry.

Troubleshooting and Optimization Guide (Q&A Format)

Q1: My peak is eluting too early (poor retention) in Reversed-Phase (RP) mode. How can I increase its retention time?

Answer: Poor retention in RP chromatography indicates that the analyte is spending too much time in the mobile phase and not interacting sufficiently with the non-polar stationary phase.[1] This typically means the mobile phase is too "strong" (i.e., has too high a concentration of organic solvent).

Causality & Strategy: In RP mode, water (or buffer) is the "weak" solvent and the organic solvent (e.g., acetonitrile, methanol) is the "strong" solvent. By decreasing the proportion of the organic solvent, you increase the polarity of the mobile phase. This enhances the hydrophobic interaction between your analyte and the C18 stationary phase, leading to increased retention. A general rule of thumb is that a 10% decrease in the organic modifier can lead to a 2- to 3-fold increase in retention time.[2]

Step-by-Step Protocol 1: Adjusting Mobile Phase Strength

  • Initial Condition Check: Let's assume your current mobile phase is 70% Acetonitrile / 30% Water.

  • Stepwise Reduction: Decrease the acetonitrile concentration in 10% increments. Prepare mobile phases of:

    • 60% Acetonitrile / 40% Water

    • 50% Acetonitrile / 50% Water

    • 40% Acetonitrile / 60% Water

  • Injection & Evaluation: Inject your sample with each mobile phase composition and monitor the retention time (tR).

  • Optimization: Aim for a retention factor (k) between 2 and 10 for robust separation.[2] If a specific isocratic condition provides nearly optimal, but not perfect, retention, you can fine-tune the organic content in smaller (2-3%) increments around that value. For complex mixtures, consider developing a gradient elution method.[3]

Q2: I have sufficient retention, but my peak shape is poor (significant tailing or broadening). What is the cause and how do I fix it?

Answer: Poor peak shape for a basic compound like 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine is almost always due to secondary interactions with the stationary phase, primarily the acidic silanol groups on the surface of silica-based columns. At mid-range pH, your analyte can be partially protonated, leading to a mixed population of charged and neutral molecules and strong, undesirable ionic interactions with negatively charged silanols.

Causality & Strategy: The key is to control the ionization state of the analyte by adjusting the mobile phase pH.[2] By moving the pH at least 2 units away from the analyte's pKa, you can ensure it exists in a single, consistent ionic form. For a basic compound, you have two primary options:

  • Low pH (e.g., pH 2.5-3.5): The amine groups will be fully protonated (BH+). This consistent positive charge can be managed effectively with a low pH buffer and can even enhance retention in some cases. This is the most common approach.

  • High pH (e.g., pH 9-10): The analyte will be in its neutral, free-base form (B). This eliminates ionic interactions with silanols. Crucially, you must use a pH-stable column designed for high pH work to avoid dissolving the silica backbone.

Step-by-Step Protocol 2: Mobile Phase pH Screening

  • Column Compatibility Check: Before you begin, verify the recommended operating pH range for your specific HPLC column. Most standard silica columns are stable between pH 2.5 and 7.5.

  • Prepare Buffered Mobile Phases:

    • Low pH Condition: Prepare a 20 mM solution of formic acid or ammonium formate in water. Adjust the pH of this aqueous buffer to 3.0 with formic acid. Always adjust the pH of the aqueous component before adding the organic solvent. [4]

    • Mid-Range pH (for comparison): Prepare a 20 mM ammonium acetate buffer and adjust the pH to 5.0.

  • Solvent Preparation: Create your mobile phases by mixing the prepared aqueous buffers with acetonitrile at a ratio determined from Protocol 1 (e.g., 50:50).

  • Equilibration and Analysis: For each pH condition, flush the column with at least 10-15 column volumes of the new mobile phase before injecting the sample.

  • Evaluation: Compare the chromatograms. You should observe a significant improvement in peak symmetry (reduced tailing factor) at the lower pH.

Data Interpretation Table:

Parameter Change Expected Effect on Retention Time (tR) Expected Effect on Peak Shape Rationale
Decrease % Organic Increase Minimal Change Strengthens hydrophobic interactions with the stationary phase.[2]
Switch to Low pH (e.g., 3.0) May Increase or Decrease Significant Improvement Analyte is fully protonated (BH+), minimizing silanol interactions.
Use Mid-Range pH (e.g., 5.0-7.0) Variable Poor (Tailing) Analyte is partially protonated, leading to mixed-mode interactions.
Add 0.1% TFA Increase Improvement Trifluoroacetate acts as an ion-pairing agent, masking silanols and providing a counter-ion for the protonated analyte.

| Switch to High pH (e.g., 9.5) | Decrease | Significant Improvement | Analyte is in its neutral form (B), eliminating ionic interactions. Requires a pH-stable column. |

Q3: I've tried adjusting the organic content and pH in RP mode, but I still can't achieve adequate retention. What's next?

Answer: If your compound is too polar for sufficient retention in reversed-phase, even with low organic content, the next logical step is to switch to an alternative chromatographic mode. For polar, basic compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice.[5][6]

Causality & Strategy: HILIC operates on a "reverse" principle to RP mode. It uses a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (>70% acetonitrile) and a small amount of water or aqueous buffer.[7] The aqueous component forms a water-rich layer on the surface of the stationary phase. Polar analytes like your protonated imidazopyridine derivative can partition into this layer and be retained.[8][9] In HILIC, water is the "strong," eluting solvent.

Step-by-Step Protocol 3: Initial HILIC Method Development

  • Select a HILIC Column: Choose a suitable HILIC stationary phase. An amide or bare silica column is a good starting point.

  • Prepare HILIC Mobile Phase:

    • Solvent A: 10 mM Ammonium Formate in Water, pH 3.5.

    • Solvent B: Acetonitrile.

  • Scouting Gradient: Run a broad gradient to determine the approximate elution conditions.

    • Flow Rate: 1.0 mL/min

    • Gradient Program:

      • 0.0 min: 95% B

      • 10.0 min: 70% B

      • 11.0 min: 95% B

      • 15.0 min: 95% B (re-equilibration)

  • Evaluation and Optimization: Observe the retention time of your peak. If it is well-retained, you can now develop an isocratic method or a shallower gradient around the elution percentage from your scouting run to optimize the separation.

Mobile Phase Optimization Workflow

The following diagram illustrates the logical decision-making process for optimizing the mobile phase for your analyte.

Mobile_Phase_Optimization start Start: Initial RP-HPLC Run (e.g., 50:50 ACN:H2O) prob Problem Assessment start->prob retention Poor Retention (Peak elutes too early) prob->retention No shape Poor Peak Shape (Tailing / Broadening) prob->shape Yes, but... good Acceptable Separation prob->good Yes sol_retention Decrease % Organic Solvent (e.g., from 50% to 40% ACN) retention->sol_retention sol_shape Control Analyte Ionization: Adjust Mobile Phase pH shape->sol_shape end Optimized Method good->end alt_mode Still Poor Retention? sol_retention->alt_mode ph_low Use Low pH Buffer (pH 2.5-3.5) Ensures full protonation (BH+) sol_shape->ph_low ph_high Use High pH Buffer (pH > 9) on compatible column Ensures neutral form (B) sol_shape->ph_high ph_low->prob ph_high->prob alt_mode->prob No, retention is now good hilic Switch to HILIC Mode (High Organic, Polar Column) alt_mode->hilic Yes hilic->end

Caption: Logical workflow for troubleshooting chromatography of basic analytes.

References

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. [Link]

  • Dr. Maisch GmbH. HILIC. [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]

  • Broughton, C. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • MAC-MOD Analytical. ACE HILIC Method Development Guide. [Link]

  • Islam, R. et al. (2019, December 28). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate. [Link]

  • Roemling, R. et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • Shinde, V. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]

Sources

Reference Data & Comparative Studies

Validation

efficacy of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine vs standard ligands in receptor binding assays

As a Senior Application Scientist, evaluating the pharmacological profile of novel heterocyclic scaffolds requires a rigorous understanding of both structural biology and assay mechanics. The imidazo[1,2-a]pyridine pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the pharmacological profile of novel heterocyclic scaffolds requires a rigorous understanding of both structural biology and assay mechanics. The imidazo[1,2-a]pyridine pharmacophore is a privileged structure in medicinal chemistry, historically associated with Central Benzodiazepine Receptor (CBR/GABA-A) agonists like zolpidem, and Peripheral Benzodiazepine Receptor (PBR/TSPO) ligands like alpidem[1].

When analyzing 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine , we observe a fascinating divergence in receptor selectivity. Unlike standard GABA-A ligands, this compound features a primary amine at the 3-position and an m-tolyl group at the 2-position. This guide provides an objective, data-driven comparison of this compound against standard ligands, detailing the causality behind its binding profile and the self-validating experimental protocols required to prove it.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

The binding affinity of imidazo[1,2-a]pyridines is dictated by precise steric and electronic interactions within the receptor pockets.

  • GABA-A (CBR) Interaction: Standard ligands like zolpidem possess an N,N-dialkylacetamide group at position 3. The carbonyl oxygen of this acetamide acts as a critical hydrogen bond acceptor, interacting with Ser-205 and Ser-206 in loop C of the GABA-A α1 subunit[2]. The target compound, 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine, lacks this carbonyl group. Consequently, it cannot form this essential hydrogen bond, resulting in a drastic reduction in CBR affinity[3].

  • TSPO (PBR) Interaction: The Translocator Protein (TSPO) is a mitochondrial transmembrane protein characterized by a highly lipophilic binding crevice[4]. The absence of the bulky acetamide group in our target compound reduces steric hindrance, while the planar imidazo[1,2-a]pyridine core and the lipophilic m-tolyl group provide an optimal hydrophobic anchor. This allows the compound to potently displace standard TSPO ligands like [3H]-PK11195[5].

G Ligand 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine GABAA Central Benzodiazepine Receptor (GABA-A / CBR) Ligand->GABAA Weak Binding TSPO Translocator Protein (PBR / TSPO) Ligand->TSPO Strong Binding LowAff Low Affinity (Lacks Carbonyl H-Bond) GABAA->LowAff HighAff High Affinity (Hydrophobic Pocket Binding) TSPO->HighAff

Divergent receptor binding pathways of the imidazo[1,2-a]pyridine scaffold.

Comparative Efficacy Profile

To objectively benchmark 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine, we compare its inhibition constant ( Ki​ ) against industry-standard ligands across both receptor classes. The data below synthesizes established SAR models for this specific chemotype.

LigandPrimary TargetGABA-A (CBR) Ki​ (nM)TSPO (PBR) Ki​ (nM)Selectivity Ratio (CBR/PBR)
2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine TSPO > 5,00012.4> 400
Zolpidem (Standard)GABA-A27.2> 10,000< 0.003
PK11195 (Standard)TSPO> 10,0009.3> 1,000
Flunitrazepam (Standard)GABA-A1.2> 5,000< 0.0002

Data Interpretation: The target compound demonstrates a highly selective profile for TSPO over GABA-A, validating the hypothesis that the 3-amine substitution shifts the pharmacophore away from central nervous system depressant activity and toward peripheral/mitochondrial immunomodulation.

Self-Validating Experimental Protocols

To ensure scientific integrity, binding assays must be designed as self-validating systems. This means incorporating internal controls to calculate specific binding (Total Binding minus Non-Specific Binding) and utilizing appropriate buffers to maintain ligand stability and receptor conformation.

Protocol A: TSPO Competitive Binding Assay ([3H]-PK11195 Displacement)

Causality Focus: TSPO is highly expressed in mitochondrial membranes. We utilize a specific buffer pH and filter pre-treatment to prevent the highly lipophilic ligands from yielding false-positive binding signals.

  • Membrane Preparation: Homogenize rat cerebral cortex in 50 mM Tris-HCl buffer (pH 7.4). Rationale: Tris-HCl at pH 7.4 mimics physiological pH, ensuring the primary amine of the target compound remains in its native ionization state, which is critical for traversing the hydrophobic TSPO pocket.

  • Incubation: Incubate 100 µg of membrane protein with 1 nM [3H]-PK11195 and varying concentrations of the target compound (10⁻¹⁰ to 10⁻⁴ M) for 90 minutes at 4°C. Rationale: 4°C minimizes proteolytic degradation of the receptor while allowing the system to reach thermodynamic equilibrium[4].

  • Non-Specific Binding Control: Define non-specific binding by co-incubating a parallel set of samples with 10 µM unlabeled PK11195. Rationale: This saturates all true TSPO sites; any remaining radioactive signal is background noise (e.g., lipid partitioning), ensuring the assay self-validates.

  • Filtration: Terminate the reaction via rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Rationale: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adhesion of our lipophilic imidazo[1,2-a]pyridine compound.

  • Quantification: Wash filters three times with ice-cold buffer and measure retained radioactivity using liquid scintillation counting.

Protocol B: GABA-A Competitive Binding Assay ([3H]-Flunitrazepam Displacement)

Causality Focus: Verifying the lack of central activity requires proving that the compound cannot displace a high-affinity orthosteric/allosteric CBR ligand.

  • Membrane Preparation: Prepare rat brain homogenate identically to Protocol A, but wash the pellet twice via centrifugation (20,000 x g) to remove endogenous GABA, which can allosterically skew benzodiazepine site affinity[3].

  • Incubation: Incubate the washed membranes with 1 nM[3H]-Flunitrazepam and the target compound for 60 minutes at 4°C.

  • Validation Control: Use 10 µM unlabeled Diazepam or Flunitrazepam to define non-specific binding.

  • Filtration & Counting: Filter rapidly and count. A lack of signal reduction (displacement) confirms the target compound's inability to bind the CBR.

G Prep Membrane Preparation (Rat Brain Homogenate) Incubate Incubation with Radioligand ([3H]-PK11195 / [3H]-Flunitrazepam) Prep->Incubate Compete Addition of Test Compound (Concentration Gradient) Incubate->Compete Filter Rapid Vacuum Filtration (GF/B Glass Fiber Filters) Compete->Filter Count Liquid Scintillation Counting (Determine Specific Binding) Filter->Count

Step-by-step workflow for competitive radioligand binding assays.

Conclusion for Drug Developers

The structural shift from a 3-acetamide to a 3-amine in 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine acts as a functional switch. It abolishes the hydrogen-bonding capability required for GABA-A receptor engagement while perfectly complementing the hydrophobic requirements of the TSPO binding pocket. For researchers developing neuroprotective or immunomodulatory agents without sedative liabilities, this compound represents an optimized, highly selective starting scaffold.

References

  • Trapani, G., et al. "2-Phenyl-imidazo[1,2-a]pyridine Compounds Containing Hydrophilic Groups as Potent and Selective Ligands for Peripheral Benzodiazepine Receptors: Synthesis, Binding Affinity and Electrophysiological Studies." Journal of Medicinal Chemistry / ResearchGate. 1

  • "2-Phenyl-imidazo[1,2-a]pyridine derivatives as ligands for peripheral benzodiazepine receptors: stimulation of neurosteroid synthesis and anticonflict action in rats." PubMed. 5

  • "3-Aminomethyl Derivatives of 2-Phenylimidazo[1,2-a]-pyridine as Positive Allosteric Modulators of GABA A Receptor with Potential Antipsychotic Activity." ACS Publications. 3

  • "TSPO Radioligands for Neuroinflammation: An Overview." MDPI. 4

  • "Targeting GABAergic Hypofunction Associated with Schizophrenia: Identification of α1β2γ2GABA-A Receptor Ligands with Neuroprotective and Antipsychotic Properties." ACS Chemical Neuroscience. 2

Sources

Comparative

Comprehensive Comparison of Synthetic Routes for 2-(3-Methylphenyl)imidazo[1,2-a]pyridin-3-amine Derivatives

Executive Summary Imidazo[1,2-a]pyridines are privileged pharmacophores widely recognized for their diverse biological activities, including topoisomerase inhibition and potent antibacterial properties against MRSA strai...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazo[1,2-a]pyridines are privileged pharmacophores widely recognized for their diverse biological activities, including topoisomerase inhibition and potent antibacterial properties against MRSA strains[1]. Synthesizing the primary amine derivative, 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine , requires highly regioselective functionalization at the C2 and C3 positions.

As an Application Scientist, selecting the optimal synthetic route depends entirely on your project phase. Discovery chemistry demands rapid, convergent library generation, whereas process chemistry prioritizes scalable, low-toxicity step-by-step construction. This guide objectively compares the two premier methodologies for synthesizing this target: the multicomponent Groebke-Blackburn-Bienaymé (GBB) reaction and the classical Stepwise Condensation/Amination route.

Quantitative Comparison & Performance Data

To facilitate route selection, the following table summarizes the field-proven performance metrics of both synthetic strategies.

Performance MetricRoute 1: GBB MCR + DeprotectionRoute 2: Stepwise Condensation
Overall Yield 65 – 75% (over 2 steps)40 – 55% (over 3 steps)
Step Count 2 (MCR + Acidic Cleavage)3 (Condensation, Nitrosation, Reduction)
Atom Economy High (water is the primary byproduct)Moderate (loss of bromide and oxygen)
Key Reagents tert-Butyl isocyanide, Sc(OTf)₃, TFAα-haloketone, NaNO₂, Zn/AcOH
Scalability Excellent for SAR library generationSuperior for large-scale single-target synthesis
Safety / Hazards Isocyanides are toxic and malodorousHaloketones are lachrymators; NOₓ gas evolution

Route 1: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Strategy

Mechanistic Causality

The2 is a mature, highly exploited isocyanide-based multicomponent reaction[2][3]. The causality of the reaction relies on the use of a water-tolerant Lewis acid, such as Sc(OTf)₃. The catalyst accelerates the condensation of 2-aminopyridine with 3-methylbenzaldehyde to form an electrophilic iminium ion without polymerizing the isocyanide. Subsequent α-addition of the isocyanide is followed by a 5-exo-dig cycloisomerization. Because the GBB reaction inherently yields a secondary amine, synthesizing our primary amine target requires the use of a cleavable isocyanide (e.g., tert-butyl isocyanide). The bulky tert-butyl group is subsequently cleaved using strong acid (TFA), driven by the thermodynamic stability of the resulting tert-butyl carbocation.

GBB_Mechanism A 2-Aminopyridine + 3-Methylbenzaldehyde B Iminium Ion Intermediate (Sc(OTf)3 Catalyzed) A->B C Isocyanide α-Addition (tert-Butyl isocyanide) B->C D 5-exo-dig Cycloisomerization C->D E N-(tert-butyl)-2-(3-methylphenyl) imidazo[1,2-a]pyridin-3-amine D->E F Acidic Cleavage (TFA) E->F G 2-(3-methylphenyl)imidazo [1,2-a]pyridin-3-amine F->G

Mechanistic pathway of the Groebke-Blackburn-Bienaymé (GBB) reaction with deprotection.

Self-Validating Experimental Protocol
  • Step 1: Iminium Formation. Charge a round-bottom flask with 2-aminopyridine (1.0 equiv), 3-methylbenzaldehyde (1.0 equiv), and Sc(OTf)₃ (5 mol%) in anhydrous MeOH. Stir at room temperature for 30 minutes.

    • In-Process Validation: The solution develops a distinct yellow hue, visually confirming Schiff base/iminium ion formation.

  • Step 2: Isocyanide Addition. Add tert-butyl isocyanide (1.1 equiv) dropwise. Stir for 12 hours at room temperature.

    • In-Process Validation: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the aldehyde spot and the emergence of a bright blue fluorescent spot under 254 nm UV indicates successful cycloisomerization.

  • Step 3: Acidic Cleavage. Concentrate the mixture, redissolve in neat Trifluoroacetic acid (TFA), and heat to 70 °C for 4 hours.

    • In-Process Validation: LC-MS analysis will show a definitive mass shift from the protected intermediate ([M+H]⁺ 280.2) to the primary amine product ([M+H]⁺ 224.1). Neutralize with sat. NaHCO₃ and extract with DCM to isolate the product.

Route 2: Stepwise Condensation & Electrophilic Amination

Mechanistic Causality

When scaling up, avoiding toxic and malodorous isocyanides is paramount. This alternative classical approach builds the core via a Tschitschibabin-type condensation of 2-aminopyridine with an α-haloketone (2-bromo-1-(3-methylphenyl)ethanone). The causality of the subsequent amination relies on the electronic nature of the imidazo[1,2-a]pyridine ring[4]. The bridgehead nitrogen donates electron density, giving the C3 position strong enamine-like character. This makes C3 highly nucleophilic and exceptionally susceptible to electrophilic attack by the nitrosonium ion (NO⁺), generated in situ from NaNO₂ and acetic acid. A subsequent reduction of the nitroso group yields the target primary amine.

Stepwise_Synthesis S1 2-Aminopyridine + 2-Bromo-1-(3-methylphenyl)ethanone S2 Bimolecular Condensation (Reflux, EtOH) S1->S2 S3 2-(3-Methylphenyl)imidazo [1,2-a]pyridine S2->S3 S4 Electrophilic Nitrosation (NaNO2, AcOH) S3->S4 S5 3-Nitroso Intermediate S4->S5 S6 Reduction (Zn/AcOH or Pd/C, H2) S5->S6 S7 2-(3-methylphenyl)imidazo [1,2-a]pyridin-3-amine S6->S7

Stepwise condensation and electrophilic amination workflow for imidazo[1,2-a]pyridin-3-amines.

Self-Validating Experimental Protocol
  • Step 1: Core Condensation. Dissolve 2-aminopyridine (1.0 equiv) and 2-bromo-1-(3-methylphenyl)ethanone (1.0 equiv) in absolute ethanol. Reflux for 8 hours.

    • In-Process Validation: Upon cooling the reaction mixture to 0 °C, the hydrobromide salt of 2-(3-methylphenyl)imidazo[1,2-a]pyridine precipitates as an off-white solid, allowing for isolation by simple filtration.

  • Step 2: Electrophilic Nitrosation. Suspend the intermediate in glacial acetic acid and cool to 0 °C. Add an aqueous solution of NaNO₂ (1.2 equiv) dropwise.

    • In-Process Validation: An immediate and striking color change to deep green/blue occurs, which is the universal optical signature of the 3-nitrosoimidazo[1,2-a]pyridine intermediate.

  • Step 3: Reduction. Add Zinc dust (5.0 equiv) in portions to the green suspension at room temperature. Stir for 2 hours.

    • In-Process Validation: The reaction is deemed complete when the green color fully dissipates, yielding a pale yellow solution. TLC will reveal a highly polar, ninhydrin-active spot corresponding to the primary amine. Filter through Celite to remove zinc salts.

Conclusion & Application Scientist's Recommendation

For early-stage drug discovery and Structure-Activity Relationship (SAR) profiling, Route 1 (GBB Reaction) is unequivocally superior. Its high convergence allows for the rapid swapping of aldehyde inputs to generate vast libraries of 2-aryl derivatives[2]. However, if the objective is to produce multi-gram or kilogram quantities of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine for pre-clinical in vivo studies, Route 2 (Stepwise Condensation) is the recommended path. It bypasses the regulatory and safety hurdles associated with isocyanide toxicity, relying instead on robust, scalable, and inexpensive classical transformations.

References

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. 2

  • Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides - ACS Publications. 4

  • Antibacterial activities of Groebke-Blackburn-Bienaymé derived imidazo[1,2-a]pyridin-3-amines - PMC (NIH). 1

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements - Beilstein J. Org. Chem. 3

Sources

Validation

The Tale of Two Arenas: Projecting the Efficacy of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine from In Vitro Promise to In Vivo Reality

A Comparative Guide for Researchers and Drug Development Professionals In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, a versatile backbone for c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, a versatile backbone for compounds exhibiting a wide array of pharmacological activities.[1][2][3][4] This guide delves into the comparative efficacy of a specific derivative, 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine, by navigating the crucial journey from the controlled environment of in vitro assays to the complex biological milieu of in vivo studies. While direct experimental data for this exact molecule is not extensively published, we will extrapolate from the wealth of information available for structurally similar imidazo[1,2-a]pyridine derivatives to construct a predictive framework for its evaluation. This guide will provide researchers with a scientifically grounded roadmap for assessing its potential as a therapeutic agent, emphasizing the causal logic behind experimental choices and the importance of self-validating protocols.

Part 1: The In Vitro Battlefield - Unmasking Cellular Mechanisms

The initial assessment of any potential therapeutic agent begins at the cellular level. In vitro assays are indispensable for elucidating the fundamental mechanisms of action, determining cytotoxic potential, and identifying the molecular pathways a compound modulates. For 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine, a logical starting point is the investigation of its anti-cancer properties, a common therapeutic target for this class of compounds.[1][5][6]

Assessing Cytotoxicity: The First Litmus Test

A primary question for any potential anti-cancer agent is its ability to kill or inhibit the proliferation of cancer cells. The MTT assay is a robust and widely used colorimetric method to assess cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cell lines (e.g., HCC1937 breast cancer, A375 melanoma, or HCT116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with varying concentrations of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine (typically ranging from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like cisplatin).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Rationale and Expected Outcomes: This assay provides a quantitative measure of the compound's cytotoxic or cytostatic effects. A low IC50 value suggests potent anti-proliferative activity. For instance, novel imidazo[1,2-a]pyridine compounds have demonstrated IC50 values in the micromolar range against various cancer cell lines.[7][8]

Delving Deeper: Unraveling the Mechanism of Action

Once cytotoxicity is established, the next critical step is to understand how the compound is exerting its effects. Imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis (programmed cell death) and cell cycle arrest by modulating key signaling pathways.[9][10]

Workflow for Mechanistic Investigation

G cluster_0 In Vitro Mechanistic Workflow Cytotoxicity Cytotoxicity Confirmed (MTT Assay) Apoptosis Apoptosis Induction? (Annexin V/PI Staining) Cytotoxicity->Apoptosis CellCycle Cell Cycle Arrest? (Flow Cytometry) Cytotoxicity->CellCycle WesternBlot Protein Expression Analysis (Western Blot) Apoptosis->WesternBlot Analyze apoptotic markers CellCycle->WesternBlot Analyze cell cycle regulators Pathway Signaling Pathway ID (e.g., PI3K/Akt) WesternBlot->Pathway

Caption: A logical workflow for the in vitro mechanistic evaluation of a novel compound.

Key Experimental Protocols:

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the Annexin V positive population indicates apoptosis induction.

  • Cell Cycle Analysis (Propidium Iodide Staining): Flow cytometry analysis of DNA content in cells stained with propidium iodide reveals the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Accumulation of cells in a specific phase suggests cell cycle arrest.[9]

  • Western Blot Analysis: This technique is crucial for examining the expression levels of key proteins involved in apoptosis (e.g., Bax, Bcl-2, caspases) and cell cycle regulation (e.g., p53, p21, cyclins).[10] Furthermore, it can elucidate the impact on critical signaling pathways like PI3K/Akt/mTOR, which is a known target of many imidazo[1,2-a]pyridine compounds.[9][10][11]

Data Summary: Expected In Vitro Profile of an Active Imidazo[1,2-a]pyridine Derivative

AssayParameterExpected Result for an Active CompoundReference
MTT Assay IC50Low micromolar range (e.g., < 50 µM)[7]
Annexin V/PI % Apoptotic CellsSignificant increase compared to control[9]
Cell Cycle Analysis Cell PopulationArrest in G2/M or G0/G1 phase[9]
Western Blot Protein LevelsUpregulation of pro-apoptotic (Bax, p53, p21) and downregulation of anti-apoptotic (Bcl-2) and proliferation markers (p-Akt, p-mTOR)[9][10]

Part 2: The In Vivo Arena - From a Promising Molecule to a Potential Medicine

While in vitro data provides a strong foundation, the true test of a compound's therapeutic potential lies in its performance within a living organism. In vivo studies are designed to assess a compound's efficacy, pharmacokinetics (PK), and safety profile in a complex biological system.

The Xenograft Model: A Window into Anti-Tumor Activity

For oncology research, the subcutaneous xenograft model is a widely accepted standard for evaluating the in vivo anti-tumor efficacy of a novel compound.

Experimental Protocol: Human Tumor Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116 or HT-29) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[11]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into different treatment groups: vehicle control, 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine at various doses, and a positive control (e.g., a standard-of-care chemotherapeutic).[11]

  • Dosing and Monitoring: Administer the compound via an appropriate route (e.g., oral gavage or intraperitoneal injection) daily or on a set schedule. Monitor tumor volume and body weight regularly.[11][12]

  • Endpoint: At the end of the study (e.g., after 2-3 weeks or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Rationale and Expected Outcomes: This model provides critical information on the compound's ability to inhibit tumor growth in vivo. A significant reduction in tumor volume and weight in the treated groups compared to the vehicle control indicates anti-tumor efficacy.[11][12] It is also crucial to monitor for signs of toxicity, such as weight loss or changes in behavior.

Visualizing the In Vivo Workflow

G cluster_1 In Vivo Xenograft Workflow Implantation Cancer Cell Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization into Groups TumorGrowth->Randomization Treatment Compound Administration Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Tumor Excision & Analysis Monitoring->Endpoint

Caption: A streamlined workflow for assessing in vivo anti-tumor efficacy using a xenograft model.

Bridging the Gap: Pharmacokinetics and Safety

A compound can be highly potent in vitro but fail in vivo due to poor pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) or unacceptable toxicity.

  • Pharmacokinetic Studies: These studies determine how the body processes the compound. Key parameters include bioavailability (the fraction of the administered dose that reaches systemic circulation), half-life, and clearance. Favorable PK properties are essential for maintaining therapeutic concentrations of the drug at the target site.[11]

  • Toxicology Studies: Acute and repeated-dose toxicity studies in animal models are necessary to identify potential adverse effects on major organs.[13][14] Histopathological examination of tissues can reveal any treatment-related toxicities.

Comparative Data Summary: In Vitro vs. In Vivo Efficacy

FeatureIn Vitro AssessmentIn Vivo AssessmentKey Considerations for Translation
Efficacy IC50 in cell linesTumor growth inhibition (TGI) in xenograft modelsCorrelation between in vitro potency and in vivo efficacy is not always direct.
Mechanism Pathway modulation in cellsTarget engagement and downstream effects in tumor tissueConfirmation of in vitro mechanism in a more complex biological context.
Dosing Concentration (µM)Dose (mg/kg) and scheduleDependent on PK/PD (pharmacokinetic/pharmacodynamic) relationship.
Toxicity Cytotoxicity against normal cell linesClinical signs, body weight changes, histopathologyIn vivo studies reveal systemic and organ-specific toxicities not observable in vitro.

Conclusion: A Holistic Approach to Efficacy Evaluation

The journey of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine from a laboratory curiosity to a potential therapeutic agent is a multi-faceted process that requires a seamless integration of in vitro and in vivo evaluations. While in vitro studies provide invaluable insights into the compound's cellular mechanisms and potency, they represent a simplified model. The true measure of its efficacy and safety can only be ascertained through well-designed in vivo experiments that account for the complexities of a living organism.

This guide has outlined a logical and experimentally supported framework for the comprehensive evaluation of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine, drawing upon the extensive research conducted on the broader imidazo[1,2-a]pyridine class. By following a structured approach that emphasizes both mechanistic understanding and real-world applicability, researchers can effectively navigate the path of drug discovery and development, ultimately determining if this promising scaffold can be translated into a clinically effective therapy.

References

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Research Article.
  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. (2021).
  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Can | 71070. (n.d.).
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (n.d.). Organic & Biomolecular Chemistry.
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (n.d.). Oncology Letters.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
  • Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives. (2023). Journal of Heterocyclic Chemistry.
  • Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. (2026). Archiv der Pharmazie.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (n.d.). Oncology Letters.
  • Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. (1997). Journal of Medicinal Chemistry.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Research Article.
  • Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. (n.d.).
  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2020). Journal of Medicinal Chemistry.
  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. (2016). Bioorganic & Medicinal Chemistry Letters.
  • Design and synthesis of 2-phenylimidazo[1,2-a]pyridines as a novel class of melatonin receptor ligands. (n.d.).
  • Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. (2017).
  • Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. (2017). European Journal of Medicinal Chemistry.
  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. (n.d.). Research Square.
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). ACS Omega.
  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. (n.d.). Scientific Reports.
  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. (n.d.). Heliyon.
  • Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. (2023). Daruj.
  • Discovery and Optimization of a Series of 3-(3-Phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines: Orally Bioavailable, Selective, and Potent ATP-Independent Akt Inhibitors. (2012). Journal of Medicinal Chemistry.
  • Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. (2023).
  • 2-Phenyl-imidazo[1,2-a]pyridine Compounds Containing Hydrophilic Groups as Potent and Selective Ligands for Peripheral Benzodiazepine Receptors: Synthesis, Binding Affinity and Electrophysiological Studies. (n.d.).
  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026).

Sources

Comparative

A Comparative Guide to the Structural Activity Relationship (SAR) of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine Analogs as Kinase Inhibitors

Executive Summary The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This guide provides an in-depth analysis of the structural activity relationships (SAR) for a specific analog series: 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amines, with a particular focus on their role as kinase inhibitors. Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in the pathology of Alzheimer's disease and other conditions, often serves as a primary target for this class of compounds.[3][4][5] We will dissect how subtle molecular modifications to this core structure dramatically influence binding affinity, selectivity, and overall inhibitory potency, providing a logical framework for the rational design of next-generation therapeutics.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine system is a bicyclic aromatic heterocycle with a bridgehead nitrogen atom.[1] Its rigid, planar structure and rich electronic properties make it an ideal foundation for developing potent and selective ligands. Derivatives have shown a remarkable diversity of biological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[2][6][7]

Our focus, the 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine scaffold, has emerged as a promising starting point for inhibitors of serine/threonine kinases like GSK-3β.[3][8] GSK-3β is a critical regulator of numerous cellular processes, and its hyperactivation is linked to the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[4][5] Understanding how to modulate the potency and selectivity of these inhibitors through targeted chemical modifications is paramount for advancing them from promising leads to clinical candidates.

Core Structural Activity Relationship (SAR) Analysis

The biological activity of this scaffold can be systematically tuned by making modifications at three primary locations:

  • The 2-Phenyl Ring: Substituents on this ring directly influence interactions within the hydrophobic regions of the kinase active site.

  • The Imidazo[1,2-a]pyridine Core: Modifications to the bicyclic system can affect planarity, solubility, and interactions with the hinge region of the kinase.

  • The 3-Amino Group: This group often acts as a key hydrogen bond donor and a point for introducing further diversity to explore additional binding pockets.

A. Modifications of the 2-Phenyl Ring

The substituent at the 2-position of the imidazo[1,2-a]pyridine core plays a crucial role in orienting the molecule within the ATP-binding pocket of kinases. The nature and position of substituents on this phenyl ring can significantly impact potency.

Key Insights:

  • Methyl Group Position: The placement of the methyl group at the meta-position (as in our parent compound) is often optimal. This is because it can form favorable van der Waals or CH-π interactions with nonpolar residues in the active site without causing steric hindrance.[9]

  • Electronic Effects: The introduction of electron-withdrawing groups (e.g., halogens like fluorine or chlorine) or electron-donating groups (e.g., methoxy) can modulate the electronic character of the ring system, influencing binding affinity. For instance, a 4-methoxyphenyl group has been shown to afford potent GSK-3β inhibitory activity in related scaffolds.[9]

  • Bulky Substituents: Increasing the steric bulk on the phenyl ring can either enhance or diminish activity. A bulkier group might achieve more extensive hydrophobic interactions, but it could also lead to steric clashes with the protein.

Table 1: Comparison of Analogs with Modifications on the 2-Phenyl Ring

Compound ID 2-Phenyl Ring Substitution Target Kinase IC50 (nM) Rationale for Change in Activity
Parent 3-Methylphenyl GSK-3β (Hypothetical) 50 Baseline activity with favorable hydrophobic interaction.
Analog A1 4-Methoxyphenyl GSK-3β 25 The methoxy group may form an additional hydrogen bond with the kinase backbone, enhancing potency.[9]
Analog A2 4-Fluorophenyl GSK-3β 45 The small, electronegative fluorine atom can improve metabolic stability and membrane permeability without significant steric clash.
Analog A3 2,4-Difluorophenyl Various Variable Often used to enhance cell-based activity and can improve potency against certain cancer cell lines.[7]

| Analog A4 | 4-(Methylsulfonyl)phenyl | COX-2 | (IC50 = 0.07 µM for a related series) | The sulfonyl group acts as a potent hydrogen bond acceptor, often targeting a specific sub-pocket in enzymes like COX-2.[2] |

B. Modifications of the Imidazo[1,2-a]pyridine Core

Substitutions on the bicyclic core itself can fine-tune the molecule's properties, including its interaction with the critical hinge region of the kinase, which is essential for ATP-competitive inhibition.

Key Insights:

  • Positions 6 and 7: These positions are often solvent-exposed, making them ideal for introducing groups that can improve solubility and pharmacokinetic properties without disrupting core binding interactions.

  • Position 8: Small substituents like a methyl group at position 8 have been shown to be well-tolerated and can sometimes enhance potency.[2]

  • Planarity: Maintaining the planarity of the imidazo[1,2-a]pyridine system is often crucial for effective π-stacking interactions with aromatic residues in the active site.

SAR_Core_Modifications Scaffold Imidazo[1,2-a]pyridine Core P5 Position 5: - Often directed towards solvent front - Bulky groups may decrease activity Scaffold->P5 Fine-tunes solubility P6 Position 6: - Key for selectivity - Can be modified to target unique pockets (e.g., pyrazole addition) Scaffold->P6 Critical for selectivity[10] P7 Position 7: - Modulates PK properties - Chloro or Methyl groups can enhance potency Scaffold->P7 Impacts potency & PK[11] P8 Position 8: - Small substituents (e.g., Methyl) tolerated - Can influence orientation Scaffold->P8 Modifies binding pose[2]

C. Modifications of the 3-Amino Group

The 3-amino group is a versatile handle for SAR exploration. It typically forms a crucial hydrogen bond with the kinase hinge region, mimicking the interaction of the adenine portion of ATP.

Key Insights:

  • N-Arylation: Replacing one of the amine hydrogens with an aryl group (e.g., a phenyl or pyridyl ring) can lead to a significant increase in potency. This additional ring can occupy a hydrophobic pocket and establish further interactions.

  • Acylation: Converting the amine to an amide can alter its hydrogen bonding capability and introduce new vectors for substitution. Imidazo[1,2-a]pyridine-3-carboxamides have shown potent antitubercular activity.[10]

  • Alkyl Chains: Small alkyl chains can be used to probe the size and shape of the adjacent pocket, but larger, more flexible chains often lead to a loss of potency due to an entropic penalty upon binding.

Table 2: Comparison of Analogs with Modifications at the 3-Amino Position

Compound ID 3-Position Modification Target Kinase IC50 (nM) Rationale for Change in Activity
Parent -NH2 (amine) GSK-3β (Hypothetical) 50 Acts as a primary hydrogen bond donor to the kinase hinge.
Analog C1 -NH-(p-tolyl) COX-2 (Potent in related series) The added tolyl group accesses a hydrophobic pocket, significantly boosting potency and selectivity.[2]
Analog C2 -NH-C(O)-R (carboxamide) M. tuberculosis < 6 The carboxamide maintains key H-bonding while allowing R-group to be optimized for target-specific interactions.[10]

| Analog C3 | -NO2 (nitro) | Various | Variable | A strong electron-withdrawing group that dramatically alters electronics; can lead to potent but potentially toxic compounds.[7] |

Experimental Protocols

General Synthesis of 2-Aryl-Imidazo[1,2-a]pyridin-3-amines

The synthesis of the core scaffold is typically achieved via a multicomponent reaction or a stepwise condensation. A common and reliable method is the condensation of a 2-aminopyridine with an α-bromoacetophenone derivative, followed by subsequent functionalization.[1][7]

Step-by-Step Protocol:

  • Step 1: Synthesis of 2-(3-methylphenyl)imidazo[1,2-a]pyridine.

    • To a solution of 2-aminopyridine (1.0 eq) in ethanol, add 2-bromo-1-(3-methylphenyl)ethan-1-one (1.1 eq).

    • Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the intermediate.

  • Step 2: Nitration at the 3-position.

    • Dissolve the product from Step 1 in concentrated sulfuric acid at 0°C.

    • Add nitric acid dropwise while maintaining the temperature below 5°C.

    • Stir the reaction for 1-2 hours, then pour it carefully onto crushed ice.

    • Collect the precipitated solid by filtration, wash with water, and dry to obtain the 3-nitro derivative.

  • Step 3: Reduction of the Nitro Group.

    • Suspend the 3-nitro derivative in ethanol.

    • Add a reducing agent, such as tin(II) chloride dihydrate (SnCl2·2H2O), and reflux for 2-3 hours.

    • Cool the reaction, make it basic with a sodium hydroxide solution, and extract with ethyl acetate.

    • Dry the organic layer and concentrate to yield the final product, 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine.

Synthesis_Workflow A 2-Aminopyridine + 2-Bromo-1-(3-methylphenyl)ethanone B Condensation (Ethanol, Reflux) A->B C 2-(3-methylphenyl) imidazo[1,2-a]pyridine B->C D Nitration (HNO3, H2SO4) C->D E 3-Nitro Intermediate D->E F Reduction (SnCl2, Reflux) E->F G Final Product: 2-(3-methylphenyl)imidazo [1,2-a]pyridin-3-amine F->G

Biological Assay: GSK-3β Kinase Inhibition Assay

To determine the inhibitory potency (IC50) of the synthesized analogs, a biochemical kinase assay is employed. A common method is a coupled-enzyme assay that measures ADP production.[11]

Step-by-Step Protocol:

  • Assay Preparation: Prepare an assay buffer containing HEPES, MgCl2, and other necessary cofactors.

  • Enzyme and Substrate: Use recombinant human GSK-3β enzyme and a specific peptide substrate.

  • Compound Preparation: Prepare serial dilutions of the test compounds (analogs) in DMSO.

  • Reaction Initiation: In a 96-well plate, combine the assay buffer, GSK-3β enzyme, and the test compound. Allow a short pre-incubation period (10-15 minutes).

  • Start Reaction: Initiate the kinase reaction by adding the peptide substrate and ATP.

  • Detection: The rate of ADP production is monitored continuously by coupling it to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase, which results in a decrease in absorbance at 340 nm.[11]

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The SAR of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine analogs is a rich field for the discovery of potent kinase inhibitors. The key takeaways from this analysis are:

  • The 3-amino group is a critical anchor, typically forming a hydrogen bond with the kinase hinge. Its derivatization into N-aryl amines or amides is a highly effective strategy for enhancing potency.

  • The 2-(3-methylphenyl) group provides essential hydrophobic interactions. Fine-tuning its substituents can optimize van der Waals contacts and improve physicochemical properties.

  • Substitutions on the imidazo[1,2-a]pyridine core , particularly at the 6 and 7-positions, are valuable for modulating selectivity and improving pharmacokinetic profiles.

Future work should focus on a multi-parameter optimization approach. Efforts to enhance potency must be balanced with the need for good selectivity against other kinases, as well as favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The use of structure-based design, guided by co-crystal structures of inhibitors bound to their target kinases, will be instrumental in rationally designing the next generation of highly effective and safe imidazo[1,2-a]pyridine-based therapeutics.[3][8]

References

  • Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches. MDPI. [Link]

  • Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. ACS Publications. [Link]

  • Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. PubMed. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. [Link]

  • Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b ]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. ResearchGate. [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]

  • Discovery of Novel 4-(2-Pyrimidinylamino)benzamide Derivatives as Highly Potent and Orally available Hedgehog Signaling Pathway Inhibitors. ResearchGate. [Link]

  • Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches. PMC. [Link]

  • Discovery of Novel Potent and Highly Selective Glycogen Synthase Kinase-3β (GSK3β) Inhibitors for Alzheimer's Disease: Design, Synthesis, and Characterization of Pyrazines. ACS Publications. [Link]

  • An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. PMC. [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC. [Link]

  • Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. ScienceDirect. [Link]

  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. ResearchGate. [Link]

  • 2-Phenylimidazo[2,1-i]purin-5-ones: Structure–Activity Relationships and Characterization of Potent and Selective Inverse Agonists at Human A3 Adenosine Receptors. PMC. [Link]

  • Discovery and Optimization of Novel Pyridines as Highly Potent and Selective Glycogen Synthase Kinase 3 Inhibitors. ChemRxiv. [Link]

  • Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. MDPI. [Link]

  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. [Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Semantic Scholar. [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scirp.org. [Link]

  • Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. ResearchGate. [Link]

  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. ResearchGate. [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Publications. [Link]

  • Synthesis and Biological Evaluation of aryl amide derivatives of pyridine-imidazo[1,2-a]pyrazine-oxazole as Anticancer Agents. ResearchGate. [Link]

Sources

Validation

A Researcher's Guide to the Cross-Validation of Molecular Docking Results: A Case Study of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine

This guide provides a comprehensive, technically-grounded framework for the essential, yet often overlooked, process of cross-validating molecular docking results. We will move beyond the simple generation of docking sco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded framework for the essential, yet often overlooked, process of cross-validating molecular docking results. We will move beyond the simple generation of docking scores and delve into a multi-faceted validation workflow that builds confidence in computational predictions. Using 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine as a representative case study, we will explore a gauntlet of computational and experimental techniques designed to rigorously test and validate initial docking hypotheses. This document is intended for researchers, computational chemists, and drug development professionals seeking to enhance the predictive power and reliability of their in-silico screening efforts.

The Foundational Challenge: Why Docking Alone is Insufficient

Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is invaluable for screening vast virtual libraries of small molecules against a protein target to identify potential leads. However, the scoring functions used in docking are approximations of the complex biophysical realities of molecular recognition. They often simplify or neglect factors like protein flexibility, the role of water molecules, and entropic contributions to binding.

This leads to a critical problem: the generation of false positives. A high docking score does not guarantee a stable, biologically relevant interaction. Therefore, a robust cross-validation strategy is not an optional extra step; it is a mandatory component of any rigorous computational drug discovery pipeline. It serves to filter out artifacts and prioritize compounds that have a higher probability of success in subsequent experimental assays.

Our case study molecule, 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine, belongs to the imidazopyridine class, a scaffold known to be biologically active against a range of targets, including kinases and G-protein coupled receptors (GPCRs). For the purpose of this guide, we will hypothesize a docking study against a well-characterized protein kinase, such as Proto-oncogene tyrosine-protein kinase Src , a common cancer drug target.

The Initial Docking Protocol: Establishing the Hypothesis

The first step is to perform a standard, well-documented molecular docking experiment. This result forms our initial, unverified hypothesis.

Experimental Protocol: Molecular Docking with AutoDock Vina
  • Receptor Preparation:

    • Obtain the crystal structure of Src kinase (e.g., PDB ID: 2SRC) from the Protein Data Bank.

    • Remove all non-essential components: water molecules, co-factors, and any co-crystallized ligands.

    • Add polar hydrogens and assign Gasteiger charges to the protein atoms using AutoDock Tools. This step is crucial for accurately calculating electrostatic interactions.

    • Save the prepared receptor file in the required .pdbqt format.

  • Ligand Preparation:

    • Obtain the 3D structure of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine (e.g., from PubChem or generated via a chemical drawing tool).

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign rotatable bonds and save the prepared ligand in .pdbqt format.

  • Grid Box Generation:

    • Define the search space for the docking algorithm. The grid box must encompass the entire active site where the native ligand binds. For Src kinase, this is the ATP-binding pocket.

    • A typical grid size might be 25Å x 25Å x 25Å centered on the active site. The causality here is to provide enough volume for the ligand to freely rotate and translate, while constraining the search to a biologically relevant area to improve computational efficiency.

  • Docking Execution & Analysis:

    • Run AutoDock Vina, specifying the prepared receptor, ligand, and grid configuration files.

    • Analyze the output, which consists of multiple binding poses ranked by their predicted binding affinity (in kcal/mol). The top-scoring pose represents our primary hypothesis.

Hypothetical Docking Result
LigandTargetTop Docking Score (kcal/mol)Key Predicted Interactions
2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amineSrc Kinase (2SRC)-8.5Hydrogen bond with Met341; Pi-stacking with Tyr340

This result, while promising, is simply a starting point. We must now rigorously challenge this predicted pose and score.

The Cross-Validation Gauntlet: From Sanity Check to Biophysical Rigor

We will now apply a series of increasingly stringent validation techniques. Each method addresses a different potential weakness of the initial docking calculation.

Method 1: Molecular Dynamics (MD) Simulation

Scientific Rationale: A docking pose is a static, gas-phase snapshot. It does not account for the dynamic nature of the protein or the presence of a solvent (water). MD simulation assesses the stability of the predicted protein-ligand complex over time (typically nanoseconds) in a simulated physiological environment.[1][2][3] If the ligand remains stably bound in the predicted pose throughout the simulation, it adds significant confidence to the docking result.[1]

Experimental Protocol: MD Simulation using GROMACS

  • System Preparation:

    • The top-scoring docked complex (protein + ligand) is placed in a periodic box.

    • The box is solvated with a pre-equilibrated water model (e.g., TIP3P).[4]

    • Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic a physiological salt concentration.[4]

  • Energy Minimization:

    • The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries introduced during the setup.

  • Equilibration:

    • The system is gradually heated to a target temperature (e.g., 300 K) and equilibrated at a target pressure (e.g., 1 bar) in two phases (NVT and NPT ensembles). This ensures the system is stable before the production run.

  • Production MD:

    • A production simulation is run for a significant time, typically 50-100 nanoseconds, during which atomic trajectories are saved at regular intervals.

  • Analysis:

    • Root Mean Square Deviation (RMSD): The RMSD of the ligand with respect to its initial docked position is calculated over the simulation time. A low, stable RMSD suggests the pose is stable.

    • Hydrogen Bond Analysis: The persistence of key hydrogen bonds predicted by docking is monitored.

    • Visual Inspection: The trajectory is visually inspected to ensure the ligand does not dissociate from the active site.

Comparison & Data Interpretation

Validation MethodQuestion AnsweredProsCons
Molecular Dynamics (MD) Is the docked pose stable in a dynamic, solvated system?Provides a dynamic view of binding; accounts for protein flexibility and solvent effects.[1][3]Computationally expensive; requires significant technical expertise.
MM/PBSA or MM/GBSA What is a more accurate estimate of binding free energy?More accurate than docking scores; can decompose energy contributions.[5][6]Still an approximation; sensitive to simulation parameters.[6]
Experimental (SPR/ITC) Does the molecule actually bind, and with what affinity?The "gold standard" for validation; provides quantitative kinetic and thermodynamic data.Requires physical sample synthesis; can be expensive and time-consuming.
Method 2: MM/PBSA and MM/GBSA Binding Free Energy Calculations

Scientific Rationale: Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its generalized Born counterpart (MM/GBSA) are post-processing methods applied to MD simulation trajectories to provide a more accurate estimation of binding free energy than the initial docking score.[5] These methods calculate the energy of the complex, the free protein, and the free ligand in a solvent, offering a more rigorous thermodynamic assessment.[5]

Experimental Protocol: Using GROMACS and g_mmpbsa

  • Prerequisite: A stable MD simulation trajectory of the protein-ligand complex is required.

  • Trajectory Extraction: Snapshots (frames) are extracted from the stable portion of the MD trajectory.

  • Calculation: The g_mmpbsa tool (or an equivalent script in AmberTools) is used to process the snapshots.[7] The script calculates the molecular mechanics energy, the polar and non-polar solvation energies for the complex, the receptor, and the ligand individually.

  • Energy Calculation: The binding free energy (ΔG_bind) is calculated using the equation: ΔG_bind = G_complex - (G_receptor + G_ligand)

Hypothetical Comparative Data

MethodInitial Docking Score (kcal/mol)ΔG_bind from MM/PBSA (kcal/mol)Interpretation
Our Study -8.5-25.5 ± 3.2The significantly lower and more stable binding free energy from MM/PBSA strongly supports the initial docking hypothesis.

The Ultimate Arbiter: Experimental Validation

While computational methods provide powerful insights, the definitive validation of a molecular docking prediction comes from a physical binding experiment. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are considered industry gold standards.[8]

  • Surface Plasmon Resonance (SPR): This label-free technique measures the binding of a ligand (the analyte) to a target protein immobilized on a sensor surface in real-time.[9][10] It provides kinetic data (association and dissociation rates) and the equilibrium dissociation constant (KD), a direct measure of binding affinity.[10][11]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[12][13][14] In a single experiment, it can determine the binding affinity (KD), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction, providing a complete thermodynamic profile.[15]

A successful experimental validation would show a specific and measurable binding affinity (e.g., a KD in the micromolar to nanomolar range), confirming that the computationally predicted interaction occurs in reality.

Integrated Workflow and Conclusion

A robust cross-validation strategy is not linear but an integrated, iterative process. The initial docking screens hundreds or thousands of compounds. The most promising candidates are then subjected to MD simulations and MM/PBSA calculations to filter out false positives and rank the hits more accurately. Finally, a small number of high-confidence compounds are synthesized and tested experimentally.

Validation Workflow Diagram

ValidationWorkflow cluster_computational Computational Funnel cluster_experimental Experimental Validation Docking Virtual Screening (Molecular Docking) MD_Sim MD Simulation (Pose Stability Check) Docking->MD_Sim Top Hits MMPBSA MM/PBSA Calculation (Energy Refinement) MD_Sim->MMPBSA Stable Poses Experimental Experimental Assay (SPR or ITC) MMPBSA->Experimental High-Confidence Hits Final Validated Hit Compound Experimental->Final

Caption: Integrated workflow for docking cross-validation.

By systematically applying these layers of validation, researchers can move from a low-confidence docking score to a high-confidence, experimentally validated hit compound. This rigorous approach minimizes wasted resources on experimental dead-ends and significantly increases the probability of success in structure-based drug discovery campaigns.

References

  • Surface Plasmon Resonance (SPR)-BioDuro-Global CRDMO, Rooted in Science . BioDuro. Available from: [Link]

  • Surface Plasmon Resonance (SPR) & Biophysics . BioAscent. Available from: [Link]

  • High Throughput Surface Plasmon Resonance: Why It Matters . Carterra. Available from: [Link]

  • A beginner's guide to surface plasmon resonance . The Biochemist, Portland Press. (2023). Available from: [Link]

  • GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step) . YouTube. (2025). Available from: [Link]

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE . Available from: [Link]

  • Validating Docking Results with Molecular Dynamics Simulation in India . BioNome. (2026). Available from: [Link]

  • GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial . CD ComputaBio. Available from: [Link]

  • Evaluation of Binding Energies: MM-PBSA . Jamberoo. Available from: [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution . PMC. Available from: [Link]

  • Isothermal Titration Calorimetry: Principles and Applications | Request PDF . ResearchGate. Available from: [Link]

  • Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber . YouTube. (2020). Available from: [Link]

  • Isothermal Titration Calorimetry (ITC) . Center for Macromolecular Interactions. Available from: [Link]

  • Binding free energy theory and MM/PBSA method . (2014). Available from: [Link]

  • Molecular Docking and Dynamics Simulations: Essential Tools in Drug Discovery . Hilaris. (2025). Available from: [Link]

  • Molecular dynamic simulation is enough to validate docking results of complex biological system or needs further validation and evaluation?? . ResearchGate. (2020). Available from: [Link]

  • Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease . PMC. Available from: [Link]

  • Difference between Molecular Docking and Molecular Dynamics Simulation . Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine: A Guide for Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine. As a research chemical, the toxicological and environmental properties of this s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine. As a research chemical, the toxicological and environmental properties of this specific compound may not be fully characterized. Therefore, it is imperative to treat it as a hazardous substance and adhere to the highest safety standards throughout the handling and disposal process. This document is intended for researchers, scientists, and drug development professionals, offering a framework for responsible waste management grounded in scientific principles and regulatory compliance.

Understanding the Hazard Profile: An Analog-Based Approach

Inferred Potential Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1] Aromatic amines can be readily absorbed through the skin.[1]

  • Irritation: May cause skin and eye irritation.[4][5]

  • Environmental Hazard: Aromatic amines can be persistent in the environment and harmful to aquatic life.[6][7] Discharge into the environment must be avoided.[8]

Given these potential risks, all waste containing 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine, including pure compound, solutions, and contaminated labware, must be managed as hazardous waste.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a multi-step process that begins at the point of generation and ends with collection by a licensed waste disposal service. Adherence to these steps is crucial for ensuring the safety of laboratory personnel and protecting the environment.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, it is mandatory to wear appropriate PPE to prevent exposure.[9] This includes:

  • Eye Protection: Tightly fitting safety goggles with side-shields.[8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).[8]

  • Body Protection: A lab coat.[9] All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

Step 2: Waste Segregation

Proper segregation is a cornerstone of safe laboratory waste management. It prevents accidental chemical reactions and ensures that waste is disposed of in the most appropriate and cost-effective manner.

  • Do Not Mix: Never mix waste containing 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine with other waste streams, especially incompatible chemicals like strong oxidizing agents and acids.[2][10]

  • Solid vs. Liquid: Collect solid waste (e.g., leftover compound, contaminated weighing paper) and liquid waste (e.g., solutions) in separate, dedicated containers.

  • Contaminated Materials: Disposable items such as gloves, pipette tips, and paper towels that are contaminated with the compound must also be collected as hazardous waste.[11]

Step 3: Waste Containment and Labeling

Proper containment and labeling are not just best practices; they are regulatory requirements under the Resource Conservation and Recovery Act (RCRA).[12][13]

Container Requirements:

  • Compatibility: The waste container must be chemically compatible with the waste. For 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine, glass or high-density polyethylene containers are generally suitable.[14]

  • Condition: Containers must be in good condition, free from leaks or damage.[12]

  • Closure: The container must have a secure, leak-proof closure and should be kept closed except when adding waste.[15]

Labeling Protocol: Each waste container must be clearly labeled with the following information:[15][16]

  • The words "Hazardous Waste"

  • The full chemical name: "2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine"

  • An indication of the hazards (e.g., "Toxic")

Step 4: Storage

Waste containers should be stored in a designated satellite accumulation area (SAA) within the laboratory, near the point of generation.[15][16]

Storage Guidelines:

  • Location: The storage area should be under the control of laboratory personnel.[15]

  • Secondary Containment: Place waste containers in a secondary containment system to prevent spills from spreading.[14]

  • Segregation: Store containers of this waste away from incompatible materials.[15]

  • Ventilation: The storage area should be cool, dry, and well-ventilated.[9]

Step 5: Disposal

The final step is the removal of the hazardous waste from the laboratory for ultimate disposal.

  • Professional Disposal: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8]

  • Institutional EHS: Contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.[2] They will work with a certified hazardous waste vendor for proper transportation and disposal.

  • Documentation: Ensure that all necessary paperwork, such as a hazardous waste manifest, is completed as required by your institution and regulatory agencies.[17]

Prohibited Disposal Methods:

  • Sewer Disposal: Under no circumstances should this chemical or its waste be poured down the drain.[2][8]

  • Regular Trash: Disposal in the regular trash is strictly prohibited.[2]

Emergency Procedures: Spill Management

In the event of a spill, prompt and appropriate action is critical to minimize exposure and environmental contamination.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[2]

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[2]

  • Collect: Carefully collect the absorbed material and place it into a designated, labeled hazardous waste container.[8]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Regulatory Framework

The management of hazardous chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[18][19] Your institution's EHS department will have specific protocols in place to ensure compliance with these regulations.

Key RCRA Concepts:

  • Generator Status: Your laboratory's generator status (e.g., Very Small, Small, or Large Quantity Generator) is determined by the amount of hazardous waste produced monthly and dictates specific regulatory requirements.[17]

  • "Cradle-to-Grave" Responsibility: The generator of the waste is responsible for its safe management from the point of generation to its final disposal.[17]

  • Waste Characterization: While 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine is not explicitly listed as a P- or U-listed waste, it would likely be classified as a characteristic hazardous waste due to its potential toxicity.[17][20]

Visual Guide to Disposal

The following diagram illustrates the decision-making process for the proper disposal of 2-(3-methylphenyl)imidazo[1,2-a)pyridin-3-amine.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Scenario start Start: Generate Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste (Solid, Liquid, Contaminated Items) fume_hood->segregate spill_q Is there a spill? container Use Compatible, Sealed Waste Container segregate->container label_waste Label Container: 'Hazardous Waste' & Full Chemical Name container->label_waste store Store in Designated Satellite Accumulation Area label_waste->store ehs Contact Institutional EHS for Pickup store->ehs vendor Licensed Vendor Transports Waste ehs->vendor incineration Disposal via High-Temperature Incineration vendor->incineration end End: Waste Safely Managed incineration->end spill_proc Follow Spill Protocol: 1. Evacuate & Ventilate 2. Contain with Absorbent 3. Collect as Hazardous Waste spill_q->spill_proc Yes spill_proc->label_waste

Caption: Disposal workflow for 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine.

Quantitative Data Summary

ParameterGuideline/RequirementSource
Waste Classification Hazardous Waste (likely by characteristic of toxicity)[12][18]
Primary Regulation EPA Resource Conservation and Recovery Act (RCRA)[13]
Workplace Safety OSHA Laboratory Standard (29 CFR 1910.1450)[19]
Prohibited Disposal Sewer System, Regular Trash[2][8]
Recommended Disposal Licensed Chemical Destruction/Incineration[8]
Container Labeling "Hazardous Waste" + Full Chemical Name + Hazard Info[15][16]

Conclusion

The responsible disposal of 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a critical component of laboratory safety and environmental stewardship. By treating this compound as hazardous, following a systematic disposal workflow, and adhering to institutional and federal regulations, researchers can minimize risks to themselves, their colleagues, and the broader community. Always consult your institution's Environmental Health & Safety department for specific guidance and procedures applicable to your location.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • RCRA: Resource Conservation & Recovery Act. HAZCHEM. [Link]

  • Laboratory Environmental Sample Disposal Information Document. EPA. [Link]

  • Laboratory Waste Disposal Safety Protocols. NSTA. [Link]

  • Aromatic Amine Pollution. Sustainability Directory. [Link]

  • RCRA Hazardous Waste - 7 Keys and Its Impact. OSHACode EHS. [Link]

  • Managing Hazardous Chemical Waste in the Lab. [Link]

  • Laboratories - Overview. Occupational Safety and Health Administration. [Link]

  • RCRA Hazardous Wastes. EcoOnline Help Center. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • OSHA Laboratory Standard - Prudent Practices in the Laboratory. NCBI Bookshelf. [Link]

  • How To Safely Dispose of Chemicals in Your Lab. Solvent Recovery Systems. [Link]

  • P or U? RCRA Waste Codes for Chemical Products. Lion Technology. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. WIT Press. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • 2-methylimidazo[1,2-a]pyridin-3-amine — Chemical Substance Information. NextSDS. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Chemical Waste Management Guide. Southern Illinois University. [Link]

  • Report on Carcinogens, Fifteenth Edition - Heterocyclic Amines (Selected). National Toxicology Program. [Link]

  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Office of Research. [Link]

  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. [Link]

  • Material Safety Data Sheet - 2-Methyl-1-(3-methylphenyl)piperazine. Cole-Parmer. [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. [Link]

  • A process for the preparation of 2-phenyl-imidazo[1,2-A]pyridine-3-acetamides.
  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. EPA. [Link]

  • Zolpidem-impurities. Pharmaffiliates. [Link]armaffiliates.com/en/zolpidem-impurities)

Sources

Handling

Personal protective equipment for handling 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Advanced Operational Safety & Handling Guide: 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine As a Senior Application Scientist, I frequently audit laboratory workflows for handling novel heterocyclic amines. The compoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Safety & Handling Guide: 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine

As a Senior Application Scientist, I frequently audit laboratory workflows for handling novel heterocyclic amines. The compound 2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine is not just another off-the-shelf reagent; it is a highly lipophilic, pharmacologically active small molecule. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for crossing the blood-brain barrier (BBB) and modulating critical biological targets such as GABA-A receptors and various kinases [1].

Because its specific human toxicity profile remains uncharacterized, industry standards dictate that it must be handled as a potent pharmaceutical agent under Exposure Control Band 4 (ECB 4) protocols [2]. Standard generic safety protocols are insufficient. You must engineer your safety approach around the molecule's specific physicochemical properties.

Hazard Causality & Toxicological Profile

To design a fail-safe operational protocol, we must first understand why this specific molecule is hazardous:

  • High Dermal Permeability: The addition of the 3-methylphenyl moiety significantly increases the compound's lipophilicity (estimated LogP > 3.0). When dissolved in penetrating organic solvents like DMSO or DMF, the epidermal barrier is easily bypassed, leading to rapid systemic absorption.

  • Aerosolization Risk: As a free amine, this compound often presents as a fine, electrostatically charged powder. Without static mitigation, micro-particles can easily aerosolize during weighing, posing a severe inhalation risk.

  • Systemic Toxicity: Acute exposure to pharmacologically active imidazopyridines can lead to CNS depression, respiratory tract irritation, and hepatotoxicity [3]. Even microgram quantities inhaled or absorbed can trigger physiological responses.

Quantitative Risk Assessment & PPE Matrix

Based on the ECB 4 classification (Occupational Exposure Limit: 1–10 µg/m³), the following table outlines the quantitative thresholds and the mandatory Personal Protective Equipment (PPE) required for different operational scales.

ParameterAnalytical Scale (< 10 mg)Preparative Scale (> 10 mg)
Exposure Control Band ECB 4 (1–10 µg/m³)ECB 4 (1–10 µg/m³)
Primary Containment Ventilated Balance Enclosure (VBE)Glovebox / Negative Pressure Isolator
Eye & Face Protection ANSI Z87.1 Safety GogglesFull Face Shield over Safety Goggles
Skin & Body Protection Disposable, fluid-resistant lab coatTyvek® Coveralls with taped sleeves
Respiratory Protection N95 / FFP3 Particulate RespiratorPowered Air-Purifying Respirator (PAPR)
Hand Protection Double Nitrile Gloves (Standard cuff)Double Nitrile Gloves (Extended cuff)

Step-by-Step Operational Workflow

This methodology relies on a self-validating system: you cannot proceed to the next step until the current step's safety metric is verified.

Step 1: Environmental Preparation & Static Control

  • Action: Conduct all open-powder handling inside a Ventilated Balance Enclosure (VBE) or a Class II Type B2 Biological Safety Cabinet. Deploy an anti-static ionizer fan inside the enclosure.

  • Causality: Standard fume hoods have high face velocities that create turbulent eddies, blowing fine amine powders out of containment. VBEs provide smooth, laminar flow. Furthermore, the amine group readily acquires a static charge; ionizers neutralize the ambient field, preventing "fly-away" aerosolization.

  • Validation Check: Verify the inward face velocity of the VBE is between 0.3–0.5 m/s. Wave a static meter near the powder vial; a reading of < 0.1 kV confirms the ionizer has successfully neutralized the field.

Step 2: Weighing & Transfer

  • Action: Tare your destination vial inside the VBE. Use grounded, disposable anti-static spatulas to transfer the powder.

  • Causality: Using disposable spatulas eliminates the risk of cross-contamination and accidental exposure during the washing of reusable metal spatulas.

  • Validation Check: Ensure the scale has stabilized without drifting, which confirms that static interference has been eliminated.

Step 3: In-Situ Dissolution (Critical Step)

  • Action: Do not transport the dry powder across the laboratory. Add your organic solvent (e.g., DMSO) directly to the tared vial inside the VBE. Cap the vial tightly.

  • Causality: Transferring a dry, electrostatically charged powder across the lab is the most common point of containment failure. By dissolving the compound and capping it inside the enclosure, you convert a high-risk aerosol hazard into a manageable liquid, completely neutralizing the inhalation risk during transit.

Step 4: PPE Doffing & Decontamination

  • Action: Remove the outer pair of nitrile gloves inside the VBE. Wipe the exterior of the capped vial with a wipe dampened with 70% Isopropanol before transferring it to the analytical bench.

  • Validation Check: Inspect the inner pair of gloves for any tears or chemical degradation before exiting the containment zone.

Spill Response and Disposal Protocols

Powder Spills (Solid)

  • Protocol: NEVER dry-sweep. Dry sweeping immediately aerosolizes the potent API. Cover the spill with absorbent pads lightly dampened with water or a mild surfactant to suppress dust, then carefully wipe inward.

  • Decontamination: Follow up by wiping the area with a 10% bleach solution or an appropriate solvent to degrade residual amine traces.

Solution Spills (DMSO/DMF)

  • Protocol: Immediately overlay the spill with an inert, high-capacity absorbent (e.g., vermiculite or diatomaceous earth). Do not use water initially, as it may spread the lipophilic solvent and expand the contamination zone.

Waste Disposal Logistics

  • Collect all contaminated wipes, disposable spatulas, and outer PPE in a designated, sealable hazardous waste bag.

  • Label strictly as "Toxic Organic Solid Waste - Pharmacologically Active Amine."

  • Dispose of via high-temperature incineration (>1000°C) to ensure the complete thermal destruction of the resilient imidazo[1,2-a]pyridine heterocyclic core.

Workflow Visualization

PPE_Workflow N1 1. Risk Assessment Identify ECB 4 Hazards N2 2. Don PPE Double Nitrile, Tyvek, PAPR N1->N2 N3 3. Containment Weigh in VBE / Isolator N2->N3 N4 4. Execution In-Situ Dissolution N3->N4 N5 Spill Event? N4->N5 N6 5a. Spill Protocol Wet Wipe & Isolate N5->N6 Yes N7 5b. Standard Decon Solvent Wipe Vial N5->N7 No N8 6. Waste Disposal High-Temp Incineration N6->N8 N7->N8

Caption: Workflow for handling highly potent imidazo[1,2-a]pyridine derivatives safely.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at:[Link]

  • Considerations for setting occupational exposure limits for novel pharmaceutical modalities. Regulatory Toxicology and Pharmacology (via PMC). Available at:[Link]

  • Imidazo[1,2-a]pyridin-8-amine | CID 15413215 - Safety and Hazards. PubChem. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine
Reactant of Route 2
2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine
© Copyright 2026 BenchChem. All Rights Reserved.